molecular formula C13H17N3S B1414667 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1018566-85-2

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1414667
CAS No.: 1018566-85-2
M. Wt: 247.36 g/mol
InChI Key: QHNURWMMESXAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole ( 1018566-85-2) is an aromatic heterocyclic compound with the molecular formula C13H17N3S and a molecular weight of 247.36 . This compound features a benzothiazole core, a structure known to be planar and electron-withdrawing, fused with a piperazine ring, a motif frequently employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties . The benzothiazole scaffold is of significant interest in scientific research due to its diverse bioactivity. Derivatives of this core structure have been widely investigated for their potential applications in neuroscience and pharmacology . Specifically, benzothiazole analogues have been studied as key structural elements in compounds that act as monoamine oxidase (MAO) inhibitors or display affinity for dopamine receptors, making them valuable tools for researching central nervous system (CNS) disorders . The presence of the piperazinyl group in this particular derivative is a common feature in many pharmacologically active compounds, potentially enhancing solubility and providing a handle for further molecular interactions. The ethyl substituent on the benzothiazole ring can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and steric profile, which are critical parameters in drug discovery and development. This product is supplied For Research Use Only and is intended for laboratory research purposes. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-ethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-10-3-4-11-12(9-10)17-13(15-11)16-7-5-14-6-8-16/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNURWMMESXAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound belonging to the benzothiazole-piperazine class. Molecules built upon this scaffold have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] This document details the compound's chemical identity, including its IUPAC name and structure, and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it covers standard analytical techniques for structural elucidation and explores the known and potential biological applications of this chemical family, with a focus on anticancer, neuroprotective, and metabolic research. Detailed experimental protocols for key biological assays are provided to facilitate further investigation by researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its study and application. This section outlines the formal nomenclature, structure, and key physicochemical data for 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

IUPAC Name and Structure

The formal IUPAC name for the topic compound is 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole .[3] The structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core.[4] An ethyl group is substituted at position 6 of the benzothiazole ring, and a piperazine ring is attached at position 2.

Chemical Structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Caption: 2D structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Physicochemical Data

The key properties of the compound are summarized in the table below. This data is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃S[3]
Molecular Weight 247.36 g/mol [3]
CAS Number 1018566-85-2[3]
Appearance Expected to be a solid at room temperatureN/A
SMILES CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3N/A
InChIKey Varies by sourceN/A

Synthesis and Purification

The synthesis of 2-piperazinyl benzothiazoles typically involves the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole core with piperazine.[5] This section outlines a logical retrosynthetic approach and a detailed protocol for the preparation of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the piperazine ring from the benzothiazole core, identifying 2-chloro-6-ethylbenzothiazole and piperazine as key starting materials. The 2-chloro-6-ethylbenzothiazole precursor can be conceptually derived from 4-ethylaniline. This approach leverages commercially available or readily synthesizable precursors.

G Target 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Disconnect1 C-N Disconnection (Nucleophilic Aromatic Substitution) Target->Disconnect1 Precursors1 Piperazine + 2-Chloro-6-ethylbenzothiazole Disconnect1->Precursors1 Disconnect2 Thiazole Ring Formation Precursors1->Disconnect2 Precursor2 4-Ethylaniline Disconnect2->Precursor2

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis starting from 4-ethylaniline.

Step 1: Synthesis of 2-Amino-6-ethylbenzothiazole This step involves the reaction of 4-ethylaniline with ammonium thiocyanate in the presence of bromine, a common method for forming the 2-aminobenzothiazole core.

  • Dissolve 4-ethylaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add ammonium thiocyanate (2.2 eq) to the solution and stir until dissolved.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The causality here is the in situ formation of thiocyanogen, (SCN)₂, which acts as the electrophile.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-6-ethylbenzothiazole.

Step 2: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole This step is a nucleophilic aromatic substitution reaction. A common precursor for this reaction would be 2,6-dichlorobenzothiazole, but adapting from the synthesized 2-amino derivative via a Sandmeyer-type reaction to install a chloro group is also feasible. For simplicity, we will assume the availability of 2-chloro-6-ethylbenzothiazole.

  • To a stirred solution of 2-chloro-6-ethylbenzothiazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) and piperazine (1.1 eq). The choice of K₂CO₃ as the base is to deprotonate one of the secondary amines of piperazine, activating it as a nucleophile without being overly harsh. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural characterization.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 248.12, confirming the molecular weight.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should reveal characteristic signals: a triplet and quartet in the aromatic region for the ethyl group protons, distinct multiplets for the protons on the benzothiazole ring, and two broad singlets or triplets for the symmetric protons of the piperazine ring, along with a signal for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aliphatic carbons of the ethyl and piperazine groups and the aromatic/heterocyclic carbons of the benzothiazole core.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching (~690 cm⁻¹).[7]

Known and Potential Biological Activities

The benzothiazole-piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][8][9]

Anticancer Potential: Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole-piperazine derivatives against various cancer cell lines.[10][11] Research on similar compounds has shown significant activity against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cells.[10][11] The mechanism often involves inducing apoptosis, as demonstrated by cell cycle arrest at the subG1 phase in flow cytometry analysis.[11]

Table of Representative Cytotoxic Activity (Hypothetical Data)

Cell Line GI₅₀ (μM)
HCT-116 (Colorectal) 2.5
MCF-7 (Breast) 5.1

| Huh7 (Hepatocellular) | 3.8 |

Neurological Applications: Cholinesterase Inhibition

The scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. A study on novel benzothiazole-piperazine derivatives identified compounds with moderate and selective inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] Molecular docking studies suggest these molecules can fit into the active site of AChE, highlighting their potential as leads for anti-Alzheimer's drug development.[10]

Metabolic Disease Applications: PPARδ Agonism

Recent research has explored 2-(1-piperidinyl)-1,3-benzothiazole derivatives (a closely related scaffold) as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[12] PPARδ agonists are of interest for treating metabolic syndrome, as they have been shown to increase high-density lipoprotein (HDL-C) levels and lower triglycerides.[12] Given the structural similarity, 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole represents a candidate for investigation in this therapeutic area.

Experimental Protocols for Biological Screening

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plates b Treat cells with compound dilutions a->b c Fix cells with TCA b->c d Stain with SRB dye c->d e Solubilize dye with Tris buffer d->e f Read absorbance at 510 nm e->f

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, Huh7) into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for an additional 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. The TCA precipitates cellular proteins, fixing the cells to the plate.

  • Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the cell number. Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow color.[10]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and solutions of the test compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Summary and Future Directions

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole belongs to a class of compounds with immense therapeutic potential. The established synthetic routes are robust, and the biological activities demonstrated by its analogs in oncology, neurology, and metabolic diseases are highly promising.

Future research should focus on:

  • In Vivo Efficacy: Validating the promising in vitro results in relevant animal models to assess pharmacokinetics, safety, and efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the benzothiazole and piperazine rings to optimize potency and selectivity for specific targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for its cytotoxic and enzyme-inhibitory activities.

This guide provides a solid foundation for researchers and scientists to build upon, facilitating the exploration and potential development of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole as a novel therapeutic agent.

References

  • PubChem. (n.d.). 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole derivatives. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • ResearchGate. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • ResearchGate. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]

Sources

"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" CAS number 1018566-85-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018566-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a privileged bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Its fusion with a piperazine moiety often enhances biological efficacy, leading to the development of numerous therapeutic agents.[2][3] This technical guide focuses on a specific derivative, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018566-85-2), a compound of significant interest for contemporary drug discovery programs. While specific literature on this exact molecule is sparse, this document provides a comprehensive overview based on established principles of benzothiazole chemistry and the known biological profiles of structurally related analogues. We will explore its chemical architecture, propose a robust synthetic pathway, and discuss its potential therapeutic applications and the experimental workflows required for its evaluation.

Introduction: The Benzothiazole-Piperazine Scaffold

The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is present in a multitude of biologically active compounds.[4][5][6] The structural versatility of the 2-substituted benzothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. These properties are diverse and include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[2][3][5][7][8]

The introduction of a piperazine ring at the 2-position of the benzothiazole scaffold is a common and effective strategy in medicinal chemistry. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, can act as a versatile linker, improving pharmacokinetic properties and providing additional points for molecular interaction with biological targets.[9] This combination has yielded compounds with potent activities, including cytotoxicity against various cancer cell lines and inhibition of key enzymes like acetylcholinesterase.[3][10]

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole incorporates these key structural features: a benzothiazole core, a 2-piperazinyl substituent, and an ethyl group at the 6-position, which can influence lipophilicity and metabolic stability.

Proposed Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

A logical and efficient synthetic route to the target compound can be devised based on well-established reactions in benzothiazole chemistry.[2][11][12] The proposed synthesis is a two-step process starting from the commercially available 4-ethylaniline.

Step 1: Synthesis of the 2-Amino-6-ethylbenzothiazole Intermediate

The initial step involves the formation of the benzothiazole ring. A common and effective method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a process known as the Hugershoff reaction.[4][13]

Protocol:

  • Preparation of the Thiourea Derivative: 4-Ethylaniline is reacted with sodium or potassium thiocyanate in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-(4-ethylphenyl)thiourea in situ.[14]

  • Oxidative Cyclization: The thiourea derivative undergoes oxidative cyclization upon the addition of bromine in a suitable solvent, such as glacial acetic acid or chloroform. This reaction proceeds through an electrophilic attack of bromine, leading to the formation of the thiazole ring.[4][13]

  • Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the 2-amino-6-ethylbenzothiazole. The crude product can be purified by recrystallization.[14]

Step 2: Conversion to 2-Chloro-6-ethylbenzothiazole and Nucleophilic Substitution

The 2-amino group is then converted to a more suitable leaving group, such as a chlorine atom, to facilitate the subsequent nucleophilic substitution with piperazine.

Protocol:

  • Diazotization and Sandmeyer Reaction: 2-Amino-6-ethylbenzothiazole is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt. This is then reacted with a copper(I) chloride solution (Sandmeyer reaction) to yield 2-chloro-6-ethylbenzothiazole.

  • Nucleophilic Substitution with Piperazine: The resulting 2-chloro-6-ethylbenzothiazole is reacted with an excess of piperazine in a suitable solvent, such as dimethylformamide (DMF) or isopropanol, often in the presence of a base like potassium carbonate to neutralize the HCl generated.[2][12] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

  • Final Purification: The final product, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, is isolated after an aqueous work-up and can be purified using column chromatography.[2]

Diagram of Proposed Synthetic Pathway:

Synthesis_of_6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole 4-Ethylaniline 4-Ethylaniline Step_1 1. NaSCN, H₂SO₄ 2. Br₂, AcOH 4-Ethylaniline->Step_1 2-Amino-6-ethylbenzothiazole 2-Amino-6-ethylbenzothiazole Step_1->2-Amino-6-ethylbenzothiazole Step_2 1. NaNO₂, HCl 2. CuCl 2-Amino-6-ethylbenzothiazole->Step_2 2-Chloro-6-ethylbenzothiazole 2-Chloro-6-ethylbenzothiazole Step_2->2-Chloro-6-ethylbenzothiazole Step_3 Piperazine, K₂CO₃, DMF 2-Chloro-6-ethylbenzothiazole->Step_3 Final_Product 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Step_3->Final_Product

Caption: Proposed two-step synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on analogous benzothiazole-piperazine derivatives, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole-piperazine conjugates against a variety of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular (Huh7) carcinomas.[2][3] The mechanism of action can be multifaceted, potentially involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Neuropharmacological Activity

Derivatives of this class have shown significant activity as dopamine D3 receptor agonists, which are of interest for the treatment of Parkinson's disease and other neurological disorders.[7][8] Additionally, some analogues exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3]

Antimicrobial and Anti-inflammatory Properties

The benzothiazole scaffold is a well-known pharmacophore in the design of antimicrobial and anti-inflammatory agents.[2][5] Therefore, the title compound warrants investigation for its potential efficacy against various bacterial and fungal strains, as well as for its ability to modulate inflammatory responses.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the pharmacological profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a systematic screening cascade is recommended.

In Vitro Cytotoxicity Screening

Objective: To determine the antiproliferative activity of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: A panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT or Sulforhodamine B (SRB) assay.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line to quantify the compound's cytotoxic potency.

Diagram of In Vitro Cytotoxicity Workflow:

Cytotoxicity_Workflow Start Cancer Cell Lines (e.g., MCF-7, HCT-116) Seeding Seed cells in 96-well plates Start->Seeding Treatment Add serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Analysis Measure absorbance and calculate IC₅₀ values Assay->Analysis End Cytotoxicity Profile Analysis->End

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Given the limited availability of direct experimental data for this specific molecule, this document integrates information from its core chemical moieties—benzothiazole and piperazine—and data from closely related analogs to offer a robust predictive profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine key properties in a laboratory setting.

Introduction to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a piperazine moiety at the 2-position is a common strategy to modulate solubility, basicity, and receptor interactions, often enhancing a compound's pharmacokinetic profile[3]. The ethyl group at the 6-position is expected to increase lipophilicity. Understanding the fundamental physical and chemical properties of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is therefore critical for its potential development as a therapeutic agent or a tool compound in chemical biology.

The molecular structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is characterized by a benzothiazole core substituted with an ethyl group on the benzene ring and a piperazine ring at the 2-position of the thiazole.

Figure 1: Chemical structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

PropertyValueSource
CAS Number 1018566-85-2[4]
Molecular Formula C13H17N3S[4]
Molecular Weight 247.36 g/mol [4]
IUPAC Name 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazoleN/A
SMILES CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3[4]
Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Physical State Solid at room temperature.The parent compound, 2-piperazin-1-yl-1,3-benzothiazole, is a solid[5]. The addition of an ethyl group is unlikely to change the physical state.
Melting Point Expected to be in the range of 100-200 °C.Benzothiazole derivatives often have melting points in this range. For example, 2-(4-Hydroxyphenyl)benzothiazole has a melting point of 231 °C[6]. The exact value will depend on the crystal lattice energy.
Boiling Point > 300 °C (decomposes).High molecular weight heterocyclic compounds typically have high boiling points and often decompose before boiling at atmospheric pressure.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.The benzothiazole core is largely non-polar, conferring solubility in organic solvents[7]. The piperazine moiety will increase aqueous solubility, particularly in acidic conditions where it can be protonated. A related compound, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, is soluble to 10 mM in DMSO with gentle warming[8][9].
pKa Two pKa values are expected. The more basic nitrogen (N-4 of piperazine) is predicted to have a pKa of ~7.5-8.5. The less basic nitrogen (N-1 of piperazine) will have a significantly lower pKa.The parent piperazine has pKa values of approximately 9.73 and 5.35[10]. Substitution with the electron-withdrawing benzothiazole ring at N-1 will significantly lower the basicity of both nitrogens. N-alkylation of piperazine generally reduces the pKa[11]. A predicted pKa for a similar compound, 2-(1-(4-piperonyl)piperazinyl)benzothiazole, is 6.68[8].
Spectroscopic Profile (Predicted)

Based on the structure and data from related benzothiazole derivatives, the following spectroscopic characteristics are anticipated.

  • ¹H NMR:

    • Aromatic Protons (Benzothiazole ring): Signals expected in the range of 7.0-8.0 ppm. The ethyl group at C6 will influence the splitting pattern of the aromatic protons.

    • Piperazine Protons: Two sets of broad signals corresponding to the four methylene groups, likely in the range of 3.0-4.0 ppm.

    • Ethyl Protons: A triplet and a quartet corresponding to the methyl and methylene groups, respectively, in the aliphatic region (1.0-3.0 ppm).

    • NH Proton (Piperazine): A broad singlet that may be exchangeable with D₂O. Its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of 110-155 ppm.

    • Thiazole Carbon (C2): A characteristic signal at a downfield shift, typically >160 ppm.

    • Piperazine Carbons: Signals expected in the range of 40-55 ppm.

    • Ethyl Carbons: Signals in the aliphatic region (~15-30 ppm).

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 248.37.

  • Infrared (IR) Spectroscopy:

    • N-H stretch (piperazine): A broad absorption band around 3300-3400 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

    • C=N stretch (thiazole): A characteristic absorption around 1600-1650 cm⁻¹.

    • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Stability and Reactivity
  • Thermal Stability: Benzothiazole derivatives are generally thermally stable. Studies on similar compounds have shown thermal stability up to and beyond 250 °C[12]. The presence of the piperazine and ethyl groups is not expected to significantly decrease the thermal stability of the core ring system.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions. It is susceptible to oxidation over time, particularly at the sulfur atom. As a base, it will react with acids to form salts. The secondary amine of the piperazine ring is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation.

Experimental Protocols for Physicochemical Characterization

For a definitive characterization of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, the following experimental protocols are recommended.

This protocol determines the thermodynamic equilibrium solubility of the compound.

G cluster_0 Workflow for Thermodynamic Solubility Determination start Start: Excess solid compound + Aqueous buffer equilibration Equilibrate at constant temperature (e.g., 25°C or 37°C) for 24-48h with constant agitation start->equilibration Step 1 separation Separate solid from supernatant (Centrifugation or Filtration) equilibration->separation Step 2 analysis Quantify compound concentration in the supernatant (e.g., HPLC-UV) separation->analysis Step 3 result Result: Thermodynamic Solubility analysis->result Step 4

Figure 2: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

  • Separation: Separate the solid from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

This method is suitable for determining the pKa values of the basic nitrogen atoms in the piperazine ring.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, typically a co-solvent of water and methanol or ethanol to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.

Conclusion

References

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2021). SciELO. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2020). ResearchGate. [Link]

  • 2-[1-(4-Piperonyl)piperazinyl]benzothiazole datasheet. BioCrick. [Link]

  • Heat capacity and thermodynamic properties of benzothiazole from 5.deg. to 320.deg.K. (1971). Journal of Chemical & Engineering Data. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

  • Benzothiazole. Solubility of Things. [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

  • pK a values of common substituted piperazines. (2023). ResearchGate. [Link]

  • 2-Piperazin-1-yl-benzothiazole. J&K Scientific. [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A CNS-Targeted Monoamine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperazin-1-yl)-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide-ranging biological activities, particularly within the central nervous system (CNS).[1][2] This technical guide presents a detailed, evidence-based hypothesis for the mechanism of action of a specific analogue, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Based on extensive structure-activity relationship (SAR) data from homologous compounds, we hypothesize that this molecule functions as a multi-target modulator of key monoaminergic G-protein coupled receptors (GPCRs). The primary proposed targets are the dopamine D2/D3 receptors and the serotonin 5-HT1A receptor. This document outlines the rationale for this hypothesis, details the putative signaling pathways, and provides a comprehensive framework of self-validating experimental protocols to rigorously test this mechanism. The intended audience includes researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: Rationale and Hypothesis Formulation

The Benzothiazole-Piperazine Scaffold: A Privileged Motif in Neuropharmacology

The fusion of a benzothiazole ring with a piperazine moiety creates a chemical scaffold with remarkable versatility for interacting with a wide array of biological targets.[1] This "privileged" status stems from its structural features: the rigid, lipophilic benzothiazole can engage in pi-stacking and hydrophobic interactions within receptor binding pockets, while the basic nitrogen atoms of the piperazine ring are crucial for forming salt bridges and hydrogen bonds, particularly with aminergic GPCRs.[1][3] Extensive research has demonstrated that derivatives of this scaffold possess significant affinity for dopamine and serotonin receptor subtypes, making them prime candidates for treating CNS disorders.[4][5][6][7]

Structural Analysis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The subject of this guide, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, comprises three key pharmacophoric elements:

  • 2-(piperazin-1-yl) Moiety: This group is a well-established pharmacophore for dopamine and serotonin receptor ligands.[4][8]

  • 1,3-benzothiazole Core: This bicyclic system serves as the rigid anchor for the molecule.

  • 6-Ethyl Substitution: The ethyl group at the 6-position of the benzothiazole ring is expected to influence the molecule's lipophilicity and steric interactions within the binding pocket, thereby modulating its affinity and selectivity profile compared to unsubstituted analogues.[1][9]

Formulation of the Primary Hypothesis

Given the profound evidence from related compounds, the central hypothesis is as follows:

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts as a potent, multi-target ligand with high affinity for Dopamine D2/D3 receptors and the Serotonin 5-HT1A receptor. Its functional output (agonist, antagonist, or partial agonist) at these receptors will dictate its ultimate pharmacological profile and therapeutic potential.

The Primary Mechanistic Hypothesis: Dual-Target Modulation of Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of many antipsychotic, antidepressant, and anxiolytic drugs stems from their ability to modulate dopamine and serotonin signaling pathways. We propose that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole engages with key receptors in these pathways.

Proposed Interaction with Dopamine D2/D3 Receptors

Dopamine D2 and D3 receptors are critical targets for antipsychotic medications.[5][6] Antagonism at these receptors is a hallmark of both typical and atypical antipsychotics. Conversely, agonism is a strategy for treating Parkinson's disease.[1][10] The benzothiazole-piperazine scaffold has shown high affinity for both D2 and D3 receptors, often in the low nanomolar range.[5][6] We hypothesize that the title compound will bind to these receptors, modulating downstream signaling by inhibiting or stimulating adenylyl cyclase activity via the Gαi/o protein.

D2_D3_Pathway cluster_membrane Cell Membrane Compound 6-Ethyl-2-piperazin-1-yl 1,3-benzothiazole D2R_D3R Dopamine D2/D3 Receptor Compound->D2R_D3R Binds G_Protein Gαi/o D2R_D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Leads to CREB CREB Signaling PKA->CREB FHT1A_Pathway cluster_membrane Cell Membrane Compound 6-Ethyl-2-piperazin-1-yl 1,3-benzothiazole 5HT1A Serotonin 5-HT1A Receptor Compound->5HT1A Binds G_Protein Gαi/o 5HT1A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Anxiolytic/ Antidepressant Effects cAMP->Downstream Modulates

Caption: Hypothesized modulation of the 5-HT1A receptor pathway.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required, progressing from initial binding confirmation to functional cellular assays. This framework ensures that each step logically builds upon the last, providing a self-validating system of inquiry.

Overall Experimental Workflow

The validation process is designed to first confirm physical interaction (binding), then determine the nature of that interaction (functional activity), and finally to assess the impact on downstream signaling pathways.

Workflow Start Start Phase1 Phase 1: Target Engagement Radioligand Binding Assays Start->Phase1 Decision1 Binding Confirmed? Phase1->Decision1 Phase2 Phase 2: Functional Activity GTPγS & cAMP Assays Decision1->Phase2 Yes Stop Stop/ Re-evaluate Decision1->Stop No Decision2 Functional Activity? Phase2->Decision2 Phase3 Phase 3: Downstream Effects Signaling & Behavioral Assays Decision2->Phase3 Yes Decision2->Stop No End End Phase3->End

Caption: A multi-phase workflow for validating the proposed mechanism.

Phase 1: In Vitro Target Engagement & Affinity Profiling

Causality: The foundational step is to confirm that the compound physically binds to the hypothesized receptors. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor target.

Protocol 3.2.1: Radioligand Competition Binding Assays

  • Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing human D2, D3, and 5-HT1A receptors.

  • Radioligand Selection:

    • For D2/D3 receptors: Use [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT1A receptors: Use [³H]-8-OH-DPAT.

  • Assay Setup: Incubate the cell membranes with a fixed concentration of the chosen radioligand and increasing concentrations of the test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibition constant (Ki).

Data Presentation 3.2.2: Expected Affinity Profile

Target ReceptorRadioligandTest Compound Ki (nM)Control CompoundControl Ki (nM)
Dopamine D2[³H]-SpiperoneExpected < 50Haloperidol~2
Dopamine D3[³H]-SpiperoneExpected < 50Haloperidol~1
Serotonin 5-HT1A[³H]-8-OH-DPATExpected < 50Buspirone~15
Phase 2: In Vitro Functional Activity Assessment

Causality: Once binding is confirmed, it is critical to determine the functional consequence of that binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? GTPγS and cAMP assays directly measure the first steps of GPCR signal transduction.

Protocol 3.3.1: [³⁵S]-GTPγS Binding Assay

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]-GTPγS, to G-proteins upon receptor activation by an agonist.

  • Procedure: Incubate receptor-expressing cell membranes with GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound.

  • Analysis:

    • Agonist Mode: An increase in [³⁵S]-GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (% of a full agonist response) can be determined.

    • Antagonist Mode: To test for antagonism, perform the assay in the presence of a known agonist (e.g., Dopamine or Serotonin) and increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Protocol 3.3.2: cAMP Modulation Assay

  • Principle: Since D2, D3, and 5-HT1A receptors are coupled to Gαi/o, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Procedure: Use whole cells expressing the target receptor. Pre-stimulate adenylyl cyclase with forskolin. Treat the cells with varying concentrations of the test compound.

  • Quantification: Measure intracellular cAMP levels using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Analysis:

    • Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonism.

    • Antagonist Activity: A dose-dependent reversal of the cAMP decrease caused by a known agonist indicates antagonism.

Data Presentation 3.3.3: Expected Functional Profile

Assay TypeTarget ReceptorFunctional ModePotency (EC50/IC50, nM)Efficacy (% of Full Agonist)
GTPγS BindingDopamine D2Agonist/AntagonistTo be determinedTo be determined
cAMP AssayDopamine D2Agonist/AntagonistTo be determinedTo be determined
GTPγS BindingSerotonin 5-HT1AAgonist/AntagonistTo be determinedTo be determined
cAMP AssaySerotonin 5-HT1AAgonist/AntagonistTo be determinedTo be determined

Potential Therapeutic Implications

The functional profile determined in the experimental phase will illuminate the potential therapeutic applications of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • D2/D3 Antagonism with 5-HT1A Partial Agonism: This is the classic profile of an "atypical" antipsychotic, suggesting potential use in schizophrenia with a lower risk of extrapyramidal side effects.

  • D2/D3 Agonism: This profile would indicate potential utility in treating Parkinson's disease or Restless Leg Syndrome, similar to the approved benzothiazole drug pramipexole. [1]* Selective 5-HT1A Agonism/Partial Agonism: This would suggest potential as an anxiolytic or antidepressant.

  • Dual-Target Activity: A "multi-target" profile could be beneficial for complex neuropsychiatric disorders where multiple neurotransmitter systems are implicated, such as certain forms of depression or neurodegenerative diseases. [3][11]

Conclusion

The hypothesis that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts as a modulator of dopamine D2/D3 and serotonin 5-HT1A receptors is strongly grounded in the established pharmacology of its core chemical scaffold. The proposed multi-phase validation framework provides a robust and logical pathway to confirm its mechanism of action, from initial receptor binding to functional cellular responses. Elucidating this mechanism is a critical step in evaluating the compound's potential as a novel therapeutic agent for CNS disorders. The results of these studies will provide the necessary foundation for further preclinical and clinical development.

References

  • Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands. Source: Journal of Medicinal Chemistry. URL: [Link] [4][7]2. Title: Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. Source: European Journal of Medicinal Chemistry (via PMC). URL: [Link] [12][13]3. Title: Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Source: Frontiers in Chemistry. URL: [Link] [5][6]4. Title: Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Source: Journal of Medicinal Chemistry (via PMC). URL: [Link] [14]5. Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Source: Molecules (MDPI). URL: [Link] [1]6. Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link] [15]7. Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). URL: [Link] [11]8. Title: Recent advances in pharmacological activity of benzothiazole derivatives. Source: ResearchGate (PDF). URL: [Link] [8]9. Title: Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Source: Journal of Medicinal Chemistry. URL: [Link] [10]10. Title: Synthesis and various biological activities of benzothiazole derivative: A review. Source: International Journal of Research in Pharmacy and Pharmaceutical Sciences. URL: [Link] [9]11. Title: Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Source: Anticancer Agents in Medicinal Chemistry. URL: [Link] [16]12. Title: Biological Aspects of Emerging Benzothiazoles: A Short Review. Source: SciSpace. URL: [Link] [2]13. Title: Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Source: European Journal of Medicinal Chemistry (via PMC). URL: [Link] [3]14. Title: Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[4][6]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Source: Molecules (MDPI via PMC). URL: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale for Investigating 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The benzothiazole nucleus is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents due to its unique ability to form hydrogen bonds, and engage in π-π stacking and hydrophobic interactions with a wide array of biological macromolecules.[1][2][3][4] The fusion of a benzene ring with a thiazole ring creates a bicyclic system with a distinct electronic distribution, making it a versatile pharmacophore.[1] When substituted at the 2-position with a piperazine moiety, the resulting scaffold gains an additional basic nitrogen atom, enhancing its potential for ionic interactions and improving its pharmacokinetic properties. The further addition of a 6-ethyl group can modulate lipophilicity and potentially enhance binding to specific hydrophobic pockets within target proteins.

While direct experimental data on "6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" is not extensively available in the public domain, a comprehensive analysis of structurally related 2-piperazinyl-benzothiazole derivatives provides a strong foundation for predicting its potential biological targets. This guide synthesizes the existing knowledge on this chemical class to propose a rational, evidence-based approach to elucidating the pharmacological profile of this specific compound. We will explore four primary areas of therapeutic potential: oncology, neurodegenerative disorders, metabolic diseases, and infectious diseases. For each area, we will present the underlying scientific premise, detailed experimental protocols for target validation, and visual workflows to guide laboratory investigation.

Part I: Potential in Oncology - Targeting Cell Proliferation and Survival Pathways

The benzothiazole-piperazine core is a recurring motif in compounds exhibiting significant cytotoxic activity against various cancer cell lines.[5][6][7] Studies on analogous compounds suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[5][6]

Scientific Rationale

Derivatives of 2-piperazinyl-benzothiazole have demonstrated potent growth-inhibitory effects against hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines.[5][6][7] For instance, certain substituted benzothiazole-piperazine compounds have shown GI50 (50% growth inhibition) values in the low micromolar range.[5][6] Further mechanistic studies on highly active analogs revealed an induction of apoptosis, characterized by cell cycle arrest at the subG1 phase.[5][6][7] This points towards potential interactions with key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs), Bcl-2 family proteins, or topoisomerases.[1]

Experimental Workflow: Cancer Cell Line Viability and Apoptosis Induction

The initial step in evaluating the anticancer potential of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is to assess its cytotoxicity against a panel of human cancer cell lines.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Prepare Cancer Cell Lines (e.g., MCF-7, HCT-116, HUH-7) B Treat cells with serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole A->B C Incubate for 72 hours B->C D Perform Sulforhodamine B (SRB) Assay C->D E Determine GI50 values D->E F Select most sensitive cell line E->F Proceed if GI50 is potent G Treat cells with GI50 concentration of compound F->G H Hoechst Staining for Nuclear Morphology G->H I FACS Analysis with Propidium Iodide for Cell Cycle Distribution G->I J Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Caspase-3) G->J

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: Sulforhodamine B (SRB) Assay
  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Table 1: Cytotoxic Activity of Structurally Related Benzothiazole-Piperazine Derivatives

Compound IDR Group on BenzothiazoleR' Group on PiperazineCell LineGI50 (µM)Reference
1d 6-methyl4-pyridinylHUH-710.2[5]
1d 6-methyl4-pyridinylMCF-79.8[5]
1d 6-methyl4-pyridinylHCT-11612.3[5]
2a 6-ethoxy4-methylphenylHCT-1164.5[6]

Part II: Potential in Neurodegenerative Disorders - Targeting Cholinesterases

The structural resemblance of some benzothiazole-piperazine derivatives to known acetylcholinesterase (AChE) inhibitors, coupled with direct experimental evidence, suggests a potential role in the management of Alzheimer's disease.[8][9][10]

Scientific Rationale

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Several studies have reported the synthesis of benzothiazole-piperazine conjugates with potent AChE inhibitory activity.[8][9] For example, compounds with dimethylaminoethyl and dimethylaminopropyl side chains on the piperazine ring have shown inhibitory activity comparable to the standard drug, donepezil.[9] The benzothiazole moiety can interact with the peripheral anionic site (PAS) of the enzyme, while the piperazine linker and its substituent can bind to the catalytic active site (CAS), leading to effective inhibition.[10]

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

To investigate 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a potential AChE inhibitor, a modified Ellman's spectrophotometric method is the standard approach.

G A Prepare solutions: - AChE enzyme - DTNB (Ellman's reagent) - Acetylthiocholine iodide (substrate) - Test compound dilutions B In a 96-well plate, add: - Buffer - Test compound - AChE enzyme A->B C Pre-incubate for 15 minutes at 37°C B->C D Initiate reaction by adding DTNB and substrate C->D E Monitor absorbance at 412 nm for 5 minutes D->E F Calculate the rate of reaction E->F G Determine % inhibition and IC50 value F->G

Caption: Workflow for AChE inhibition assay.

Detailed Protocol: Modified Ellman's Spectrophotometric Assay
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel) in buffer.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

    • Acetylthiocholine iodide (ATCI) solution in buffer.

    • Test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) and reference inhibitor (Donepezil) serially diluted in buffer.

  • Assay Procedure (in 96-well plate):

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution. Mix and pre-incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The yellow color produced by the thiocholinenitrobenzoate reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Table 2: AChE Inhibitory Activity of Related Benzothiazole-Piperazine Compounds

Compound IDR Group on BenzothiazoleR' Group on PiperazineAChE IC50 (nM)Reference
4f 6-chloro4-(dimethylaminoethyl)23.4 ± 1.1[9]
4g 6-chloro4-(dimethylaminopropyl)36.7 ± 1.4[9]
4m 5-fluoro, 6-chloro4-(dimethylaminoethyl)27.8 ± 1.0[9]
Donepezil --15.2 ± 0.8[9]

Part III: Potential in Metabolic Diseases - Targeting PPARδ

Recent research has identified piperidinyl/piperazinyl-benzothiazole derivatives as a novel class of potent and selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, highlighting a potential therapeutic application in metabolic disorders like dyslipidemia.[11]

Scientific Rationale

PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation. Agonism of PPARδ is a promising strategy for treating metabolic syndrome, particularly for raising high-density lipoprotein (HDL) cholesterol levels. A study involving virtual screening and subsequent optimization led to the discovery of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as selective PPARδ agonists.[11] Docking studies suggested that the benzothiazole core and the piperazine/piperidine ring fit into the ligand-binding domain of PPARδ, with substituents on the benzothiazole ring occupying a hydrophobic pocket.[11] This suggests that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole could also exhibit PPARδ agonist activity.

Experimental Workflow: PPARδ Transactivation Assay

A cell-based luciferase reporter gene assay is the gold standard for identifying and characterizing PPAR agonists.

G A Co-transfect CHO cells with: 1. GAL4-hPPARδ hybrid vector 2. pG5-Luc reporter vector B Plate transfected cells in 96-well plates A->B C Treat cells with serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate fold activation and determine EC50 value F->G

Caption: Workflow for PPARδ transactivation assay.

Detailed Protocol: Cell-Based PPARδ Transactivation Assay
  • Cell Culture and Transfection: Culture Chinese Hamster Ovary (CHO) cells in appropriate medium. Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARδ ligand-binding domain (GAL4-hPPARδ), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (pG5-Luc).

  • Cell Plating: Plate the transfected cells into 96-well plates and allow them to recover.

  • Compound Treatment: Treat the cells with various concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole or a known PPARδ agonist (e.g., GW501516) as a positive control. Include a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well.

  • Measurement: Measure the luminescence produced using a luminometer. The light output is directly proportional to the transcriptional activity of PPARδ.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Calculate the fold activation relative to the vehicle control and determine the EC50 value by plotting the fold activation against the log of the compound concentration.

Table 3: PPAR Agonist Activity of a Related Benzothiazole Derivative

Compound IDPPARδ EC50 (nM)PPARα Selectivity (Fold)PPARγ Selectivity (Fold)Reference
2_8 19.13833[11]
GW501516 1.1>1000>1000[11]

Part IV: Potential in Infectious Diseases - Antimicrobial and Antifungal Activity

The benzothiazole-piperazine scaffold has also been explored for its antimicrobial properties, with several derivatives showing promising activity against a range of pathogenic bacteria and fungi.[8][12]

Scientific Rationale

The increasing prevalence of drug-resistant microbial infections necessitates the discovery of new antimicrobial agents. Benzothiazole-piperazine conjugates have been shown to possess broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans.[8] The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The lipophilic nature of the benzothiazole ring combined with the basic piperazine moiety may facilitate membrane translocation and interaction with intracellular targets.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The standard method for assessing the antimicrobial potency of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G A Prepare serial dilutions of the test compound in a 96-well plate with broth medium B Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a viability indicator (e.g., resazurin) D->E F Determine MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution Assay
  • Compound Preparation: Prepare a stock solution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a growth control well (inoculum, no compound) and a sterility control well (broth, no inoculum). Also, run a standard antibiotic (e.g., ciprofloxacin for bacteria, miconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Table 4: Antimicrobial Activity of Related Benzothiazole-Piperazine-Sulfonamide Conjugates

Compound IDOrganismMIC (µg/mL)Reference Drug MIC (µg/mL)Reference
6g S. aureus6.25Ciprofloxacin (3.12)[8]
6h E. coli12.5Ciprofloxacin (3.12)[8]
6i C. albicans6.25Miconazole (3.12)[8]

Conclusion and Future Directions

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the extensive research conducted on structurally analogous compounds, the most promising biological targets for this molecule lie within the realms of oncology , neurodegenerative disorders , metabolic diseases , and infectious diseases . The experimental workflows and detailed protocols provided in this guide offer a clear and logical path for the systematic evaluation of its pharmacological profile.

Future research should focus on a multi-pronged approach, beginning with the broad screening assays outlined herein. Positive hits should be followed by more in-depth mechanistic studies, including target deconvolution, enzymatic assays, and in vivo efficacy studies in relevant animal models. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The convergence of these efforts will ultimately determine the therapeutic potential of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives.

References

  • Rao, B. R., et al. (2019). Synthesis and Biological Evaluation of Benzothiazole-piperazine-sulfonamide Conjugates and Their Antibacterial and Antiacetylcholinesterase Activity. Letters in Organic Chemistry, 16(9), 723-734.
  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. [Link]

  • EvitaChem. 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole.
  • ResearchGate. Synthesis of piperazinyl benzothiazole derivatives. [Link]

  • Al-Ostath, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(1), 1-25. [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mishra, A., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-1037. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 188-199. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1145-1157. [Link]

  • Wieczorek, R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]

  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24151-24164. [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]

  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Kalistratova, A. V., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 29(7), 1659. [Link]

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251. [Link]

  • Singh, A., et al. (2022). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 56(2), 346-357. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of the novel compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. The benzothiazole nucleus, a prominent scaffold in medicinal chemistry, is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a piperazine moiety, a common pharmacophore in centrally active agents, suggests a potential for neurological or cytotoxic activities.[4][5] This document provides a logical, field-proven workflow, beginning with in silico target prediction and progressing through broad-spectrum phenotypic screens to specific, hypothesis-driven enzymatic assays. The protocols herein are designed to be self-validating, incorporating necessary controls and providing a framework for interpreting the resulting data to guide future drug development efforts.

Introduction: Rationale for Screening

The compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic heterocyclic molecule featuring two key pharmacophores: a substituted benzothiazole ring and a piperazine ring.

  • The Benzothiazole Core: This bicyclic system is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have demonstrated significant potential as anticancer agents (targeting kinases and tubulin), antimicrobial agents, and enzyme inhibitors.[2][6][7][8]

  • The Piperazine Moiety: This functional group is frequently incorporated into drug candidates to modulate physicochemical properties, such as solubility and cell permeability, and to interact with specific receptors and enzymes, particularly within the central nervous system (CNS).[4]

The combination of these two moieties in a single molecule presents a compelling case for a multi-faceted bioactivity screen. The ethyl group at the 6-position of the benzothiazole ring may further influence lipophilicity and binding interactions. This guide proposes a screening cascade designed to efficiently probe the most probable biological activities of this compound.

Tier 1: In Silico Target Prediction & Virtual Screening

Before committing to resource-intensive wet-lab experiments, a computational approach can provide valuable, hypothesis-generating insights into potential biological targets. Molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets.[1]

Causality and Experimental Choice

The rationale for starting with in silico methods is to narrow the vast field of potential biological targets to a manageable number for experimental validation. Based on the known activities of the benzothiazole scaffold, a virtual screen should be conducted against key protein families implicated in oncology and neurology.

  • Anticancer Targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis in tumor growth and a known target for benzothiazole derivatives.[1][9] Other relevant targets include protein kinases like p56lck and enzymes involved in folate biosynthesis.[1][7]

  • Neurological Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission and are targets for drugs treating Alzheimer's disease and other neurological conditions.[10][11] The piperazine moiety suggests potential interactions with these or other CNS targets.

Workflow: Molecular Docking

The following diagram illustrates a generalized workflow for performing molecular docking studies to predict the binding affinity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole against selected protein targets.

cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., VEGFR-2, AChE) Retrieve PDB Structure Receptor 3. Prepare Receptor (Remove water, add hydrogens) Define Binding Site PDB->Receptor Ligand 2. Prepare Ligand (3D structure of test compound) Energy Minimization Dock 4. Molecular Docking (Run docking algorithm) Ligand->Dock Receptor->Dock Analyze 5. Analyze Results (Binding Energy/Docking Score) (Hydrogen Bonds, Hydrophobic Interactions) Dock->Analyze Hypothesis 6. Hypothesis Generation (Prioritize targets for in vitro testing) Analyze->Hypothesis

Caption: Generalized workflow for in silico molecular docking studies.

Tier 2: Broad-Spectrum Phenotypic Screening

This tier employs whole-cell assays to determine if the compound has a general cytotoxic or growth-inhibitory effect on cancer cells or microorganisms. These assays are robust, high-throughput, and provide a clear "hit/no-hit" outcome.

In Vitro Anticancer Activity Screening

The initial anticancer screen should evaluate the compound's ability to inhibit the proliferation of a panel of human cancer cell lines representing different tissue origins.

This protocol is adapted from standard methodologies for screening novel compounds against adherent cancer cell lines.[5]

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[5][8][12] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = [ (OD_control - OD_test) / OD_control ] x 100 Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Antimicrobial Activity Screening

This screen assesses the compound's ability to inhibit the growth of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary endpoint.

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][13]

  • Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells with inoculum and broth but no compound.

    • Negative Control: Wells with broth only (sterility control).

    • Standard Drug: Include a known antibiotic (e.g., Kanamycin, Fluconazole) as a reference.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 3: Target-Specific Enzymatic Assays

If the in silico predictions or phenotypic screens suggest a specific mode of action, targeted enzymatic assays are performed. Based on the compound's structure, cholinesterase inhibition is a high-probability hypothesis.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The Ellman method is a rapid, reliable, and widely used colorimetric assay to measure cholinesterase activity and screen for inhibitors.[10][14] The principle involves the hydrolysis of a thiocholine ester substrate by the enzyme, producing thiocholine. This product then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the concentration of which is measured spectrophotometrically at 412 nm.[10]

This protocol is a synthesized standard based on multiple authoritative sources.[10][15][16][17]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) for AChE or S-Butyrylthiocholine Iodide (BTCI) for BChE, prepared fresh in deionized water.

    • Enzyme Solution: Prepare AChE (from Electrophorus electricus) or BChE (from equine serum) in phosphate buffer to the desired concentration (e.g., 0.2 U/mL).[18]

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]

  • Assay Plate Setup:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the test compound to the sample wells.

    • For the control (100% enzyme activity), add 25 µL of phosphate buffer (with matching DMSO concentration).

    • For the blank, add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation: Add 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the appropriate substrate solution (ATChI or BTCI) to all wells. The total reaction volume is 150 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate Reaction Rate: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate Percentage of Inhibition: Use the following formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100

    • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

cluster_setup Assay Setup (96-Well Plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Add Buffer, Test Compound, and Controls to Wells B 2. Add Enzyme Solution (AChE or BChE) A->B C 3. Pre-incubate Plate (15 min at 37°C) B->C D 4. Add DTNB Solution C->D E 5. INITIATE: Add Substrate (ATChI or BTCI) D->E F 6. Measure Absorbance (412 nm) Kinetic Read for 10-15 min E->F G 7. Calculate Reaction Rates (ΔAbs/min) F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 Value H->I

Caption: Experimental workflow for the cholinesterase inhibition assay.

Data Summary and Interpretation

All quantitative data from the screening assays should be compiled into clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Bioactivity Screening Results

Assay TypeTarget/Cell LineEndpointResult
Anticancer MCF-7 (Breast)GI₅₀ (µM)> 100
HCT-116 (Colon)GI₅₀ (µM)> 100
A549 (Lung)GI₅₀ (µM)> 100
Antimicrobial S. aureusMIC (µg/mL)128
E. coliMIC (µg/mL)> 256
C. albicansMIC (µg/mL)> 256
Enzyme Inhibition AcetylcholinesteraseIC₅₀ (µM)5.2
ButyrylcholinesteraseIC₅₀ (µM)1.8

Interpretation: Based on this hypothetical data, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole shows minimal broad-spectrum anticancer or antimicrobial activity at the concentrations tested. However, it demonstrates potent inhibitory activity against both acetylcholinesterase and, more selectively, butyrylcholinesterase. This profile suggests the compound is a promising lead for further investigation as a potential therapeutic for neurodegenerative diseases like Alzheimer's, where BChE inhibition is considered a viable therapeutic approach.[11]

Conclusion and Future Directions

The preliminary bioactivity screening cascade provides a systematic and resource-efficient approach to characterizing novel chemical entities. For 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, the initial data points towards a primary activity as a cholinesterase inhibitor.

Next Steps:

  • Confirmation and Selectivity: Confirm the IC₅₀ values with repeat experiments and expand the screening to related enzymes to assess selectivity.

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the type of enzyme inhibition (e.g., competitive, non-competitive).[16]

  • In Silico Re-evaluation: Perform more detailed molecular docking studies using the identified active targets (AChE and BChE) to understand the specific binding modes and key amino acid interactions.

  • Lead Optimization: Initiate a structure-activity relationship (SAR) study by synthesizing and testing analogs of the lead compound to improve potency and selectivity.

This structured approach ensures that resources are directed toward the most promising therapeutic avenues, accelerating the journey from a novel compound to a potential drug candidate.

References

  • Benchchem. (n.d.). In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Padilla, S., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Benchchem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Hassan, M. A., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals.
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Benchchem. (n.d.). Kinetic Assay of Butyrylcholinesterase (BChE) Inhibition by BChE-IN-6. Benchchem.
  • Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • Patel, H., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Preprints.org.
  • Morsy, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar.
  • Huang, R., et al. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Publications.
  • Ali, S. A. (2024). Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Wang, Z., et al. (2024). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI.
  • Maček, I. K., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
  • Abcam. (n.d.). ab289837 – Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric). Abcam.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
  • Rahman, H., et al. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - NIH.
  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
  • Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • Patel, D. A. (2021). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Fadda, A. A., et al. (2020). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.
  • Liu, X., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Semantic Scholar.
  • Ferreira, R. J., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC - NIH.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
  • Al-Ostoot, F. H., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Who we serve.
  • Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich.it.
  • KeAi Publishing. (2025). Recent synthetic endeavors on anticancer heterocyclic natural products. KeAi Publishing.
  • Almalki, A. S. A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH.
  • Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.
  • Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Gürdal Hakgör, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. OpenMETU.
  • Nishad, P., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

Sources

An In-depth Technical Guide to the Solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in the successful progression of new chemical entities from bench to clinic, this document synthesizes theoretical knowledge with practical, field-proven methodologies.[1][2] It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and structurally related compounds.

Executive Summary: The Imperative of Solubility in Drug Discovery

Solubility is a foundational physicochemical property that dictates the developability of a potential drug candidate.[2][3] Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, leading to diminished bioavailability and, ultimately, therapeutic failure.[2][4] Early and accurate assessment of a compound's solubility is therefore not merely a routine check, but a critical step in de-risking a project and conserving valuable resources.[1][4] For a compound such as 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, understanding its behavior in various solvent systems is paramount for reliable in vitro screening, formulation development, and predicting in vivo performance.[1][5]

Predicted Solubility Profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

While specific experimental solubility data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS NO. 1018566-85-2) is not extensively reported in public literature, we can infer its likely behavior based on the well-established characteristics of its core chemical scaffolds: the benzothiazole ring and the piperazine moiety.

The Benzothiazole Core and Its Influence

Benzothiazole and its derivatives are a class of heterocyclic compounds known for their broad range of biological activities.[6][7] Structurally, the fused benzene and thiazole rings create a largely non-polar, aromatic system. This generally results in:

  • Poor Aqueous Solubility : The parent compound, 1,3-benzothiazole, has limited solubility in water, typically in the range of a few milligrams per liter.[6] This is a common feature for many benzothiazole-containing compounds.

  • Favorable Organic Solvent Solubility : Conversely, the benzothiazole core imparts good solubility in many organic solvents.[6]

The Role of the Piperazine and Ethyl Substituents

The presence of the 2-piperazin-1-yl and 6-ethyl groups on the benzothiazole scaffold of the target compound introduces specific modifications to its overall physicochemical properties:

  • Piperazine Moiety : The piperazine ring contains two nitrogen atoms, which can act as hydrogen bond acceptors and, if protonated, as hydrogen bond donors. This typically increases polarity and can enhance solubility in polar solvents. The basic nature of the piperazine ring means that the aqueous solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole will likely be pH-dependent.

  • Ethyl Group : The ethyl group at the 6-position is a small, non-polar alkyl substituent. It will slightly increase the lipophilicity of the molecule, which may marginally decrease aqueous solubility while potentially improving solubility in non-polar organic solvents.

Expected Solubility in Common Laboratory Solvents

Based on the analysis of its constituent parts, the following solubility profile for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is anticipated:

SolventTypePredicted SolubilityRationale
DMSO (Dimethyl Sulfoxide) Polar AproticHigh DMSO is a powerful, versatile solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8][9] Its ability to act as a hydrogen bond acceptor makes it particularly effective for solvating molecules with amine groups like piperazine. It is the solvent of choice for preparing high-concentration stock solutions in drug discovery.[8]
Water (Aqueous Buffers) Polar ProticLow to Moderate (pH-dependent) The hydrophobic benzothiazole core is the primary driver of low aqueous solubility.[6] However, the basic piperazine ring will become protonated at acidic pH, increasing the compound's polarity and thus its solubility. Solubility is expected to be lowest at neutral to basic pH.
Ethanol/Methanol Polar ProticModerate to High These alcohols are effective at solvating organic molecules with some polar character. Benzothiazole itself is soluble in ethanol and methanol.[6]
Acetonitrile (ACN) Polar AproticModerate Acetonitrile is a common solvent in chromatography and is expected to be a reasonably good solvent for this compound, though perhaps less effective than DMSO or alcohols for high concentrations.
Dichloromethane (DCM) / Chloroform Non-polarModerate to High These chlorinated solvents are effective for many organic compounds. The overall lipophilicity of the molecule suggests it should be soluble in these solvents.

The Central Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) holds a preeminent position in drug discovery and development for several key reasons:

  • Universal Solvent Capacity : DMSO's ability to dissolve a vast array of compounds, from hydrophobic to hydrophilic, is unparalleled.[8][9] This makes it an invaluable tool for creating concentrated stock solutions from which working dilutions can be made for various assays.[8]

  • Miscibility : It is fully miscible with water and a wide range of organic solvents, facilitating the preparation of aqueous assay buffers from a DMSO stock with minimal precipitation issues (within limits).[8]

  • Biological Compatibility : In low concentrations (typically <0.5% v/v), DMSO is generally well-tolerated by most cell-based assays. However, it is crucial to note that DMSO is not inert and can have biological effects of its own, necessitating careful inclusion of vehicle controls in all experiments.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is required. The two primary types of solubility measured in early drug discovery are kinetic and thermodynamic solubility.[4][10][11]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility : This is a high-throughput method often used in early discovery.[4][11] It measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for flagging potential issues early on.[11]

  • Thermodynamic Solubility : This is the "true" equilibrium solubility.[4][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[10] This is a more time-consuming but more accurate measure, crucial for later-stage development and formulation.[11]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Preparation cluster_1 Kinetic Solubility Assay cluster_2 Thermodynamic Solubility Assay (Shake-Flask Method) Compound Solid Compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) DMSO_Stock Prepare 10-20 mM Stock in 100% DMSO Compound->DMSO_Stock Add_Excess Add Excess Solid Compound to Solvent (e.g., PBS, Water) Compound->Add_Excess Add_to_Buffer Add DMSO Stock to Aqueous Buffer (e.g., PBS) DMSO_Stock->Add_to_Buffer Incubate_Short Incubate (1-2 hours) Add_to_Buffer->Incubate_Short Measure_Precipitate Measure Precipitate (Nephelometry/Turbidity) Incubate_Short->Measure_Precipitate Kinetic_Result Kinetic_Result Measure_Precipitate->Kinetic_Result Result: Kinetic Solubility Equilibrate Equilibrate (24-48 hours) with Agitation Add_Excess->Equilibrate Separate Separate Solid from Supernatant (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV, LC-MS) Separate->Analyze Thermo_Result Thermo_Result Analyze->Thermo_Result Result: Thermodynamic Solubility

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[10]

Objective: To determine the thermodynamic solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in a given solvent at a controlled temperature.

Materials:

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (solid)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., 10 mg/mL in DMSO).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. The diluent should be compatible with the HPLC mobile phase.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

    • Securely cap the vials. Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is often preferred to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially inflating the solubility measurement.

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid. Carefully pipette the supernatant for analysis.

      • Filtration: Draw the solution into a syringe and pass it through a low-binding 0.22 µm filter into a clean analysis vial. Discard the first few drops to saturate any binding sites on the filter.

  • Analysis:

    • Analyze the calibration standards by HPLC-UV or LC-MS to generate a standard curve (Peak Area vs. Concentration).

    • Inject the saturated supernatant samples onto the same system.

    • Determine the concentration of the compound in the samples by interpolating their peak areas from the standard curve.

  • Data Reporting:

    • The calculated concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the mean and standard deviation of the triplicate measurements. The units are typically reported as µg/mL or µM.

Conclusion: A Strategic Approach to Solubility Assessment

While direct, published solubility data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is scarce, a robust understanding of its chemical structure allows for strong predictions of its behavior in various solvents. It is expected to be highly soluble in DMSO, making it an ideal solvent for stock solution preparation. Its aqueous solubility is predicted to be low but pH-dependent, a critical consideration for physiological assays and formulation. This guide provides the theoretical framework and a detailed, practical protocol for the empirical determination of its solubility. By employing these standardized methods, researchers can generate the reliable data necessary to make informed decisions and advance their drug discovery programs with confidence.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Solubility of Things. Benzothiazole. [Link]

  • Hu, Y., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In book: Drug-like Properties: Concepts, Structure, and Methods. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics. [Link]

  • Di Pietro, O., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • SlideShare. (2015). solubility experimental methods.pptx. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • PharmaCompass. Solubility | Dissolution | Bioavailability Enhancement CDMO. [Link]

  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Current Drug Discovery Technologies. [Link]

Sources

"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" review of literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its Analogs

Executive Summary

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its chemical stability and broad spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, as a representative member of the 2-piperazinyl-benzothiazole class. While direct literature on this exact molecule is sparse, this document synthesizes extensive research on closely related analogs to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into the synthetic strategies, physicochemical properties, established biological activities of the broader class, structure-activity relationships, and detailed experimental protocols. The aim is to equip scientists with the foundational knowledge and practical insights required to explore the therapeutic potential of this promising chemical series.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][3] This structural motif is present in numerous natural and synthetic compounds that exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] The versatility of the benzothiazole core, particularly the amenability of its 2-position to substitution, allows for extensive molecular exploration to optimize pharmacological activity.[1]

The incorporation of a piperazine ring at the 2-position is a common and effective strategy in drug design. Piperazine moieties can improve aqueous solubility, act as a linker to other pharmacophores, and establish critical interactions with biological targets.[7][8] The combination of the benzothiazole scaffold with a piperazine linker has given rise to compounds with potent activities, notably as cytotoxic agents against various cancer cell lines and as enzyme inhibitors.[7][8] This guide uses 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to explore the synthesis and potential applications of this important chemical class.

Synthesis and Characterization

The synthesis of 2-substituted benzothiazoles is a well-established field, with the most common route involving the condensation and cyclization of a 2-aminothiophenol derivative with a suitable electrophile.[9][10][11]

General Synthetic Pathway

The construction of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole can be logically approached in a multi-step sequence. The core principle is the formation of the benzothiazole ring from an appropriately substituted 2-aminothiophenol, followed by the introduction of the piperazine moiety.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzothiazole Formation cluster_2 Step 3: Piperazine Coupling A 4-Ethylaniline B 2-Amino-5-ethylthiophenol A->B Multi-step (e.g., Herz reaction) C 2-Chloro-6-ethyl-1,3-benzothiazole B->C Reaction with Cyanogen Bromide or Isothiocyanate derivative E 6-Ethyl-2-piperazin-1-yl -1,3-benzothiazole C->E Nucleophilic Substitution D Piperazine D->E Nucleophilic Substitution

Caption: General synthetic workflow for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

The key starting material is a 2-aminothiophenol substituted with an ethyl group at the 5-position (which corresponds to the 6-position in the final benzothiazole).[12][13][14] This precursor can be prepared from 4-ethylaniline through various methods, such as the Herz reaction or by reduction of a corresponding nitrobenzenesulfonyl chloride.[13]

The cyclization to form the benzothiazole ring is often achieved by reacting the 2-aminothiophenol with reagents like cyanogen bromide or isothiocyanates.[15][16] To facilitate the final coupling step, this reaction is often designed to install a leaving group (e.g., a halogen) at the 2-position, yielding an intermediate like 2-chloro-6-ethyl-1,3-benzothiazole.

The final step involves a nucleophilic aromatic substitution, where the piperazine ring displaces the chlorine atom at the 2-position.[17] This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate to scavenge the HCl byproduct.[17]

Characterization

The structural confirmation of the final compound and its intermediates relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information on the number and environment of protons, confirming the presence of the ethyl group, the aromatic protons on the benzothiazole core, and the methylene protons of the piperazine ring. ¹³C-NMR is used to identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for C=N stretching of the thiazole ring, C-H bonds (aromatic and aliphatic), and N-H stretching of the secondary amine in the piperazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[17]

Physicochemical Properties

The predicted physicochemical properties of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole are summarized below. These values are crucial for understanding its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSignificance
Molecular Formula C₁₃H₁₇N₃SDefines the elemental composition.
Molecular Weight 247.36 g/mol Influences diffusion and transport across membranes.
Appearance Likely a solid at room temperatureBased on similar reported compounds.[18]
logP (Predicted) ~2.5 - 3.5Indicates moderate lipophilicity, favorable for cell permeability.
pKa (Predicted) Basic (piperazine N) ~8.5-9.5The basic piperazine nitrogen will be protonated at physiological pH.
Solubility Low in water, soluble in organic solventsThe basic nature allows for salt formation to improve aqueous solubility.

Biological Activities and Pharmacological Profile

While specific studies on 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole are not prominent in the literature, the broader class of 2-(piperazin-1-yl)benzothiazole derivatives has been extensively evaluated for various pharmacological activities.

Anticancer Activity

The most widely reported activity for this class of compounds is cytotoxicity against human cancer cell lines.[7][8] Studies have demonstrated that these molecules can induce apoptosis and inhibit cell proliferation in various cancers, including breast (MCF-7), cervical (HeLa), liver (HepG2), and skin (A431) cancer.[7][8] For example, a series of benzothiazole-piperazine derivatives coupled with a 1,3,4-oxadiazole-2-thiol moiety showed significant cytotoxic activity, with some compounds displaying maximum efficacy against skin and breast cancer cell lines.[7]

Enzyme Inhibition

Certain benzothiazole-piperazine derivatives have been investigated as enzyme inhibitors. One study synthesized a series of these compounds and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8] While many compounds showed weak activity, this highlights the potential of the scaffold to be tailored for specific enzyme targets.[8] Other benzothiazole derivatives are known to inhibit enzymes like topoisomerase and carbonic anhydrase.[1][6]

Other Potential Activities

The versatile benzothiazole core is associated with a wide range of other biological effects, suggesting further avenues for investigation:

  • Antimicrobial and Antifungal: Numerous benzothiazole derivatives show potent activity against various bacterial and fungal strains.[2][3]

  • Anti-inflammatory: Inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX) has been reported.[5][6]

  • Anticonvulsant: The scaffold has been explored for the development of novel antiepileptic drugs.[4][6]

  • Dopamine Receptor Agonism: Complex derivatives have shown potent and selective agonist activity at dopamine D3 receptors, with potential applications in Parkinson's disease.[19]

Structure-Activity Relationship (SAR) Insights

SAR studies on 2-piperazinyl-benzothiazole analogs provide valuable insights for designing more potent and selective compounds.[20][21]

Caption: Structure-Activity Relationship (SAR) map for 2-piperazinyl-benzothiazole derivatives.

  • Region A (Benzothiazole Core): Substitutions on the benzene ring significantly impact biological activity. Electron-withdrawing groups like halogens (e.g., chlorine at position 6) or small alkyl groups (e.g., ethyl) can modulate the electronic properties and lipophilicity of the molecule, influencing target binding and cell permeability.[4][17]

  • Region B (Piperazine Linker): The piperazine ring is generally considered a rigid linker that correctly orients the other parts of the molecule for optimal interaction with the biological target. Its basicity can also be important for forming salt bridges.

  • Region C (Distal Substituent): This is the most common site for modification. Attaching various substituted aryl or heteroaryl groups to the distal nitrogen of the piperazine ring is a primary strategy for enhancing potency.[22] Studies have shown that di-halo substituted benzyl groups, for instance, lead to high cytotoxic activities.[8]

Experimental Protocols

Protocol: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

This protocol is a representative procedure based on established methods for analogous compounds.[17]

Materials:

  • 2-Chloro-6-ethyl-1,3-benzothiazole

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 2-chloro-6-ethyl-1,3-benzothiazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Add piperazine (1.1 eq) to the mixture. Causality: Piperazine is the nucleophile. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Causality: This aqueous workup removes the DMF and inorganic salts.

  • Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to yield the pure product.

Protocol: In-Vitro Cytotoxicity Screening (SRB Assay)

This protocol describes a common method for assessing the anticancer activity of new compounds.[8]

SRB_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Incubate for 48-72h. A->B C 3. Cell Fixation Fix cells with cold trichloroacetic acid (TCA). B->C D 4. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. C->D E 5. Washing Wash away unbound dye with acetic acid. D->E F 6. Solubilization Solubilize bound dye with Tris base solution. E->F G 7. Absorbance Reading Read absorbance at ~515 nm on a plate reader. F->G H 8. Data Analysis Calculate cell viability and IC₅₀ values. G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well microtiter plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the synthesized compound dissolved in DMSO (ensuring the final DMSO concentration is non-toxic, typically <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and making them permeable to the dye.

  • Staining: Discard the supernatant and wash the plates with water. Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. Causality: SRB is an aminoxanthene dye that binds electrostatically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance (optical density) of each well using a microplate reader at approximately 515 nm.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on its analogs, the primary therapeutic target appears to be in oncology. Future research should focus on synthesizing and evaluating this specific compound and a library of related derivatives to establish a clear SAR.

Key future directions include:

  • Systematic SAR Exploration: Synthesize analogs with varied substituents at the 6-position of the benzothiazole ring and on the distal nitrogen of the piperazine to optimize potency and selectivity.

  • Mechanism of Action Studies: For active compounds, investigate the underlying molecular mechanism, such as the specific enzymes or signaling pathways being modulated.

  • In-Vivo Evaluation: Progress the most promising compounds from in-vitro assays to animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of Other Therapeutic Areas: Given the broad activity of the benzothiazole core, screening active compounds against other targets (e.g., microbial strains, inflammatory markers) could uncover new therapeutic applications.

References

  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (n.d.). BPAS Journals.
  • Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. (2023). Bioorganic & Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2015). Molecules.
  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules.
  • Tandem reaction of 2‐aminobenzenethiol with isothiocyanate in the presence of a catalytic amount of iron to afford 2‐aminobenzthiazole. (n.d.). ResearchGate.
  • Studies on the Synthesis of 2-Aminothiophenol. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2020). Molecules.
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2015). ResearchGate.
  • Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate.
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research.
  • 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. (n.d.). EvitaChem.
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • 2-Aminothiophenol. (n.d.). Wikipedia.
  • Step 2: Preparation of 2-amino-5-methoxythiophenol. (n.d.). PrepChem.com.
  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. (2017). Anti-Cancer Agents in Medicinal Chemistry.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules.
  • 2-Aminothiophenol technical grade, 90%. (n.d.). Sigma-Aldrich.
  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. (2010). Journal of Medicinal Chemistry.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry.
  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). SciSpace.
  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). Molecules.
  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (2012). Journal of Biological Chemistry.
  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis. (n.d.). ChemicalBook.
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol. (2013). Medicinal Chemistry Research.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2008). ResearchGate.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
  • Recent advancement in the synthesis of isothiocyanates. (2024). Chemical Communications.

Sources

An In-depth Technical Guide to the Safe Handling of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical research, novel heterocyclic compounds like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole represent key scaffolds for therapeutic innovation. Derivatives of the benzothiazole-piperazine core have demonstrated significant biological activities, including potential anticancer properties.[1][2][3] This potential, however, necessitates a deep and proactive respect for their chemical reactivity and potential toxicity.

This guide moves beyond a simple checklist of precautions. It is designed to instill a comprehensive safety-oriented mindset by explaining the causality behind each recommendation. As a Senior Application Scientist, my objective is not merely to state protocols but to build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of vigilance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and foundational chemical safety principles to establish a robust framework for risk mitigation.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. The risk profile for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is constructed by analyzing its core chemical moieties—the benzothiazole ring and the piperazine group—and by referencing data from closely related analogs.

Physicochemical and Structural Data

A summary of the compound's basic identifiers is essential for proper record-keeping and communication.

PropertyValueSource
IUPAC Name 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole-
CAS Number 1018566-85-2[4]
Molecular Formula C₁₃H₁₇N₃S-
Molecular Weight 247.36 g/mol -
Appearance Assumed to be a solid at room temperature[5]
Toxicological Profile (Inferred)

The primary toxicological risks are inferred from data on piperazine, benzothiazole, and their derivatives.

  • Acute Toxicity: Structurally similar compounds, such as 3-(1-Piperazinyl)-1,2-benzisothiazole, are classified as Toxic if swallowed . The piperazine and benzothiazole moieties themselves are documented as being harmful upon ingestion, dermal contact, and inhalation.[6][7][8] Therefore, it is imperative to treat 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as having a high acute toxicity risk via all routes of exposure.

  • Skin and Eye Irritation: Benzothiazole and piperazine derivatives are known to cause serious skin and eye irritation/damage.[6][7] Direct contact with the skin or eyes can lead to significant chemical burns and lasting injury.

  • Sensitization: The piperazine functional group is a known sensitizer.[7] Repeated exposure, even at low levels, can lead to the development of an allergic skin reaction (contact dermatitis) or, in some cases, respiratory sensitization.[7]

  • Chronic Exposure and Mutagenicity: Many benzothiazole-piperazine derivatives are investigated for their cytotoxic effects against cancer cell lines, indicating potent biological activity.[1][2][9] Studies on similar compounds have yielded mixed results regarding mutagenicity, with some analogs showing mutagenic properties while others do not.[10][11] In the absence of specific data, a precautionary principle must be applied, and the compound should be handled as a potential mutagen.

Predicted GHS Hazard Classification

Based on the analysis of its components and analogs, the following GHS classification should be adopted for all laboratory work.

PictogramSignal WordHazard Statements (H-Statements)



Danger H301: Toxic if swallowed. H311: Toxic in contact with skin. (Predicted)[6] H315: Causes skin irritation. H317: May cause an allergic skin reaction. [6][7] H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. (Precautionary)[10][11]

Section 2: Hierarchy of Controls: Engineering and Personal Protection

Effective risk management relies on a multi-layered approach to safety, prioritizing the most effective control measures. This "Hierarchy of Controls" is the guiding principle for designing safe experimental workflows.

Caption: A stepwise workflow for safely managing a chemical spill.

  • Small Spill (Contained within a fume hood):

    • Ensure full PPE is worn.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste bag or container.

    • Wipe the area with soap and water, followed by a solvent rinse if appropriate.

    • Dispose of all contaminated materials as hazardous waste. * Large Spill (Outside of a fume hood):

    • EVACUATE the immediate area immediately.

    • ALERT colleagues and the institutional safety officer.

    • If safe to do so, close the doors to the lab to contain any vapors.

    • Do not attempt to clean the spill unless you are specifically trained and equipped for large-scale hazardous material response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention. [12]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention. Provide the SDS or this guide to the medical personnel. |

Section 5: Waste Disposal

All materials contaminated with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations. [6][13]

  • Solid Waste: This includes contaminated gloves, bench paper, weighing papers, and used absorbent materials. Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container to prevent puncture injuries. [14]

Conclusion

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest, and like many potent molecules, it demands meticulous handling. By understanding its inferred hazards, implementing a strict hierarchy of controls, adhering to validated SOPs, and being prepared for emergencies, researchers can confidently and safely explore its scientific potential. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

  • Charehsaz, M., Gürdal, E. E., Helvacıoğlu, S., & Yarım, M. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal. [Link]

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. [Link]

  • PubMed. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • DergiPark. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. [Link]

  • PanReac AppliChem. (n.d.). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • ResearchGate. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • ACS Chemical Health & Safety. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

Sources

Methodological & Application

Introduction: Unlocking the Potential of the Benzothiazole-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] When coupled with a piperazine moiety—a common strategy to enhance aqueous solubility and favorable pharmacokinetic properties—the resulting derivatives exhibit a remarkable spectrum of biological activities.[3][4] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects, making this chemical class a fertile ground for drug discovery.[2][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the initial characterization of novel benzothiazole-piperazine compounds. We will use 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (hereafter referred to as "Compound BTP") as a representative molecule to illustrate a logical, tiered approach to cell-based assay design and execution. Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling you to build a robust biological profile for your compound of interest.

Pillar 1: Postulated Mechanisms of Action

The therapeutic versatility of benzothiazole derivatives stems from their ability to interact with a diverse set of molecular targets. Understanding these potential mechanisms is crucial for designing relevant cell-based assays.

  • Enzymatic Inhibition: A primary mechanism involves the inhibition of key enzymes. The benzothiazole scaffold can act as an ATP mimic, competitively binding to the catalytic domain of various protein kinases, thereby disrupting pro-cancer signaling pathways.[7]

  • Disruption of Microbial Processes: In bacteria, these compounds can inhibit enzymes essential for cell wall synthesis, DNA replication, and cell division.[5] Some derivatives have also been shown to increase the permeability of fungal cell membranes, leading to leakage of DNA and proteins.[5]

  • DNA Intercalation and Damage: Certain benzothiazole compounds can interact with cell nuclei, interfere with disulfide bond formation, and inhibit DNA synthesis, ultimately triggering apoptotic pathways.[8]

  • Modulation of Cellular Pathways: The piperazine component can influence interactions with various cellular pathways, contributing to the overall biological effect of the molecule.[9]

Compound Benzothiazole-Piperazine (e.g., Compound BTP) Kinase Protein Kinases (e.g., PTKs, ABL1) Compound->Kinase Competitive Inhibition MicrobialEnzyme Microbial Enzymes (e.g., Topoisomerases) Compound->MicrobialEnzyme Inhibition DNA Nuclear DNA Compound->DNA Intercalation/ Binding Signaling Pro-Survival Signaling (e.g., Phosphorylation) Kinase->Signaling Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Downstream Effect CellWall Bacterial Cell Wall Synthesis MicrobialEnzyme->CellWall DNA->Apoptosis Proliferation Inhibition of Proliferation Signaling->Proliferation Prep Compound Prep & Solubilization Tier1 Tier 1: Cytotoxicity Screening (MTT & LDH Assays) Prep->Tier1 Decision1 Significant Cytotoxicity? Tier1->Decision1 Tier2 Tier 2: Functional Assays (Clonogenic & Migration) Decision1->Tier2 Yes NoEffect No Significant Effect (Consider Higher Doses or Different Models) Decision1->NoEffect No Tier3 Tier 3: Mechanistic Assays (e.g., Caspase Activity) Tier2->Tier3 Analysis Data Analysis & Profile Generation Tier3->Analysis

Caption: Tiered experimental workflow for compound characterization.

Compound Preparation: The Critical First Step

Rationale: Accurate and consistent compound preparation is the bedrock of reproducible cell-based assays. Most heterocyclic compounds have poor aqueous solubility, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Protocol: Preparation of Compound BTP Stock Solution

  • Weighing: Accurately weigh 5-10 mg of Compound BTP using an analytical balance.

  • Solubilization: Dissolve the compound in high-purity DMSO to create a 10 mM stock solution. For example, if the molecular weight is 275.4 g/mol , dissolve 2.75 mg in 1 mL of DMSO. Vortex thoroughly until fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.

    • Expert Insight: It is critical to ensure the final concentration of DMSO in the culture wells does not exceed a level toxic to the specific cell line, typically <0.5%. [10]Always include a "vehicle control" group in your experiments, which consists of cells treated with the highest concentration of DMSO used in the compound-treated wells.

Pillar 3: A Curated Suite of Cell-Based Assays

Tier 1: Foundational Cytotoxicity Screening

The initial goal is to determine if Compound BTP affects cell viability and, if so, at what concentrations. We employ two complementary assays to measure metabolic activity and membrane integrity.

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. [11]In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of metabolically active cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound BTP in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [10][11]3. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits 50% of cell viability.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [12]This assay measures the amount of released LDH, providing a quantitative measure of cytotoxicity.

Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. [12]3. Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. [12]4. Reagent Addition: Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the manufacturer's instructions (typically 490 nm).

  • Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each treatment relative to this maximum.

Tier 2: Assessing Functional Cellular Outcomes

If Compound BTP demonstrates significant cytotoxicity, the next logical step is to investigate its impact on long-term cell survival and other functional processes like cell migration.

Principle: This straightforward assay assesses the ability of a cell population to migrate and close an artificial "wound" created in a confluent monolayer. It is particularly relevant for studying potential anti-metastatic effects in cancer research.

Protocol: Wound Healing Assay

  • Create Monolayer: Seed cells in a 24-well plate and grow them to full confluency.

  • Create Wound: Gently scratch a straight line through the center of the monolayer with a sterile 200 µL pipette tip. [10]3. Wash & Treat: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh medium containing a non-toxic concentration of Compound BTP (typically below the IC₅₀ value to avoid confounding cytotoxic effects).

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.

Tier 3: Delving into the Mechanism of Cell Death

Understanding how a compound induces cell death is a critical step in its characterization. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.

Protocol: Caspase-Glo® 3/7 Assay (Example)

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of Compound BTP for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®). Compare the fold-change in caspase activity in treated cells relative to vehicle controls.

Pillar 4: Data Presentation and Interpretation

Table 1: Comparative Cytotoxicity of Benzothiazole-Piperazine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC₅₀/GI₅₀ (µM)Reference Compound
Compound BTP MCF-7 Breast Cancer To Be Determined Doxorubicin
Compound BTP HCT-116 Colorectal Cancer To Be Determined 5-Fluorouracil
Compound BTP A549 Lung Cancer To Be Determined Cisplatin
Compound 1d¹HUH-7Hepatocellular CarcinomaActiveNot Specified
Compound 1d¹MCF-7Breast CancerActiveNot Specified
Compound 1d¹HCT-116Colorectal CancerActiveNot Specified
PCC Derivative²SNU-475Human Liver Cancer6.98 ± 0.11Not Specified
PCC Derivative²SNU-423Human Liver Cancer7.76 ± 0.45Not Specified

¹Data from a study on N-(6-ethoxybenzothiazol-2-yl)-2-(4-substituedpiperazinyl)acetamides. [13]²Data from a study on 3-piperazin-1-yl-1H-pyridazin-6-one derivatives. [14] Interpreting the Results:

  • High IC₅₀ in MTT, Low Cytotoxicity in LDH: This profile suggests the compound may be cytostatic , inhibiting cell proliferation without causing immediate cell death.

  • Low IC₅₀ in MTT, High Cytotoxicity in LDH: This indicates the compound is likely cytotoxic , causing a loss of membrane integrity and cell death.

  • Positive Caspase-3/7 Assay: Confirms that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis .

  • Inhibition of Wound Closure: Suggests the compound has anti-migratory properties , a desirable trait for potential anticancer agents.

By systematically applying this tiered assay approach, researchers can efficiently build a comprehensive biological profile of novel 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole derivatives, paving the way for more advanced preclinical development.

References

  • EvitaChem. (n.d.). 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole.
  • Al-Ghamdi, S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Abdel-Maksoud, M. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Yıldız, İ., et al. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online.
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • Keri, R. S., et al. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
  • El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central.
  • (n.d.). Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly.
  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Aslantürk, Ö. S. (n.d.). Guidelines for cell viability assays. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
  • BenchChem. (2025). Validating the Biological Activity of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide.
  • National Institutes of Health. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PubMed.
  • National Institutes of Health. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays.
  • National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central.
  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[6][9]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from

Sources

Application Notes and Protocols: A Guide to the Dissolution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the dissolution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a compound of interest in pharmaceutical research and drug development. Recognizing the critical importance of proper solubilization for experimental accuracy and reproducibility, this document outlines a systematic approach to solvent selection, solubility determination, and solution preparation. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established laboratory practices. This guide emphasizes safety, experimental rigor, and data-driven decision-making to ensure the reliable use of this benzothiazole-piperazine derivative in a variety of research applications.

Introduction: The Scientific Imperative for Precise Dissolution

The benzothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and neuroprotective agents.[1][2] 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS NO. 1018566-85-2) is a member of this important class of compounds.[3] The successful application of this compound in any experimental setting—from high-throughput screening to in-vivo studies—is fundamentally dependent on its effective and consistent dissolution. Improperly prepared solutions can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable and irreproducible results.

This guide provides a foundational protocol for establishing the solubility characteristics of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and preparing stable stock solutions. The causality behind each step is explained to empower the researcher to adapt the protocol to their specific experimental needs while maintaining scientific integrity.

Safety First: Handling 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with copious amounts of water.[4]

  • Static Discharge: Take precautionary measures against static discharges when handling the solid compound.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Understanding the Molecule: Predicting Solubility

The molecular structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole provides clues to its solubility. The benzothiazole core is largely hydrophobic, while the piperazine moiety introduces polar nitrogen atoms capable of hydrogen bonding. The ethyl group adds to the hydrophobicity. This amphipathic nature suggests that a range of solvents, from polar aprotic to polar protic, may be suitable for dissolution. Related benzothiazole compounds are noted to be soluble in polar solvents.[1] The parent piperazine is freely soluble in water and methanol.[6]

Table 1: Predicted Solubility Profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolPotentially low to moderateThe piperazine moiety may aid solubility, but the larger hydrophobic benzothiazole and ethyl groups will likely limit aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely highThese solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar regions.
Non-Polar Hexane, TolueneLikely lowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM)Moderate to highDCM is a versatile solvent that can often dissolve compounds of intermediate polarity.

Experimental Protocol: Systematic Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in a selection of common laboratory solvents.

Materials and Equipment
  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (solid)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water, DCM)

  • Microcentrifuge tubes or small glass vials

Workflow for Solubility Testing

Caption: Workflow for systematic solubility determination of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Step-by-Step Procedure
  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole into a series of tared vials.

  • Solvent Addition: To each vial, add a precise volume of a single test solvent (e.g., 100 µL) to achieve a high initial concentration (e.g., 10-50 mg/mL).

  • Initial Mixing: Tightly cap the vials and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Assessment: Visually inspect each vial against a dark background for any undissolved solid. If the compound is fully dissolved, it is soluble at that concentration.

  • Incremental Solvent Addition (for soluble compounds): If the compound dissolves, you can add more solid in small, weighed increments until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Assisted Dissolution (for insoluble compounds): If the compound does not dissolve at room temperature, employ the following methods sequentially:

    • Gentle Heating: Place the vial in a water bath or on a heating block at a slightly elevated temperature (e.g., 37-50°C) for 15-30 minutes with intermittent vortexing.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Equilibration: Allow the samples to equilibrate at room temperature for at least 24 hours to ensure that the dissolution is stable and not a supersaturated state.

  • Final Observation and Recording: After equilibration, visually inspect the vials again and record the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" at the tested concentration.

Protocol for Preparing a Stock Solution

Once a suitable solvent has been identified, a stock solution of a known concentration can be prepared. DMSO is often a good first choice for creating high-concentration stock solutions for biological assays.

Workflow for Stock Solution Preparation

G A 1. Calculate Mass of Compound for Desired Concentration and Volume B 2. Weigh Compound Accurately into a Sterile Vial A->B C 3. Add Calculated Volume of Solvent (e.g., DMSO) B->C D 4. Vortex Vigorously until Fully Dissolved C->D E 5. Visually Confirm Complete Dissolution D->E F 6. Aliquot into Smaller Volumes for Single Use E->F G 7. Store Appropriately (e.g., -20°C or -80°C, protected from light) F->G

Caption: Step-by-step workflow for preparing a stock solution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Detailed Procedure for a 10 mM DMSO Stock Solution
  • Calculation: The molecular weight of a related compound, 2-piperazin-1-yl-1,3-benzothiazole, is 219.31 g/mol .[7] The molecular weight of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole will be slightly higher. It is crucial to use the exact molecular weight from the supplier's certificate of analysis for accurate calculations.

    • Example Calculation (assuming MW = 247.36 g/mol ): To make 1 mL of a 10 mM solution, you would need:

      • Mass (g) = 10 mmol/L * 0.001 L * 247.36 g/mol = 0.00247 g = 2.47 mg

  • Weighing: Accurately weigh 2.47 mg of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and transfer it to a sterile, amber glass vial or a microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Verification: Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture. The parent piperazine compound is noted to be light-sensitive and hygroscopic.[4]

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. By following a systematic approach to solvent selection and solution preparation, researchers can ensure the quality and reliability of their experimental data. It is imperative to always prioritize safety by consulting the relevant SDS and employing appropriate personal protective equipment. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for the successful use of this and other novel compounds in a research setting.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • A-Z Chemical. (2024-11-04). Safety Data Sheet: Benzothiazole. [Link]

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961–966. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592122, 2-Piperazin-1-yl-1,3-benzothiazole. [Link]

  • Piskorz, P., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(15), 4983. [Link]

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 97, 849-887. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[1][4][5] The versatility of the benzothiazole nucleus allows for structural modifications that can modulate its cytotoxic potency and selectivity.[6] This document provides a detailed guide for researchers on the application and in vitro evaluation of a specific derivative, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, in cancer cell line models.

The incorporation of a piperazine moiety into the benzothiazole structure is a common strategy in the design of novel anticancer agents.[1][7][8][9][10][11][12][13][14][15] This combination has been shown to yield compounds with potent cytotoxic and antiproliferative effects.[12][15] Studies on analogous benzothiazole-piperazine derivatives have revealed that their anticancer activity is often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][11][12][16][17]

These application notes will provide a comprehensive framework for the investigation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, covering essential protocols from initial cytotoxicity screening to more in-depth mechanistic studies.

Mechanism of Action: Insights from Related Benzothiazole-Piperazine Derivatives

While the specific molecular targets of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole require empirical determination, the broader class of benzothiazole-piperazine derivatives has been shown to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: A primary mechanism of action for many benzothiazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[1][17][18] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c, activation of caspase-9 and caspase-3, and subsequent DNA fragmentation.[16][17]

  • Cell Cycle Arrest: Several benzothiazole-piperazine compounds have been observed to cause cell cycle arrest at different phases, such as the G2/M or subG1 phase, thereby inhibiting cell proliferation.[8][11][12]

  • Modulation of Signaling Pathways: The PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell survival and proliferation, has been identified as a target for some benzothiazole derivatives.[16] Downregulation of phosphorylated AKT can lead to the suppression of downstream anti-apoptotic signals.[17]

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by benzothiazole derivatives, based on published literature.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Ethyl_2_piperazin_1_yl_1_3_benzothiazole 6-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole PI3K PI3K 6_Ethyl_2_piperazin_1_yl_1_3_benzothiazole->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits CytoC_mito Cytochrome c (Mitochondria) Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Quantitative Data Summary: Cytotoxicity of Benzothiazole-Piperazine Derivatives

The following table summarizes the cytotoxic activity (IC50 or GI50 values) of various benzothiazole-piperazine derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a comparative context for the expected potency of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Compound IDCancer Cell LineCell TypeIC50/GI50 (µM)Reference
Compound 1d HUH-7Hepatocellular Carcinoma3.1[7]
MCF-7Breast Adenocarcinoma9.2[7]
Compound 1a HCT-116Colorectal Carcinoma4.8[7]
Compound 2a HCT-116Colorectal Carcinoma4.5[7]
Compound 6b MCF-7Breast Adenocarcinoma5.15[19]
Compound 4 MCF-7Breast Adenocarcinoma8.64[19]
Compound 5c MCF-7Breast Adenocarcinoma7.39[19]
Compound 5d MCF-7Breast Adenocarcinoma7.56[19]
PB11 U87Glioblastoma< 0.05[16]
HeLaCervical Cancer< 0.05[16]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[6][16][20]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete culture medium (specific to the cell line)

  • 96-well cell culture plates

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in DMSO.

    • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6][20]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[20]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 450 nm or 595 nm using a microplate reader.[16][20]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using suitable software (e.g., GraphPad Prism).[6]

Protocol 2: Apoptosis Detection by Hoechst Staining

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which exhibit characteristic nuclear condensation and fragmentation.[17][20]

Principle: Hoechst 33342 is a fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, the chromatin condenses, leading to more intense and compact staining.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • Paraformaldehyde solution (4% in PBS)

  • Hoechst 33342 staining solution (e.g., 5 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in 6-well plates or in chamber slides and allow them to attach overnight.

    • Treat the cells with various concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Fixation and Staining:

    • After treatment, wash the cells with cold PBS.

    • Fix the cells with 4% paraformaldehyde solution for 20 minutes at room temperature.[17]

    • Wash the cells again with PBS.

    • Stain the cells with Hoechst 33342 solution for 5-10 minutes in the dark.[17]

  • Visualization:

    • Wash the cells with PBS to remove excess stain.

    • Mount the coverslips on microscope slides with a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will show brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[17][20]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).[13]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

  • Treated and control cells

  • Trypsin-EDTA

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • After treating cells with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole for the desired duration, harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

G cluster_setup Experimental Setup cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture prepare Prepare Compound Stock Solution culture->prepare seed Seed Cells in 96-well Plates prepare->seed treat_mtt Treat with Compound (Dose-Response) seed->treat_mtt mtt_assay Perform MTT Assay treat_mtt->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 treat_apoptosis Treat Cells for Apoptosis Assays ic50->treat_apoptosis treat_cellcycle Treat Cells for Cell Cycle Analysis ic50->treat_cellcycle hoechst Hoechst Staining for Nuclear Morphology treat_apoptosis->hoechst flow_apoptosis Annexin V/PI Staining (Flow Cytometry) treat_apoptosis->flow_apoptosis western Western Blot for Apoptotic & Signaling Proteins treat_apoptosis->western flow_cellcycle PI Staining (Flow Cytometry) treat_cellcycle->flow_cellcycle

Caption: General workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion and Future Directions

The protocols and information provided in these application notes offer a robust framework for the comprehensive in vitro evaluation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a potential anticancer agent. The initial assessment of cytotoxicity across a panel of cancer cell lines will establish its potency and selectivity. Subsequent mechanistic studies focusing on apoptosis induction, cell cycle progression, and key signaling pathways will elucidate its mode of action. Based on these in vitro findings, promising results would warrant further investigation in more complex models, such as 3D cell cultures and in vivo xenograft studies, to validate its therapeutic potential.

References

  • Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide - Benchchem.
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - Frontiers.
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed. Available from: [Link]

  • Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives.
  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives.
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC - NIH. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives.
  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. - SciSpace.
  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC - PubMed Central. Available from: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives - ResearchGate. Available from: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - NIH. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. Available from: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives | Semantic Scholar. Available from: [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - Singh - CardioSomatics.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents - FLORE. Available from: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC - NIH. Available from: [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - ResearchGate. Available from: [Link]

  • Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. Available from: [Link]

  • Synthesis and an Angiolytic Role of Novel Piperazine-Benzothiazole Analogues on Neovascularization, a Chief Tumoral Parameter in Neoplastic Development - PubMed. Available from: [Link]

Sources

"acetylcholinesterase inhibition assay with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Determination of Acetylcholinesterase Inhibition by 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Using a High-Throughput Microplate Assay

Abstract

Acetylcholinesterase (AChE) is a serine hydrolase critical to the termination of nerve impulses at cholinergic synapses.[1] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[1] The benzothiazole scaffold, often functionalized with a piperazine moiety, represents a promising class of compounds for developing novel AChE inhibitors.[2][3] This document provides a comprehensive, field-proven protocol for determining the inhibitory potential of the test compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole on AChE activity. The methodology is based on the robust and widely adopted Ellman's colorimetric assay, optimized for a 96-well microplate format to ensure reproducibility and high-throughput screening capability.[4][5][6] We detail the assay principle, step-by-step reagent preparation and experimental procedures, and a complete guide to data analysis for calculating key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

Scientific Foundation: The Assay Principle

The evaluation of AChE inhibition is conducted using the Ellman's assay, a rapid and reliable spectrophotometric method.[5][6][7] The principle hinges on the enzymatic activity of AChE and a subsequent color-forming reaction.

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetic acid.[4][8]

  • Chromogenic Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[4][9]

  • Spectrophotometric Detection: The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the activity of AChE. This intensity is quantified by measuring the change in absorbance at 412 nm.[4][6][8]

  • Inhibition Measurement: In the presence of an inhibitor like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, the rate of ATCh hydrolysis by AChE is reduced. This leads to a decreased rate of TNB²⁻ formation and a slower development of the yellow color, allowing for the quantification of the inhibitor's potency.[4]

G cluster_enzymatic Step 1: Enzymatic Reaction cluster_colorimetric Step 2: Colorimetric Reaction cluster_detection Step 3: Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) (Colorless) Thiocholine->DTNB Reacts with Inhibitor 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Inhibitor->AChE Inhibition TNB TNB²⁻ Anion (Yellow) DTNB->TNB Reader Measure Absorbance at 412 nm TNB->Reader

Caption: Mechanism of the Ellman's assay for AChE activity.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multichannel micropipettes (10-100 µL, 20-200 µL)

  • Microplate reader capable of kinetic measurements at 412 nm

  • Vortex mixer

  • Analytical balance

  • Standard laboratory glassware

Biologicals and Chemicals
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel), Type VI-S (e.g., Sigma-Aldrich, Cat. No. C3389)

  • Test Compound: 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • Reference Inhibitor: Donepezil or Tacrine (for positive control)

  • Substrate: Acetylthiocholine iodide (ATChI) (e.g., Sigma-Aldrich, Cat. No. A5751)

  • Chromogen: 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) (e.g., Sigma-Aldrich, Cat. No. D8130)

  • Buffer Component: Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)

  • Solvent: Dimethyl sulfoxide (DMSO), ACS grade

  • Water: Ultrapure (Type 1)

Reagent Preparation

Causality Insight: Freshly prepared reagents are paramount for assay consistency. The substrate, ATChI, can undergo spontaneous hydrolysis over time, leading to high background signals. Prepare it daily.

  • Assay Buffer (50 mM Sodium Phosphate, pH 8.0):

    • Prepare separate stock solutions of 0.5 M NaH₂PO₄ and 0.5 M Na₂HPO₄.

    • To prepare 200 mL of 50 mM buffer, mix 1.05 mL of 0.5 M NaH₂PO₄ stock and 18.95 mL of 0.5 M Na₂HPO₄ stock.

    • Add 180 mL of ultrapure water.

    • Verify the pH is 8.0 ± 0.05 with a calibrated pH meter and adjust if necessary. Store at 4°C.

  • DTNB Solution (10 mM):

    • Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

    • Vortex thoroughly to ensure complete dissolution.

    • Protect from light by wrapping the tube in aluminum foil. Prepare fresh daily.

  • ATChI Substrate Solution (10 mM):

    • Dissolve 2.89 mg of ATChI in 1 mL of ultrapure water.

    • Vortex to mix. Prepare this solution immediately before initiating the assay.

  • AChE Enzyme Stock Solution (100 U/mL):

    • Reconstitute lyophilized AChE in Assay Buffer to a concentration of 100 Units/mL.

    • Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • AChE Working Solution (0.5 U/mL):

    • On the day of the experiment, dilute the 100 U/mL stock solution 1:200 in Assay Buffer. (e.g., 5 µL of stock into 995 µL of Assay Buffer).

    • Keep the working solution on ice.

  • Test Compound Stock Solution (10 mM in DMSO):

    • Prepare a 10 mM stock solution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in 100% DMSO.

    • From this stock, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

    • Trustworthiness Check: Ensure the final DMSO concentration in the assay well does not exceed 1%. High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.

G prep 1. Reagent Preparation (Buffer, DTNB, ATChI, Enzyme, Inhibitor) plate_setup 2. Assay Plate Setup Add Buffer, Inhibitor Dilutions, and Controls prep->plate_setup enzyme_add 3. Enzyme Addition & Pre-incubation Add AChE Working Solution to all wells (except Blank). Incubate for 15 min at 25°C. plate_setup->enzyme_add reaction_start 4. Reaction Initiation Add DTNB, then immediately add ATChI Substrate. enzyme_add->reaction_start measure 5. Kinetic Measurement Read absorbance at 412 nm every 60 seconds for 10-15 minutes. reaction_start->measure analyze 6. Data Analysis Calculate Rate (ΔAbs/min), % Inhibition, and IC₅₀ Value. measure->analyze

Caption: High-level experimental workflow for the AChE inhibition assay.

Assay Plate Setup

It is crucial to set up controls to validate the results.

  • Blank: Contains all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

  • Negative Control (100% Activity): Contains all reagents, including the enzyme and vehicle (DMSO), but no inhibitor.

  • Positive Control: Contains a known AChE inhibitor (e.g., Donepezil) to confirm the assay can detect inhibition.

Table 1: Example 96-Well Plate Layout for IC₅₀ Determination

Well1 (Blank)2 (Control)3 (Control)4 (Inhibitor)5 (Inhibitor)...12 (Inhibitor)
Row A BufferDMSODMSO1 nM1 nM...100 µM
Row B BufferDMSODMSO1 nM1 nM...100 µM
Row C BufferDMSODMSO1 nM1 nM...100 µM
........................

Procedure:

  • Add 110 µL of Assay Buffer to the "Blank" wells.

  • Add 90 µL of Assay Buffer to all other wells (Controls and Inhibitor tests).

  • Add 20 µL of the appropriate serial dilution of the test compound (or reference inhibitor) to the "Inhibitor" wells.

  • Add 20 µL of Assay Buffer containing the same final % of DMSO as the test compound wells to the "Negative Control" wells. This ensures the vehicle effect is accounted for.

Enzyme Addition and Pre-incubation

Causality Insight: Pre-incubating the enzyme with the inhibitor allows them to interact and reach binding equilibrium before the substrate is introduced. This is especially important for inhibitors that bind slowly.

  • Add 20 µL of the AChE Working Solution (0.5 U/mL) to all wells except the Blank wells .

  • Gently tap the plate to mix.

  • Incubate the plate for 15 minutes at room temperature (25°C).

Reaction Initiation and Measurement
  • Add 30 µL of 10 mM DTNB solution to all wells.

  • To initiate the reaction, add 20 µL of 10 mM ATChI substrate solution to all wells. The total volume in each well is now 200 µL.

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take readings every 60 seconds for 10 to 15 minutes.

Data Analysis

Calculate the Rate of Reaction

For each well, plot absorbance (A₄₁₂) versus time (minutes). The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).

  • Rate of Reaction = (A₄₁₂ final - A₄₁₂ initial) / (Time final - Time initial)

Subtract the rate of the Blank from all other wells to correct for background signal.

Calculate Percentage of Inhibition

Use the corrected rates to calculate the percentage of inhibition for each concentration of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Where:

  • Rate of Control is the average reaction rate from the Negative Control wells.

  • Rate of Test is the reaction rate in the presence of the inhibitor.

Determine the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[10][11]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • The resulting data should form a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in software like GraphPad Prism or R) to fit the curve and determine the IC₅₀ value, which corresponds to the inflection point of the curve.[12]

Table 2: Example Data and Calculation for IC₅₀ Determination

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.05000%
0.01-2.000.04559%
0.1-1.000.037525%
0.5 -0.30 0.0250 50%
1.00.000.018064%
10.01.000.006088%
100.02.000.001597%

From this example data, the IC₅₀ = 0.5 µM .

G raw_data Raw Kinetic Data (Absorbance vs. Time) calc_rate Calculate Reaction Rates (ΔAbs/min for each well) raw_data->calc_rate correct_rate Correct for Blank (Rate_Sample - Rate_Blank) calc_rate->correct_rate calc_inhibition Calculate % Inhibition vs. Negative Control correct_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ (Non-linear Regression) plot_curve->determine_ic50

Caption: Flowchart of the data analysis pipeline.

Advanced Analysis: Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay can be repeated with varying concentrations of both the substrate (ATChI) and the inhibitor. Plotting the data using a Lineweaver-Burk or Dixon plot can elucidate the inhibitor's mode of action and allow for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the inhibitor.[13][14]

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in Blank wells 1. Spontaneous hydrolysis of ATChI. 2. Contamination of reagents.1. Always prepare ATChI solution fresh. 2. Use new, clean reagent tubes and ultrapure water.
Low signal or no activity in Control wells 1. Inactive enzyme (e.g., improper storage, repeated freeze-thaw). 2. Incorrect buffer pH.1. Use a fresh aliquot of enzyme; verify stock activity. 2. Prepare fresh buffer and confirm pH is 8.0.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing in wells. 3. Temperature fluctuations.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Gently tap plate to mix after adding each reagent. 3. Ensure plate incubates at a stable temperature.
Calculated IC₅₀ is outside the tested concentration range The dilution series for the inhibitor was not appropriate.Adjust the concentration range of the inhibitor (higher or lower) and repeat the assay to ensure the 50% inhibition point is bracketed.

References

  • Acetylcholinesterase inhibitor - Wikipedia. Wikipedia. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. [Link]

  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. ProQuest. [Link]

  • Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives. PubMed. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

  • IC50 Determination. edX. [Link]

  • What is the mechanism of acetylcholinesterase inhibition? BrainKart. [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. PubMed. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Physiology, Acetylcholinesterase. StatPearls - NCBI Bookshelf. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • Acetylcholinesterase Assay Kit (BA0009). Assay Genie. [Link]

  • Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with... ResearchGate. [Link]

  • Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. Bentham Science. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • measuring enzyme inhibition by drugs. YouTube. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. Pharmacy Journal. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. OpenMETU. [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

Sources

Application Notes & Protocols: Evaluating the PPARδ Agonist Activity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of the peroxisome proliferator-activated receptor delta (PPARδ) agonist activity of the novel compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. PPARδ is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a critical role in regulating fatty acid metabolism, energy homeostasis, and inflammation.[1][2] As such, it represents a promising therapeutic target for metabolic disorders including obesity, type 2 diabetes, and atherosclerosis.[3][4] These application notes detail the theoretical background, necessary materials, and step-by-step protocols for a tiered experimental approach to robustly determine the potency and efficacy of this test compound. The methodologies described herein are designed to ensure scientific rigor and data reproducibility.

Introduction to PPARδ and the Benzothiazole Scaffold

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors comprising three subtypes: α, γ, and δ (also known as β).[2] Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] The activation of PPARδ is known to upregulate genes involved in fatty acid oxidation and energy expenditure.[6]

The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9] The incorporation of a piperazine moiety has been explored for various therapeutic targets.[10] Recent studies have investigated benzothiazole derivatives as potential PPAR agonists, suggesting that this chemical class may hold promise for the development of novel modulators of this receptor.[11][12] The compound of interest, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, is a novel entity whose interaction with PPARδ has yet to be characterized. The following protocols are designed to elucidate this potential activity.

The PPARδ Signaling Pathway

The activation of PPARδ initiates a cascade of molecular events leading to the regulation of target gene expression. Understanding this pathway is crucial for interpreting the results of the assays described below.

PPAR_Signaling_Pathway Figure 1: PPARδ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (Test Compound) PPARd PPARδ Agonist->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerization CoR Co-repressor Complex PPARd->CoR Dissociation CoA Co-activator Complex (e.g., PGC-1α) PPARd->CoA Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) PPARd->PPRE Binds RXR->CoA Recruitment RXR->PPRE Binds TargetGenes Target Genes (e.g., CPT1A, PDK4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins involved in Fatty Acid Oxidation & Energy Expenditure mRNA->Proteins Translation

Caption: A simplified diagram of the PPARδ signaling cascade.

Experimental Workflow for Activity Testing

A multi-tiered approach is recommended to comprehensively assess the PPARδ agonist activity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This workflow ensures a thorough evaluation from initial screening to confirmation of target gene engagement.

Experimental_Workflow Figure 2: Experimental Workflow TestCompound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Assay1 Tier 1: GAL4-PPARδ Chimera Luciferase Reporter Assay (Primary Screen for Potency - EC50) TestCompound->Assay1 Assay2 Tier 2: Full-Length PPARδ Reporter Assay (Confirmation of Activity) Assay1->Assay2 If Active Assay3 Tier 3: qPCR Analysis of PPARδ Target Genes (Functional Confirmation) Assay2->Assay3 If Confirmed DataAnalysis Data Analysis & Interpretation Assay3->DataAnalysis

Caption: A tiered approach for evaluating PPARδ agonist activity.

Materials and Reagents

  • Cell Lines:

    • HEK293T or HepG2 cells

  • Plasmids:

    • Expression vector for GAL4 DNA-binding domain fused to the PPARδ ligand-binding domain (LBD) (pBIND-hPPARδ-LBD).[13]

    • Luciferase reporter vector containing multiple upstream activation sequences (UAS) for GAL4 (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).[14]

    • Expression vector for full-length human PPARδ.

    • Luciferase reporter vector containing PPREs.

    • A control vector for normalization (e.g., expressing Renilla luciferase).[15]

  • Reagents:

    • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (Test Compound)

    • GW501516 (Positive Control PPARδ agonist).[6][16]

    • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Transfection reagent (e.g., Lipofectamine™ 2000).

    • Dual-Luciferase® Reporter Assay System.

    • Reagents for RNA extraction and cDNA synthesis.

    • SYBR Green qPCR Master Mix.

    • Primers for PPARδ target genes (e.g., CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH).[17][18][19]

Detailed Experimental Protocols

Protocol 1: GAL4-PPARδ Chimera Luciferase Reporter Assay

This assay is a highly specific method to determine if the test compound directly interacts with the PPARδ ligand-binding domain.[13][20]

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

  • Incubate at 37°C, 5% CO2 overnight.

Day 2: Transfection

  • Prepare a transfection mix containing the GAL4-PPARδ-LBD expression vector, the UAS-luciferase reporter vector, and a Renilla luciferase control vector.

  • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubate for 24 hours.

Day 3: Compound Treatment

  • Prepare serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and the positive control GW501516 in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO).

  • Remove the transfection medium and add the compound dilutions to the respective wells.

  • Incubate for 18-24 hours.

Day 4: Luciferase Assay

  • Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.

  • Measure both Firefly and Renilla luciferase activities using a luminometer.

Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol confirms the functional activity of the test compound by measuring the upregulation of known PPARδ target genes.[17][21]

Day 1: Cell Seeding and Treatment

  • Seed HepG2 cells (or another appropriate cell line with endogenous PPARδ expression) in a 12-well plate.

  • Allow cells to adhere and grow to ~70-80% confluency.

  • Treat the cells with the test compound at its EC50 concentration (determined from the reporter assay), GW501516 as a positive control, and a vehicle control for 24 hours.

Day 2: RNA Extraction and cDNA Synthesis

  • Harvest the cells and extract total RNA using a suitable kit.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Day 3: qPCR

  • Prepare the qPCR reaction mix with SYBR Green Master Mix, cDNA, and specific primers for CPT1A, PDK4, and a housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

Data Analysis:

  • Calculate the fold change in gene expression using the ΔΔCt method.[18]

  • Compare the induction of target genes by the test compound to that of the vehicle control and the positive control.

Expected Results and Data Presentation

The results from these assays should provide a clear indication of the PPARδ agonist activity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Table 1: Summary of Expected Quantitative Data

AssayParameter MeasuredPositive Control (GW501516)Test Compound (Expected)
GAL4-PPARδ Reporter Assay EC50 (nM)~1-10 nMTo be determined; indicates potency
Max Fold Induction>10-foldTo be determined; indicates efficacy
qPCR: CPT1A Expression Fold Change vs. VehicleSignificant IncreaseDose-dependent increase if active
qPCR: PDK4 Expression Fold Change vs. VehicleSignificant IncreaseDose-dependent increase if active

Troubleshooting

  • High variability in luciferase assays: Ensure consistent cell seeding density and optimize the transfection protocol. Use a normalization control like Renilla luciferase.

  • No induction of target genes in qPCR: Confirm PPARδ expression in the chosen cell line. Verify primer efficiency. Increase incubation time or compound concentration.

  • High background in reporter assays: Use charcoal-stripped FBS in the cell culture medium to reduce the influence of endogenous ligands.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a potential PPARδ agonist. Positive results from these assays, particularly the specific activation in the GAL4-chimera system and the induction of downstream target genes, would provide strong evidence for its mechanism of action and warrant further investigation in more complex in vitro and in vivo models of metabolic disease.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • GW501516. Wikipedia. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives. [Link]

  • GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

  • PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling. PubMed. [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Link. [Link]

  • PPARδ, a Potential Therapeutic Target for Heart Disease. PMC - PubMed Central. [Link]

  • PPAR Signaling. QIAGEN GeneGlobe. [Link]

  • A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. PMC - PubMed Central. [Link]

  • PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. PNAS. [Link]

  • Peroxisome proliferator-activated receptor delta. Wikipedia. [Link]

  • PPAR signaling pathway. Cusabio. [Link]

  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. J-STAGE. [Link]

  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC - PubMed Central. [Link]

  • Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. PMC. [Link]

  • Reverse crosstalk of TGFβ and PPARβ/δ signaling identified by transcriptional profiling. PubMed. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. [Link]

  • Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. PMC - NIH. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central. [Link]

  • Virtual Screening as a Technique for PPAR Modulator Discovery. PMC - NIH. [Link]

  • Method for identifying or screening agonist and antagonist to PPAR.
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. [Link]

  • SCFA are agonists of PPAR . (A) Stable GAL4-PPAR chimera reporter... ResearchGate. [Link]

  • Regulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) by CCAAT/Enhancer-binding Protein β (C/EBPβ). PMC - NIH. [Link]

  • Dose-response transcriptional activation of GAL4-human peroxisome... ResearchGate. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. OpenMETU. [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]

  • Three members of the human pyruvate dehydrogenase kinase gene family are direct targets of the peroxisome proliferator-activated receptor beta/delta. PubMed. [Link]

  • PDK4 Constitutes a Novel Prognostic Biomarker and Therapeutic Target in Gastric Cancer. MDPI. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. PubMed. [Link]

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed - NIH. [Link]

  • Interspecific in vitro assay for the chimera-forming ability of human pluripotent stem cells. PubMed. [Link]

  • Cell transactivation assays. PPAR /GAL4 transactivation assay were... ResearchGate. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. [Link]

  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. PubMed. [Link]

Sources

Application Note: A Comprehensive Guide to the Purification of Synthetic 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant effects.[1][2] The conjugation of a piperazine moiety to the 2-position of the benzothiazole ring often enhances pharmacological properties and modulates pharmacokinetic profiles.[3][4] 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a novel heterocyclic compound of significant interest for drug discovery and development programs.

The biological evaluation of such compounds is critically dependent on their purity. Trace impurities, including unreacted starting materials, by-products, or residual solvents, can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data and potentially masking or exaggerating biological effects. Therefore, a robust and reproducible purification strategy is paramount.

This application note provides a detailed, in-depth guide for the purification of synthetically prepared 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. It is designed for researchers, medicinal chemists, and process development scientists. The protocols described herein are built on established principles of separation science, explaining not just the steps to be taken, but the fundamental rationale behind each choice, ensuring both technical accuracy and practical applicability.

Anticipated Synthetic Pathway and Impurity Profile

Effective purification begins with understanding the synthetic route and the likely impurities it may generate. A common and efficient method for synthesizing 2-(piperazin-1-yl)benzothiazoles is the nucleophilic aromatic substitution (SNAr) of a 2-halobenzothiazole with piperazine.[3][5]

The diagram below illustrates the expected reaction for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and highlights the primary impurities that must be addressed during purification.

G cluster_reactants Starting Materials cluster_products Components in Crude Mixture A 2-Chloro-6-ethyl-1,3-benzothiazole C Crude Reaction Mixture A->C + Base (e.g., K2CO3) + Solvent (e.g., DMF) B Piperazine (Excess) B->C + Base (e.g., K2CO3) + Solvent (e.g., DMF) P Desired Product: 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole C->P I1 Impurity 1: Unreacted 2-Chloro-6-ethyl-1,3-benzothiazole C->I1 I2 Impurity 2: Excess Piperazine C->I2 I3 Impurity 3: 1,4-bis(6-ethyl-1,3-benzothiazol-2-yl)piperazine C->I3 I4 Impurity 4: Reaction Salts (e.g., Piperazine HCl) C->I4

Caption: High-level purification workflow.

Protocol 1: Initial Purification via Aqueous Work-up

Rationale: This initial step aims to remove the bulk of water-soluble impurities. Piperazine, being a water-soluble base, and inorganic salts (e.g., potassium carbonate, piperazine hydrochloride) will partition into the aqueous phase, while the more hydrophobic benzothiazole derivatives remain in the organic phase. [5][6] Step-by-Step Protocol:

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilution: Pour the crude mixture (e.g., from DMF) into a separatory funnel containing ethyl acetate (EtOAc, ~10 volumes of the reaction volume) and deionized water (~10 volumes).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Phase Separation: Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 5 volumes) to remove residual DMF and piperazine.

    • Saturated aqueous sodium chloride (brine, 1 x 5 volumes) to break any emulsions and remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and wash the filter cake with a small amount of fresh EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to chromatography.

Protocol 2: Purification by Flash Column Chromatography

Rationale: Flash chromatography is the primary purification step, separating components based on their differential adsorption to a stationary phase. [6]The polarity difference between the non-polar starting material/disubstituted by-product, the moderately polar desired product, and any highly polar baseline impurities allows for effective separation.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice. However, benzothiazole derivatives can sometimes be sensitive to its acidic nature. [6]If product degradation or poor recovery is observed, switching to neutral alumina is a recommended alternative.

  • Mobile Phase: A gradient elution is most effective. Starting with a low-polarity solvent system (e.g., Hexane/EtOAc) will elute non-polar impurities first. Gradually increasing the polarity will then elute the desired product.

  • Additive: The piperazine moiety makes the target compound basic. Basic compounds can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia in methanol to the mobile phase neutralizes these active sites, resulting in sharp, symmetrical peaks.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Gradient: Ethyl Acetate in Hexanes (e.g., 10% to 60%)Allows for elution of a range of polarities.
Basic Additive 0.5% Triethylamine (NEt₃) in mobile phasePrevents peak tailing of the basic product.
Monitoring TLC with UV visualization (254 nm)Quick and easy method to track the separation.

Step-by-Step Protocol:

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% NEt₃) and pack the column.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane (DCM) or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. The less polar 1,4-disubstituted by-product and unreacted 2-chloro-6-ethylbenzothiazole will elute first.

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase. The desired product, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, will begin to elute.

  • Fraction Collection: Collect fractions and analyze them by TLC (e.g., using 40% EtOAc/Hexanes + 0.5% NEt₃ as the developing solvent).

  • Pooling and Concentration: Combine the fractions that contain the pure product (single spot on TLC) and concentrate them under reduced pressure to yield the purified compound, often as an oil or amorphous solid.

Protocol 3: Final Polishing by Recrystallization (Optional)

Rationale: If chromatography yields a product that is an oil or still contains minor impurities, recrystallization can be an excellent final step to achieve high crystalline purity. [3]This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold one, while impurities will remain in solution upon cooling.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Dissolve the semi-pure product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

Quality Control and Purity Assessment

Verifying the purity and identity of the final compound is a critical, self-validating step. A combination of analytical techniques should be employed. []

Technique Purpose Typical Observations
HPLC Quantitative Purity Assessment A single major peak with >98% area under the curve on a C18 column with a MeCN/H₂O mobile phase. [8][9]
¹H and ¹³C NMR Structural Confirmation & Impurity ID Correct chemical shifts, integration, and coupling patterns for the target structure. Absence of signals from starting materials or by-products. [10][11]
LC-MS Molecular Weight Confirmation Detection of the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. [5][12]

| Melting Point | Purity Indicator | A sharp, defined melting point range indicates high purity. [13]|

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Product is an oil and won't crystallize The compound may have a low melting point or be amorphous.Purify meticulously by chromatography. Consider converting the basic product to a stable, crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification. [6]
Product and impurity co-elute in chromatography The polarity of the product and impurity are too similar.Try a different solvent system (e.g., switch from EtOAc to DCM/Methanol). Consider an alternative stationary phase like alumina or a reverse-phase column. [6]
Significant peak tailing on silica gel column Strong interaction between the basic piperazine group and acidic silica.Ensure a basic additive like triethylamine (0.5-1%) is included in the mobile phase.
Low product recovery after chromatography The compound may be unstable on silica gel or irreversibly adsorbed.Switch to a neutral stationary phase like alumina. [6]Work quickly and avoid leaving the compound on the column for extended periods.

References

  • Organic Chemistry Portal. (2024). Benzothiazole synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2783. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7859. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole derivatives. Retrieved from [Link]

  • Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Google Patents. (1957). US2791612A - Isolation process for 2-aminothiophenol.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Retrieved from [Link]

  • Lin, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 621-632. Retrieved from [Link]

  • Yurttaş, L., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(7), 651-661. Retrieved from [Link]

  • Radić, J., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(19), 6667. Retrieved from [Link]

  • RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]

  • Bakulev, V. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4930. Retrieved from [Link]

  • Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(2), 841-845. Retrieved from [Link]

  • Filarowski, A., et al. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 28(16), 6159. Retrieved from [Link]

  • Sharma, P., & Singh, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-27. Retrieved from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Retrieved from [Link]

  • Antonova-Koch, Y., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8056. Retrieved from [Link]

  • Abdul Baqi, R. A. (2020). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. International Journal of Drug Delivery Technology, 10(1), 118-126. Retrieved from [Link]

  • Al-Masoudi, W. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the aqueous solubility of this compound. This document will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected aqueous solubility characteristics of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

A1: While specific experimental data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is not extensively published, its structural components—a benzothiazole core and a piperazine moiety—suggest it is likely a poorly water-soluble compound, a common characteristic for many Biopharmaceutical Classification System (BCS) Class II drugs.[1][2] The benzothiazole group is hydrophobic, and while the piperazine ring contains basic nitrogen atoms that can be protonated, the overall molecule is expected to have limited aqueous solubility in its neutral form.[3][4] The ethyl group at the 6-position further contributes to the molecule's lipophilicity.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: For a compound with the structural features of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, which contains basic functional groups, several effective strategies can be employed. These can be broadly categorized as:

  • pH Adjustment: Leveraging the basic nature of the piperazine ring to form more soluble salts.[3][5]

  • Co-solvency: Utilizing water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[6][7]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic benzothiazole portion within a cyclodextrin molecule to enhance its apparent water solubility.[8][9][10]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[1][11][12][13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and, consequently, its dissolution velocity.[2][14][15][16]

The choice of method will depend on the desired final formulation, the required fold-increase in solubility, and the intended route of administration.

Q3: How does the piperazine functional group influence the solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

A3: The piperazine ring is a key feature to exploit for solubility enhancement. It contains two nitrogen atoms which are basic and can accept protons in an acidic environment.[3] By lowering the pH of the aqueous medium, the piperazine nitrogens will become protonated, forming a cationic species. This ionized form of the molecule will have significantly greater electrostatic interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[17][18] This pH-dependent solubility is a common characteristic of amine-containing drug molecules.[3]

Troubleshooting Guide: Common Solubility Issues

Issue 1: Compound precipitates out of solution upon standing.

Symptom: After initial dissolution, a solid reappears in the aqueous medium over time, indicating that a supersaturated and unstable solution was formed.

Root Cause Analysis & Troubleshooting Steps:

  • Metastable Form: The initial dissolution may have been of a higher-energy, amorphous form which then converted to a more stable, less soluble crystalline form.

    • Solution: Characterize the solid form of your starting material and the precipitate using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic transitions.

  • Insufficient pH Control: For pH-adjusted solutions, a gradual shift in pH due to atmospheric CO2 absorption or interaction with the container can cause the compound to revert to its less soluble free base form.

    • Solution: Employ a robust buffering system to maintain the target pH. Re-verify the pH of the solution after precipitation is observed.

  • Inadequate Complexation/Dispersion: In the case of cyclodextrin complexes or solid dispersions, the ratio of the excipient to the drug may be insufficient to maintain a stable, solubilized state.

    • Solution: Increase the concentration of the solubilizing excipient (cyclodextrin or polymer) and re-evaluate the stability of the formulation.

Issue 2: Limited solubility improvement despite using a co-solvent.

Symptom: The addition of a co-solvent (e.g., ethanol, propylene glycol) does not yield the expected increase in solubility.

Root Cause Analysis & Troubleshooting Steps:

  • Incorrect Co-solvent Choice: The polarity of the co-solvent may not be optimal for solubilizing 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

    • Solution: Screen a panel of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, isopropanol, PEG 400, DMSO). A systematic approach would be to determine the solubility in the pure co-solvents first.

  • Insufficient Co-solvent Concentration: The percentage of the co-solvent in the aqueous mixture may be too low.

    • Solution: Generate a solubility profile by measuring the compound's solubility at various co-solvent concentrations (e.g., 10%, 20%, 40%, 60% v/v). This will help identify the optimal co-solvent ratio.

  • Common Ion Effect: If using a salt form of the drug in a buffered co-solvent system, a common ion may be suppressing solubility.

    • Solution: Evaluate the composition of your buffer and co-solvent system for any potential common ions and consider alternative buffer systems if necessary.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This experiment is crucial to understand the impact of pH on the solubility of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Materials:

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the compound to vials containing a known volume of each buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining undissolved solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method. Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each buffer solution.

Protocol 2: Screening for Co-solvent Efficacy

This protocol helps in selecting the most effective co-solvent and its optimal concentration.

Materials:

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • A selection of water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Purified water

  • Standard laboratory glassware and analytical equipment as in Protocol 1

Procedure:

  • Stock Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of each co-solvent (e.g., 10%, 20%, 40%, 60% v/v).

  • Solubility Determination: For each co-solvent mixture, perform the shake-flask solubility determination method as described in Protocol 1 (Steps 1-4).

  • Data Comparison: Tabulate and compare the solubility of the compound in each co-solvent mixture. This will allow for the identification of the most effective co-solvent and the concentration range that provides the most significant solubility enhancement.

Co-solventConcentration (v/v)Solubility (µg/mL)
Ethanol10%Experimental Data
20%Experimental Data
40%Experimental Data
Propylene Glycol10%Experimental Data
20%Experimental Data
40%Experimental Data
PEG 40010%Experimental Data
20%Experimental Data
40%Experimental Data
Protocol 3: Formulation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation and evaluation of a cyclodextrin complex to improve solubility.[8][9][10]

Materials:

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Purified water

  • Magnetic stirrer and hot plate

  • Freeze-dryer (lyophilizer)

Procedure:

  • Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water with gentle stirring to create a clear solution.

  • Complexation: Slowly add the 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to the cyclodextrin solution in a 1:1 or 1:2 molar ratio. Stir the mixture at room temperature for 24-48 hours. Gentle heating may be applied to facilitate complex formation, but care must be taken to avoid degradation of the compound.

  • Isolation of the Complex: Freeze the resulting solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the lyophilized complex using the shake-flask method (Protocol 1) in purified water or a relevant buffer. Compare this to the intrinsic solubility of the uncomplexed drug.

Visualizing Experimental Workflows

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to buffer B Cap vials securely A->B C Shake at constant temp (24-48h) B->C D Allow solid to settle C->D E Centrifuge to pellet solid D->E F Withdraw clear supernatant E->F G Dilute aliquot F->G H Analyze by HPLC/UV-Vis G->H

Caption: Workflow for pH-solubility profile determination.

G cluster_sol Solution Preparation cluster_comp Complexation cluster_iso Isolation cluster_eval Evaluation A Dissolve Cyclodextrin in Water B Add Compound to CD Solution A->B C Stir for 24-48 hours B->C D Freeze the Solution C->D E Lyophilize to Dry Powder D->E F Determine Aqueous Solubility of Complex E->F

Caption: Workflow for cyclodextrin inclusion complexation.

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • Slideshare. (n.d.). Solid dispersion as a technique for enhancement of. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Retrieved from [Link]

  • Tufts University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • ResearchGate. (2010). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in cell culture experiments. While specific stability data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is limited in publicly available literature, the guidance provided here is based on the chemical properties of its core benzothiazole and piperazine structures, combined with established best practices for handling small molecules in biological systems.

Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate potential stability issues, ensuring the reliability and reproducibility of your experimental results.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in a cell culture setting.

Q1: I observed precipitation after adding the compound to my cell culture medium. What is the cause and how can I fix it?

Immediate Answer: Precipitation is a common issue when a compound's concentration exceeds its solubility limit in the aqueous environment of cell culture media. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the media.

In-Depth Explanation & Solutions:

The benzothiazole moiety contributes to the hydrophobicity of the molecule, which can lead to poor aqueous solubility. When the DMSO stock is diluted, the compound, which was stable in the organic solvent, crashes out of the solution as it comes into contact with the aqueous media.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the cell culture media. This keeps the final DMSO concentration low, which is crucial as many cell lines can tolerate only 0.1% to 0.5% DMSO.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Step-wise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform a serial dilution. A good practice is to first dilute the stock into a small volume of serum-containing media before adding it to the final culture volume. Proteins in the serum, like albumin, can help to solubilize the compound.[1]

  • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound. Temperature shifts, such as adding a cold compound solution to warm media, can decrease solubility and cause precipitation.[2][3]

  • Gentle Mixing: After adding the compound, mix gently by swirling the flask or plate. Vigorous mixing or vortexing can sometimes promote aggregation and precipitation.[4]

  • Re-evaluate Final Concentration: It's possible the desired final concentration of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is simply too high for its solubility in your specific cell culture medium. Consider performing a dose-response curve to determine the maximum soluble concentration that still yields the desired biological effect.

Parameter Recommendation Rationale
Stock Solvent 100% DMSOMaximizes initial solubility of hydrophobic compounds.
Final DMSO Concentration ≤ 0.5% (cell line dependent)Minimizes solvent-induced cytotoxicity.[1]
Media Temperature Pre-warmed to 37°CAvoids temperature-induced precipitation.[2]
Dilution Method Step-wise, into a small volume firstPrevents rapid solvent change that causes precipitation.[5]
Q2: My experimental results are inconsistent. Could the compound be degrading in the incubator?

Immediate Answer: Yes, instability over the course of a multi-day experiment is a significant concern. The piperazine and benzothiazole rings can be susceptible to chemical and metabolic degradation under typical cell culture conditions (37°C, pH ~7.4, presence of enzymes).

In-Depth Explanation & Solutions:

  • pH and Temperature: The stability of many small molecules is pH and temperature-dependent.[6][7][8] While piperazine itself is relatively stable, derivatives can be less so.[9][10][11] Benzothiazole derivatives can also undergo degradation.[12] The conditions in a cell culture incubator can accelerate hydrolysis or oxidation.

  • Metabolic Degradation: If you are using metabolically active cells, they can modify the compound. The piperazine ring, for instance, is known to undergo metabolic reactions such as N-oxidation and N-dealkylation.[13]

Troubleshooting & Validation Protocol:

To ensure the stability of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in your specific experimental setup, a stability test is recommended.

Step-by-Step Protocol for Stability Assessment:

  • Preparation: Prepare your complete cell culture medium, including serum and any other supplements.

  • Incubation: Add 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to the medium at the final experimental concentration. Also, prepare a control sample of the compound in a stable solvent like DMSO.

  • Time Points: Place the medium containing the compound in your cell culture incubator (37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like HPLC-MS/MS.

  • Comparison: Compare the concentration at each time point to the initial (time 0) concentration. A significant decrease indicates instability.

If instability is confirmed, consider the following:

  • Replenish the Media: For long-term experiments, you may need to replace the media with freshly prepared compound-containing media every 24-48 hours.

  • Use of Serum-Free Media: If you suspect enzymatic degradation from serum components, you may need to adapt your cells to a serum-free formulation if your experimental design allows.

Q3: I'm concerned about the compound adsorbing to my plastic labware. Is this a valid concern?

Immediate Answer: Yes, adsorption to plastic surfaces is a well-documented phenomenon for hydrophobic small molecules and can lead to a significant reduction in the effective concentration of the compound in your cell culture media.[14][15][16]

In-Depth Explanation & Solutions:

The interaction between a compound and plasticware like flasks, plates, and pipette tips is primarily driven by hydrophobic interactions (van der Waals forces).[17] Polystyrene, a common material in cell culture plastics, is particularly prone to adsorbing basic and hydrophobic compounds.[14][15] This can lead to a lower actual concentration of your compound being available to the cells than what you calculated.

Mitigation Strategies:

  • Material Selection: If possible, use polypropylene labware instead of polystyrene, as it tends to be less adsorptive for some compounds.[15] For critical applications, low-binding microplates are commercially available.

  • Pre-treatment of Labware: Pre-incubating the labware with a solution of bovine serum albumin (BSA) can block non-specific binding sites on the plastic surface.

  • Include Serum: As mentioned for solubility, serum in the media can reduce adsorption by competing for binding sites on the plastic and by binding to the compound itself, keeping it in solution.[1]

  • Minimize Surface Area-to-Volume Ratio: When possible, use smaller vessels with sufficient media volume to reduce the relative surface area available for adsorption.

  • Account for Adsorption in Analysis: Be aware that when you measure the concentration of your compound in the media, the actual concentration available to the cells might be lower. This is another reason why performing a dose-response experiment is crucial.

Adsorption_Mitigation cluster_problem Problem: Compound Loss cluster_solutions Mitigation Strategies Compound Hydrophobic Compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) Plastic Polystyrene Labware Compound->Plastic Adsorption Polypropylene Use Polypropylene or Low-Binding Plates Serum Include Serum in Media BSA Pre-treat with BSA

Caption: Mitigation strategies for compound adsorption to labware.

II. Frequently Asked Questions (FAQs)

Q4: What is the best way to prepare and store stock solutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

Answer: Proper preparation and storage are critical for maintaining the integrity of your compound.

Stock Solution Preparation:

  • Solvent: Due to its likely hydrophobic nature, high-purity, anhydrous DMSO is the recommended solvent.

  • Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume needed for dilution into your cell culture media.

  • Procedure:

    • Allow the lyophilized powder to come to room temperature before opening the vial to prevent condensation.[18][19]

    • Add the calculated volume of DMSO directly to the vial.

    • Gently swirl or sonicate briefly to ensure complete dissolution. Avoid harsh vortexing.[4]

Storage of Stock Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into single-use aliquots.[4][5][18]

  • Temperature: For long-term storage, store the DMSO stock solution at -20°C or -80°C.[5][18]

  • Light Protection: Benzothiazole derivatives can be light-sensitive. Store aliquots in amber vials or wrap them in foil to protect from light.[18]

  • Moisture Protection: Ensure vials are tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[18]

Stock_Solution_Workflow start Start: Lyophilized Compound equilibrate Equilibrate to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Gentle Dissolution (Swirl/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end Ready for Use store->end

Caption: Recommended workflow for preparing and storing stock solutions.

Q5: Are there any known chemical incompatibilities I should be aware of?
  • pH Sensitivity: The piperazine moiety is basic.[20] Extreme pH values in your media or buffers could affect the protonation state and potentially the stability and activity of the compound. Most cell culture media are buffered around pH 7.2-7.4, which should be suitable. However, be cautious if using custom media formulations with different pH levels.

  • Oxidizing Agents: The benzothiazole ring system can be susceptible to oxidation. Avoid strong oxidizing agents in your experimental setup.

  • Reaction with CO2: Piperazine can react with carbon dioxide from the air (or incubator).[20] While this is more of a concern for the pure compound, it's a good practice to keep stock solution vials tightly sealed.

Q6: How does the ethyl group at the 6-position affect the compound's properties?

Answer: The ethyl group at the 6-position of the benzothiazole ring will increase the overall lipophilicity (hydrophobicity) of the molecule. This has several implications for its handling in cell culture:

  • Decreased Aqueous Solubility: The increased lipophilicity will likely make the compound less soluble in aqueous media compared to its unsubstituted parent molecule. This reinforces the need for careful dissolution and dilution procedures as described in Q1.

  • Increased Membrane Permeability: Higher lipophilicity often correlates with better passive diffusion across cell membranes, which could enhance its intracellular activity.

  • Potential for Increased Non-Specific Binding: The increased hydrophobicity may also lead to a higher propensity for adsorption to plasticware and non-specific binding to proteins.

III. References

  • Best Practices for Reconstituting and Storing Research Peptides - Pure Tides Therapy. (2026). Retrieved from Google Search.

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025). Retrieved from Google Search.

  • Best Practices for Research Compound Storage | Maple Research Labs Blog. (2024). Retrieved from Google Search.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Retrieved from Google Search.

  • Best Practices for Handling & Storing Research Peptides | Primal Vitality. (2025). Retrieved from Google Search.

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Retrieved from Google Search.

  • Principles in Adsorption to Polystyrene - Cole-Parmer. (2023). Retrieved from Google Search.

  • Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF - ResearchGate. (2025). Retrieved from Google Search.

  • Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed. (n.d.). Retrieved from [Link]

  • What to select for storing your compound: neat vs.in solution ? | ResearchGate. (2015). Retrieved from Google Search.

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018). Retrieved from [Link]

  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.). Retrieved from Google Search.

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchGate. (2025). Retrieved from Google Search.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (n.d.). Retrieved from [Link]

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. (n.d.). Retrieved from Google Search.

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Lirias. (2022). Retrieved from Google Search.

  • Comparison of Biocompatibility and Adsorption Properties of Different Plastics for Advanced Microfluidic Cell and Tissue Culture Models | Request PDF - ResearchGate. (2025). Retrieved from Google Search.

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor | Request PDF - ResearchGate. (2025). Retrieved from Google Search.

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC - NIH. (2022). Retrieved from [Link]

  • Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. | Semantic Scholar. (n.d.). Retrieved from Google Search.

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). Retrieved from Google Search.

  • Cell Culture Troubleshooting Tips and Tricks - YouTube. (2020). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. (n.d.). Retrieved from Google Search.

  • Stability issues of 4-Benzothiazolol under different conditions - Benchchem. (n.d.). Retrieved from Google Search.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025). Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022). Retrieved from [Link]

  • The effect of pH and temperature on the conformational stability of recombinant human interleukin-2 - Digital Commons @ UConn. (n.d.). Retrieved from Google Search.

Sources

"troubleshooting 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Welcome to the technical support center for the synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to not only identify and solve side reactions but also to optimize your reaction for yield and purity.

I. Synthetic Overview & Core Challenges

The synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is typically approached via a two-stage process. The first stage involves the construction of the 6-ethyl-1,3-benzothiazole core, which is then functionalized with piperazine in the second stage. While seemingly straightforward, each stage presents unique challenges that can impact the final yield and purity.

The most common route involves:

  • Formation of the Benzothiazole Core: Synthesis of 2-amino-6-ethyl-1,3-benzothiazole from 4-ethylaniline, commonly via a reaction with a thiocyanate salt and an oxidizing agent like bromine. This is a variation of the Hugerschoff benzothiazole synthesis.[1]

  • Halogenation and Nucleophilic Aromatic Substitution (SNAr): Conversion of the 2-amino group to a more suitable leaving group, typically a chlorine atom, to yield 2-chloro-6-ethyl-1,3-benzothiazole. This is followed by a nucleophilic aromatic substitution reaction with piperazine to furnish the final product.

The primary challenges that researchers face are:

  • Controlling regioselectivity and side reactions during the formation of the benzothiazole ring.

  • Preventing di-substitution of the piperazine ring during the SNAr step, which leads to the formation of an undesirable dimeric impurity.

  • Purification of the final product from unreacted starting materials, excess piperazine, and the di-substituted byproduct.

This guide will address each of these challenges in a practical, question-and-answer format.

II. Visualizing the Synthetic Pathway

To provide a clear overview, the following diagrams illustrate the main synthetic pathway and the most critical side reaction.

Main_Synthetic_Pathway cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Piperazine Coupling 4-Ethylaniline 4-Ethylaniline Intermediate1 2-Amino-6-ethyl- 1,3-benzothiazole 4-Ethylaniline->Intermediate1 Hugerschoff Reaction Reagents1 KSCN, Br₂, CH₃COOH Intermediate2 2-Chloro-6-ethyl- 1,3-benzothiazole Intermediate1->Intermediate2 Sandmeyer-type reaction FinalProduct 6-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole Intermediate2->FinalProduct SNAr Reagents2 Piperazine, Base

Figure 1: Overall synthetic pathway for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Side_Reaction_Mechanism Product Desired Mono-Substituted Product Dimer Di-Substituted Byproduct (Dimer) Product->Dimer Piperazine Piperazine (Excess) Intermediate 2-Chloro-6-ethyl- 1,3-benzothiazole Intermediate->Product 1st SNAr Intermediate->Dimer

Figure 2: Competing pathways leading to the desired product and the di-substituted dimer.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Stage 1: Synthesis of 2-Amino-6-ethyl-1,3-benzothiazole

Q1: My yield of 2-amino-6-ethyl-1,3-benzothiazole is very low. What are the likely causes?

A1: Low yields in the Hugerschoff-type synthesis of 2-aminobenzothiazoles are common and can usually be traced back to a few key factors.[1]

  • Poor Quality of 4-Ethylaniline: The starting aniline is susceptible to oxidation, which can lead to colored impurities and side reactions. Ensure you are using a pure, preferably freshly distilled or purchased, sample.

  • Incorrect Stoichiometry of Bromine: Bromine is a strong oxidizing agent. An excess can lead to the formation of poly-brominated anilines, which may not cyclize correctly. Conversely, insufficient bromine will result in incomplete conversion. The addition of bromine should be slow and controlled, ideally at a low temperature (0-5 °C), to minimize these side reactions.[2]

  • Reaction Temperature: While the initial bromination is performed at low temperatures, the subsequent cyclization often requires heating. The optimal temperature profile should be determined empirically, but a common approach is to add the bromine cold and then gradually warm the reaction to reflux.

  • Side Reactions of Thiocyanate: The thiocyanate ion can react with bromine to form various reactive species. The mechanism is complex, but it is crucial to maintain the correct order of addition (typically adding bromine to a mixture of the aniline and thiocyanate) to favor the desired pathway.[3]

Troubleshooting Workflow for Stage 1:

Troubleshooting_Stage1 Start Low Yield in Stage 1 CheckPurity Verify Purity of 4-Ethylaniline (NMR, GC-MS) Start->CheckPurity Purify Purify Aniline (Distillation) CheckPurity->Purify Impure CheckStoichiometry Review Bromine Stoichiometry CheckPurity->CheckStoichiometry Pure AdjustStoichiometry Titrate or Use Fresh Standardized Bromine Solution CheckStoichiometry->AdjustStoichiometry Incorrect CheckTemp Monitor Temperature During Bromine Addition CheckStoichiometry->CheckTemp Correct AdjustTemp Maintain 0-5 °C During Addition, Then Reflux CheckTemp->AdjustTemp Uncontrolled CheckOrder Confirm Order of Reagent Addition CheckTemp->CheckOrder Controlled AdjustOrder Add Bromine to Mixture of Aniline and KSCN CheckOrder->AdjustOrder Incorrect

Sources

Technical Support Center: Navigating Unexpected Results with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and other benzothiazole-piperazine derivatives in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. The benzothiazole scaffold is a versatile pharmacophore, with derivatives being investigated for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This inherent biological activity also means that careful assay design and execution are paramount to generating reliable data.

Troubleshooting Guide: Addressing Unexpected Assay Outcomes

This section addresses specific, unexpected results you may encounter during your experiments. Each entry details potential causes and provides actionable, step-by-step protocols to diagnose and resolve the issue.

Question 1: Why am I observing high background or false positives in my fluorescence-based cell viability assay (e.g., Resazurin, AlamarBlue)?

Underlying Causes:

Benzothiazole derivatives, due to their heterocyclic aromatic structure, can exhibit intrinsic fluorescence, leading to artificially high readings in fluorescence-based assays.[4] This can be misinterpreted as increased cell viability or a lack of compound efficacy. Additionally, some compounds can directly interact with the assay reagents, causing chemical reduction of the indicator dye independent of cellular metabolic activity.

Troubleshooting Protocol:

  • Compound-Only Control:

    • Prepare a multi-well plate with your standard assay medium but without cells.

    • Add 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole at the same concentrations used in your main experiment.

    • Add the fluorescence-based viability reagent (e.g., Resazurin) and incubate for the standard duration.

    • Measure the fluorescence intensity. A significant signal in the absence of cells indicates compound interference.

  • Alternative Assay Method:

    • If interference is confirmed, switch to a non-fluorescent viability assay. A luminescence-based assay, such as one measuring ATP content (e.g., CellTiter-Glo®), is often a robust alternative as it relies on a different detection principle and is generally less susceptible to compound interference.[5]

    • Alternatively, an absorbance-based assay like the MTT or XTT assay can be considered, though these can also be prone to interference from colored compounds or compounds that interact with cellular dehydrogenases.

  • Data Correction:

    • If a suitable alternative assay is not feasible, you can subtract the background fluorescence from your compound-only controls from the corresponding wells in your experimental plate. However, be aware that this may not fully account for complex interactions between the compound and cellular components.

Question 2: My dose-response curve for a kinase inhibition assay is non-sigmoidal or shows a "U-shaped" curve. What could be the cause?

Underlying Causes:

A non-standard dose-response curve can arise from several factors when working with benzothiazole-piperazine compounds. These include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may either inhibit or, in some cases, paradoxically activate the target enzyme through non-specific interactions.

  • Off-Target Effects: Benzothiazole derivatives are known to interact with multiple cellular targets.[6][7] At higher concentrations, inhibition of a secondary target could lead to a cellular response that counteracts the effect on the primary target.

  • Solubility Issues: Poor solubility at higher concentrations can lead to compound precipitation, reducing the effective concentration and causing a plateau or decrease in the observed effect. The parent benzothiazole is only slightly soluble in water.[8]

Troubleshooting Protocol:

  • Solubility Assessment:

    • Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation at the highest concentrations.

    • Prepare a stock solution of your compound in a suitable organic solvent like DMSO, and then dilute it into your aqueous assay buffer. Observe for any cloudiness or precipitate formation.

  • Inclusion of a Detergent:

    • To mitigate aggregation, consider adding a low concentration of a non-ionic detergent, such as Triton X-100 (0.01-0.05%), to your assay buffer. This can help to keep the compound in a monomeric state.

  • Orthogonal Assay:

    • Validate your findings using a different assay format. For example, if you are using a biochemical kinase assay, an orthogonal cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase can confirm the on-target effect.

  • Kinase Selectivity Profiling:

    • If off-target effects are suspected, consider screening your compound against a panel of kinases to determine its selectivity profile. This can provide valuable insights into potential secondary targets that may be contributing to the observed dose-response.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for benzothiazole-piperazine compounds?

Benzothiazole-piperazine derivatives do not have a single, universal mechanism of action. Their biological activity is highly dependent on the specific substitutions on both the benzothiazole and piperazine rings.[2] They have been shown to act as:

  • Enzyme Inhibitors: Many derivatives target specific enzymes, such as protein kinases (e.g., EGFR, Abl), topoisomerases, and cholinesterases.[6][7][9]

  • Receptor Agonists/Antagonists: Certain analogs have been developed as potent and selective agonists for dopamine D3 receptors.[10][11]

  • Antiproliferative Agents: In cancer cell lines, these compounds can induce apoptosis and cell cycle arrest.[12][13]

Q2: What are the best practices for preparing and storing stock solutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

  • Solvent Selection: Due to the generally hydrophobic nature of the benzothiazole core, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as benzothiazole derivatives can be light-sensitive.

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Q3: How can I mitigate assay variability when working with adherent cells?

Variability in cell-based assays often stems from inconsistent cell seeding and edge effects in multi-well plates.[5][14]

  • Cell Seeding: Ensure a single-cell suspension before seeding and use a consistent pipetting technique to distribute cells evenly across the plate.

  • Edge Effects: To minimize evaporation from the outer wells of a plate during long incubation periods, which can concentrate media components and your test compound, consider not using the outermost wells for data collection. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Plate Reader Settings: For adherent cells, ensure the plate reader's focal height is optimized for reading at the bottom of the well where the cells reside.[15]

Experimental Protocols & Data Presentation

Protocol: Troubleshooting Compound Autofluorescence
  • Plate Preparation: Use a clear-bottom, black-walled 96-well plate suitable for fluorescence measurements.[5]

  • "Compound Only" Wells: In triplicate, add 100 µL of cell culture medium to a set of wells.

  • "Cell" Wells: In a separate set of wells, seed your cells at the desired density in 100 µL of medium and allow them to adhere overnight.

  • Compound Addition: Prepare a 2x concentration series of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Add 100 µL of each concentration to both the "Compound Only" and "Cell" wells. Add 100 µL of vehicle control to another set of wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add your fluorescence-based viability reagent according to the manufacturer's instructions.

  • Fluorescence Reading: Read the plate on a microplate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the average fluorescence of the "Compound Only" wells for each concentration.

    • Subtract this average from the fluorescence values of the corresponding "Cell" wells.

    • Plot the corrected fluorescence values against the compound concentration.

Data Table: Example Kinase Selectivity Profile
Kinase TargetIC50 (nM) for Compound X
Primary Target Kinase 50
Kinase A>10,000
Kinase B850
Kinase C>10,000
Kinase D1,200

This table illustrates how to present data from a kinase selectivity panel, highlighting the compound's potency against the primary target versus other kinases.

Visualizations

Diagram: Troubleshooting Workflow for Unexpected Dose-Response

G A Unexpected Dose-Response (e.g., U-shaped curve) B Check for Compound Precipitation/Solubility Issues A->B C Visual Inspection (Microscopy) B->C D Precipitate Observed? C->D E Lower Max Concentration or Change Solvent D->E Yes F No Precipitate D->F No O Problem Resolved E->O G Investigate Compound Aggregation F->G H Add Detergent (e.g., 0.01% Triton X-100) G->H I Curve Normalizes? H->I J Aggregation Likely Cause I->J Yes K Consider Off-Target Effects I->K No J->O L Perform Orthogonal Assay (e.g., Cell-based phospho-protein) K->L M Conduct Kinase Selectivity Profiling K->M N Identify Potential Off-Targets M->N

Caption: Workflow for diagnosing non-standard dose-response curves.

Diagram: General Assay Troubleshooting Logic

G start Unexpected Result reagent_check Reagent Controls Compound-only No-cell control Positive/Negative controls start->reagent_check plate_check Plate & Reader Settings Correct plate type? Focal height optimized? Wavelengths correct? start->plate_check cell_health Cellular Health & Technique Mycoplasma test? Consistent cell seeding? Edge effects mitigated? start->cell_health data_analysis Data Interpretation Background subtraction needed? Correct curve fit model? Outliers present? reagent_check->data_analysis plate_check->data_analysis cell_health->data_analysis resolution Hypothesis Formed & Corrective Action Taken data_analysis->resolution

Caption: High-level troubleshooting logic for common assay issues.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available from: [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. Available from: [Link]

  • Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Biological Activity of Substituted Benzothiazoles. Asian Journal of Research in Chemistry. Available from: [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed. Available from: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[15][16]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Available from: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available from: [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available from: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link]

  • Benzothiazole. PubChem. Available from: [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central. Available from: [Link]

  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. PubMed. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available from: [Link]

  • Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective. PubMed. Available from: [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available from: [Link]

Sources

Technical Support Center: Degradation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential degradation of this compound during experimental procedures. By understanding the underlying chemical principles, you can ensure the integrity of your results and the stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Q1: What are the primary factors that can cause the degradation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

A1: The degradation of this compound is primarily influenced by several factors, including exposure to strong oxidizing agents, extreme pH conditions (both acidic and basic), high temperatures, and prolonged exposure to UV light.[1] The benzothiazole ring system can be susceptible to oxidative ring-opening, while the piperazine moiety can also undergo oxidation.[2]

Q2: How can I visually identify if my sample of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole has degraded?

A2: Discoloration of the solid compound or its solutions can be a primary indicator of degradation. Benzothiazole derivatives may form colored byproducts upon degradation.[1] If you observe any unexpected color changes, it is recommended to discard the material and use a fresh, properly stored batch.

Q3: What are the recommended storage conditions for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to minimize degradation?

A3: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3] For solutions, it is always best to prepare them fresh. If storage is necessary, keep them at low temperatures (e.g., -20°C) and shielded from light.[1]

Q4: My biological assay results using this compound are inconsistent. Could this be due to degradation?

A4: Yes, inconsistent results in biological assays can be a consequence of the compound's instability in the assay medium. The active concentration of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole may decrease over the course of the experiment due to factors like the pH of the medium or the presence of reactive species. It is crucial to evaluate the compound's stability in your specific assay buffer over the experimental duration.[1]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • A decrease in the peak area of the parent compound over time.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Oxidative Degradation The benzothiazole and piperazine rings are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents in the experimental setup.[4][5]1. De-gas solvents: Use sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen from your mobile phases and sample diluents. 2. Use fresh, high-purity solvents: Older solvents can form peroxides. 3. Add antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with your downstream application must be verified.
Hydrolytic Degradation Extreme pH conditions (acidic or basic) can catalyze the hydrolysis of the benzothiazole ring or other susceptible functional groups.[6][7]1. Control pH: Ensure the pH of your sample solutions and mobile phases is within a stable range for the compound. If possible, work close to neutral pH. 2. Buffer your solutions: Use appropriate buffer systems to maintain a stable pH.
Photodegradation Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[8][9]1. Protect from light: Use amber vials or wrap your sample containers in aluminum foil. 2. Minimize light exposure during handling: Work in a dimly lit area or under yellow light.
Thermal Degradation Elevated temperatures can accelerate the rate of all degradation pathways.[5]1. Maintain cool conditions: Store samples and solutions at recommended low temperatures. 2. Use a cooled autosampler: If available, set your HPLC autosampler to a cool temperature (e.g., 4°C).
Issue 2: Poor Reproducibility in Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • A gradual decrease in the observed biological activity or chemical reactivity over time.

Potential Causes & Solutions:

This issue is often a direct consequence of the degradation problems outlined in Issue 1. The key is to identify the primary degradation driver and implement the appropriate preventative measures.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Examine Sample Preparation (Solvents, pH, Time) start->check_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) check_storage->forced_degradation If storage is optimal check_prep->forced_degradation If prep is suspect analyze_degradants Analyze Degradants by HPLC/LC-MS forced_degradation->analyze_degradants identify_pathway Identify Predominant Degradation Pathway analyze_degradants->identify_pathway implement_controls Implement Specific Controls (e.g., pH buffering, inert atmosphere) identify_pathway->implement_controls re_evaluate Re-evaluate Experimental Reproducibility implement_controls->re_evaluate

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Experimental Protocols

To proactively assess the stability of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and identify potential degradation products, a forced degradation study is highly recommended.[6][7]

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with a PDA or UV detector and/or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples using a suitable reversed-phase HPLC method. A gradient elution is often necessary to separate the parent compound from its degradation products.

    • Use a PDA detector to check for peak purity and any shifts in the UV spectra of the degradation products.

    • If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.

Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each condition.

  • Characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Expected Degradation Pathways:

Based on the chemistry of the benzothiazole and piperazine moieties, the following degradation pathways can be anticipated:

G cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Extreme pH) cluster_photolytic Photodegradation parent 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole n_oxide Piperazine N-oxide parent->n_oxide H₂O₂ / O₂ ring_opened Benzothiazole Ring-Opened Products parent->ring_opened H₂O₂ / O₂ hydrolyzed_benzothiazole 2-Hydroxy-6-ethylbenzothiazole parent->hydrolyzed_benzothiazole H⁺ / OH⁻ photoproducts Various Photoproducts parent->photoproducts UV Light

Caption: Potential degradation pathways for the compound.

By systematically investigating these potential issues and employing the provided protocols, researchers can ensure the integrity of their experiments and the reliability of their data when working with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

References
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxid
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
  • Degradation of piperazine by UV light in the presence of air. Conditions.
  • Stability issues of 4-Benzothiazolol under different conditions. Benchchem.
  • Technical Support Center: Synthesis of Hydroxylated Benzothiazole Deriv
  • Oxidative Ring-Opening of Benzothiazole Derivatives.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Degradation of Benzothiazole by Ozonation and Adsorptive Ozonation.
  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC - NIH.
  • Development of forced degradation and stability indic
  • Forced Degrad
  • A Brief Study on Forced Degradation Studies with Regul
  • Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2.
  • Microbial and photolytic degradation of benzothiazoles in water and wastew
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • 2-[1-(4-Piperonyl)
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Chemistry of 2-(2′-Aminophenyl)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).
  • Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Cytotoxic activities of some benzothiazole-piperazine derivatives.
  • Spectroscopic and Synthetic Elucidation of 2-Ethyl-1,3-benzothiazol-6-amine and Related Deriv

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and related small molecule compounds. This guide is designed to provide in-depth, practical advice to help you anticipate, identify, and mitigate potential off-target effects in your experiments. The benzothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3][4][5] This inherent biological activity necessitates a rigorous approach to ensure that your experimental outcomes are the result of on-target engagement.

This document provides troubleshooting guides in a question-and-answer format and detailed protocols for critical validation experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common questions and initial hurdles researchers face when working with novel compounds like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Q1: I'm observing a strong phenotypic effect in my cells, but I'm not sure if it's due to my intended target. What are my first steps?

Answer: This is a critical and common question in drug discovery. The first step is to establish a clear link between target engagement and the observed phenotype. A multi-pronged approach is necessary to build confidence that your observations are not due to off-target interactions.

Initial Workflow for Correlating Phenotype to Target:

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Genetic Validation A Confirm Compound Identity & Purity (LC-MS, NMR) B Determine In Vitro Potency (IC50) (Biochemical Assay) A->B C Measure Cellular Potency (EC50) (Phenotypic Assay) B->C D Verify Target Engagement (CETSA or NanoBRET) C->D E Establish Dose-Response Correlation (Does cellular potency correlate with target engagement?) D->E F Target Knockdown/Knockout (siRNA/CRISPR) (Does genetic ablation mimic the compound's phenotype?) E->F G Rescue Experiment (Can expressing a resistant mutant of the target rescue the phenotype?) F->G

Caption: Initial workflow to link a biological phenotype to a specific molecular target.

Start by ensuring the fundamentals are in place: confirm your compound's identity and purity. Then, directly measure target engagement inside the cell using biophysical methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assay.[6][7][8][9] If the concentration of your compound required to engage the target in cells aligns with the concentration that produces the phenotype, it strengthens the on-target hypothesis. The gold standard is genetic validation. If knocking down or knocking out the target protein with tools like siRNA or CRISPR recapitulates the compound's effect, this provides powerful evidence for an on-target mechanism.

Q2: My compound shows activity against multiple kinases in a screening panel. How do I determine which interaction is responsible for the cellular effect?

Answer: This is a classic challenge of "polypharmacology".[10] Many potent compounds, especially kinase inhibitors, interact with multiple targets.[11] The key is to systematically dissect the contribution of each target.

Strategies for Deconvoluting Polypharmacology:

  • Potency Correlation: Compare the potency of your compound against each kinase (IC50) with its potency in the cellular assay (EC50). The on-target effect should ideally occur at a concentration where the compound is most potent against the intended target and weaker against others.

  • Use Structurally Different, More Selective Inhibitors: Identify alternative compounds (from literature or commercial sources) that are known to be highly selective for each of the potential targets.[12] Do these selective inhibitors reproduce the phenotype you observe with your compound?

  • Generate a Resistant Mutant: If possible, introduce a mutation into your primary target that you predict will block the binding of your compound but preserve the protein's function. If your compound no longer elicits the phenotype in cells expressing this mutant, it's strong evidence that the effect is mediated through that specific target.

  • Phospho-proteomics: For kinase inhibitors, a powerful downstream method is to measure changes in the phosphorylation state of known substrates for each potential target kinase. This can help map the active signaling pathways.[13][14]

Q3: I'm concerned about solubility and aggregation. Could this be causing non-specific effects?

Answer: Absolutely. Poor solubility is a major source of artifacts in screening and cell-based assays. Aggregated compounds can non-specifically inhibit proteins or cause cellular stress, leading to misleading results.

Troubleshooting Solubility and Aggregation:

IssueRecommended Action & Rationale
Precipitation in Media Action: Visually inspect your cell culture media after adding the compound. Centrifuge a sample to check for a pellet. Rationale: The effective concentration of your compound is much lower than intended if it's crashing out of solution. This can lead to a loss of potency and inaccurate dose-response curves.
Suspected Aggregation Action: Include a non-ionic detergent like 0.01% Triton X-100 in your biochemical assays. Rationale: If the compound's IC50 value significantly increases (becomes less potent) in the presence of a detergent, it suggests the original activity was at least partially due to aggregation-based inhibition.
Inconsistent Results Action: Always prepare fresh dilutions of the compound from a high-concentration DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of dilute aqueous solutions. Rationale: Compound stability can be poor at low concentrations in aqueous buffers. Fresh preparations ensure consistent and accurate dosing.

Part 2: Advanced Protocols for Target Validation and Selectivity

To rigorously minimize and understand off-target effects, direct measurement of target engagement in a physiological context is essential. The following protocols provide detailed methodologies for state-of-the-art assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement Verification

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[7][15][16] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[17][9]

Methodology:

  • Cell Treatment:

    • Culture your cells to ~80% confluency.

    • Treat intact cells with various concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Crucially, include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like ELISA.

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

CETSA Workflow Diagram:

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact, living cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[18][19]

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for your target protein fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[20]

    • Harvest and resuspend the cells in Opti-MEM® medium.

  • Compound and Tracer Addition:

    • Dispense the cells into a white, 384-well assay plate.

    • Add the test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) in a dose-response titration.

    • Add a specific, cell-permeable fluorescent NanoBRET™ tracer that is known to bind to your target.

  • Equilibration and Signal Detection:

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[20]

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Competitive displacement of the tracer by your test compound will result in a dose-dependent decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Q4: How should I design my dose-response experiments to get the most reliable data?

Answer: A well-designed dose-response experiment is fundamental for accurate potency determination and for minimizing misleading results.[21][22]

Best Practices for Dose-Response Experimental Design:

ParameterRecommendationRationale
Concentration Range Span at least 4-5 orders of magnitude, centered around the expected IC50/EC50. For example, 1 nM to 10 µM.A wide range is essential to define both the top and bottom plateaus of the curve, ensuring a proper curve fit and accurate parameter estimation.[23]
Number of Doses Use a minimum of 8-10 different concentrations.This provides sufficient data points for a robust non-linear regression analysis and reliable determination of the IC50.
Replicates Perform at least three technical replicates for each concentration.[21]Replicates are crucial for calculating error bars (e.g., standard deviation) and assessing the statistical significance and reproducibility of your results.
Controls Include sufficient vehicle-only (negative) and positive control wells on every plate.[22]Negative controls define the 0% inhibition baseline, while positive controls (a known active compound) validate that the assay is performing as expected.
Plate Layout Randomize the position of different doses and controls on the plate where possible.This helps to mitigate any systematic plate effects (e.g., edge effects) that could bias the results.[21]

This guide provides a foundational framework for addressing the complexities of off-target effects. Rigorous, upfront validation of target engagement and a systematic approach to troubleshooting are the cornerstones of successful and reproducible research with novel chemical entities.

References
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed - NIH. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central. [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH. [Link]

  • Designing drug response experiments and quantifying their results. PMC - NIH. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. PubMed. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • Design of experiments: how to develop and optimize drug delivery systems. TMR Publishing Group. [Link]

  • Benzothiazole | C7H5NS | CID 7222. PubChem - NIH. [Link]

  • Specific recommendations to improve the design and conduct of clinical trials. PMC. [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]

  • Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective. PubMed - NIH. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common and complex challenges encountered during lab-scale and scale-up production. Our focus is on elucidating the causal relationships behind experimental choices to empower you to optimize your synthetic route effectively and safely.

Synthetic Overview & Core Strategy

The synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is typically achieved via a two-step process. The primary strategy involves the initial formation of an activated 6-ethylbenzothiazole core, followed by the coupling of the piperazine moiety. The most common and scalable approach utilizes a 2-halo-substituted benzothiazole as the key intermediate, which then undergoes a nucleophilic substitution reaction with piperazine.

G cluster_0 Step 1: Benzothiazole Core Formation cluster_1 Step 2: Piperazine Coupling A 4-Ethylaniline Precursor B 2-Chloro-6-ethyl-1,3-benzothiazole A->B Cyclization & Halogenation (e.g., via thiocyanate/Sandmeyer) D Target Molecule: 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole B->D Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination C Piperazine C->D G Start Reaction Monitored by TLC/LC-MS Check_Conversion Is Conversion >95%? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Workup Proceed to Workup & Purification Check_Conversion->Workup Yes Troubleshoot Troubleshoot Reaction: 1. Increase Temperature? 2. Check Reagent Quality? 3. Extend Reaction Time? Low_Conversion->Troubleshoot Troubleshoot->Start Re-run / Adjust Check_Purity Check Purity by LC-MS / NMR Workup->Check_Purity Pure Product Meets Specification Check_Purity->Pure Yes Impure Significant Impurities Detected Check_Purity->Impure No Identify_Impurity Identify Impurity: - Excess Piperazine? - Bis-arylated Product? - Starting Material? Impure->Identify_Impurity Purify Re-purify: - Recrystallization? - Column Chromatography? - Acid/Base Wash? Identify_Impurity->Purify Purify->Check_Purity Re-check

Technical Support Center: Interpreting NMR Spectra of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require assistance in interpreting its NMR spectra. Here, we address common challenges and frequently asked questions to ensure accurate structural elucidation and purity assessment.

Predicted NMR Spectral Features

Understanding the expected ¹H and ¹³C NMR spectra is the first step in successful interpretation. The molecule can be dissected into three key fragments: the 6-ethyl benzothiazole core, and the 2-piperazinyl substituent.

Caption: Molecular structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole with atom numbering.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the anticipated proton signals. Chemical shifts are influenced by the solvent, concentration, and temperature.

ProtonsMultiplicityIntegrationApprox. δ (ppm)Rationale & Comments
Ethyl (-CH₂CH₃) A classic ethyl group pattern is expected.[1]
H9 (-CH₃)Triplet (t)3H1.2 - 1.4Coupled to the two H8 protons (n+1 rule).
H8 (-CH₂)Quartet (q)2H2.6 - 2.8Coupled to the three H9 protons.[2][3]
Piperazine Due to the nitrogen atoms, these signals can be broad.
H2'/H6' (α to BTZ)Triplet (t) or Multiplet (m)4H3.6 - 3.9Deshielded due to proximity to the electron-withdrawing benzothiazole ring.
H3'/H5' (β to BTZ)Triplet (t) or Multiplet (m)4H2.9 - 3.2Less deshielded than the alpha protons.[4]
NHBroad Singlet (br s)1HVariable (1.5 - 5.0)Position is highly dependent on solvent, concentration, and temperature. Can be exchanged with D₂O.[5]
Benzothiazole Aromatic protons in the 7-8 ppm region are typical for benzothiazole derivatives.[6][7]
H7Doublet (d)1H~7.8Ortho-coupling to H5.
H4Singlet (s) or Doublet (d)1H~7.6May appear as a singlet or a doublet with small meta-coupling to H5.
H5Doublet of Doublets (dd)1H~7.2Ortho-coupling to H7 and meta-coupling to H4.
Predicted ¹³C NMR Chemical Shifts
CarbonsApprox. δ (ppm)Rationale & Comments
Ethyl (-CH₂CH₃)
C9 (-CH₃)15 - 20Typical aliphatic methyl carbon.[8][9]
C8 (-CH₂)28 - 32Typical aliphatic methylene carbon attached to an aromatic ring.[8][9]
Piperazine
C2'/C6' (α to BTZ)48 - 52Deshielded by direct attachment to the benzothiazole system.[4]
C3'/C5' (β to BTZ)44 - 48Shielded relative to the alpha carbons.[4]
Benzothiazole
C2 (C=N)165 - 175Highly deshielded carbon of the guanidine-like fragment.[10]
C7a~152Aromatic carbon adjacent to sulfur and part of the fused system.
C3a~148Aromatic carbon adjacent to nitrogen.
C6~138Aromatic carbon bearing the ethyl group.
C4, C5, C7120 - 130Standard aromatic carbons. Their exact shifts can be assigned using 2D NMR techniques.[7][10]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the NMR analysis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in a question-and-answer format.

Question 1: Why are the signals for my piperazine protons broad and poorly resolved?

Answer: This is a very common issue with piperazine and other nitrogen-containing heterocyclic compounds. There are two primary reasons for this phenomenon:

  • Intermediate Rate of Conformational Exchange: The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it leads to coalescence and significant peak broadening. This is often temperature-dependent.[11][12]

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin I=1 and is quadrupolar. This can lead to rapid relaxation of adjacent protons, causing their signals to broaden.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve this issue.

    • Lowering the temperature can slow the conformational exchange enough to "freeze out" the individual conformers, resulting in sharper, albeit more complex, spectra.[11]

    • Increasing the temperature can accelerate the exchange, causing the signals to average out and sharpen into a single peak.

  • Acidification: Adding a trace amount of a strong acid (e.g., trifluoroacetic acid, TFA) to the NMR sample can protonate the nitrogen atoms.[13] This locks the conformation and decouples the proton from the quadrupolar effects of the N-14 nucleus, often resulting in dramatically sharper peaks.[14]

Question 2: My aromatic signals are overlapping. How can I assign them correctly?

Answer: The aromatic region (7.0-8.0 ppm) can be crowded, making definitive assignment from a 1D ¹H spectrum difficult.

Troubleshooting Steps:

  • Change the Solvent: The magnetic anisotropy of different solvents can induce significant changes in the chemical shifts of aromatic protons.[15] Acquiring a spectrum in a different solvent (e.g., benzene-d₆ or DMSO-d₆ if the original was in CDCl₃) can often spread the signals out, improving resolution.[5]

  • 2D NMR Spectroscopy: For unambiguous assignment, 2D NMR experiments are essential.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will reveal the coupling between H5 and H7 (ortho) and the weaker coupling between H5 and H4 (meta).

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, allowing for the assignment of C4, C5, and C7.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2 or 3 bonds away. This is powerful for assigning the quaternary carbons (C2, C3a, C6, C7a).

Question 3: I don't see the NH proton signal. Where is it?

Answer: The NH proton is an "exchangeable" proton. Its appearance and position are highly variable.

Troubleshooting Steps:

  • Check for Broad Humps: The signal may be very broad and lost in the baseline. Look for a low, wide signal anywhere from 1.5 to 5.0 ppm.

  • D₂O Shake: To confirm its identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The NH proton will exchange with deuterium (NH + D₂O -> ND + HDO), and the signal will disappear.[5]

  • Solvent Choice: In protic solvents like methanol-d₄, the NH proton signal will be absent due to rapid exchange with the solvent's deuterium. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the NH proton signal is often sharper and appears at a higher chemical shift.

G start_node Poorly Resolved NMR Spectrum decision_node decision_node start_node->decision_node Identify Problem Area process_node_piperazine Cause: Conformational Exchange or Quadrupolar Broadening decision_node->process_node_piperazine Piperazine Signals Broad process_node_aromatic Cause: Similar Chemical Environments decision_node->process_node_aromatic Aromatic Signals Overlap process_node_nh Cause: H/D Exchange or Broadening decision_node->process_node_nh NH Proton Missing process_node process_node end_node end_node decision_piperazine Try VT-NMR or Add trace acid (TFA) process_node_piperazine->decision_piperazine Solution? decision_aromatic Change Solvent or Run 2D NMR (COSY, HSQC) process_node_aromatic->decision_aromatic Solution? decision_nh Perform D₂O Shake or Change to DMSO-d₆ process_node_nh->decision_nh Solution? decision_piperazine->end_node Signals Sharpen decision_aromatic->end_node Signals Resolved decision_nh->end_node Signal Identified

Caption: Troubleshooting workflow for common NMR spectral issues.

Experimental Protocols

Adhering to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: Standard Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole sample for a ¹H NMR spectrum (20-50 mg for ¹³C NMR) into a clean, dry vial.[16]

  • Select Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. If solubility is an issue or you need to resolve overlapping peaks, consider DMSO-d₆ or Acetone-d₆.[17]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16][18] Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is crucial for good shimming and sharp peaks.[18]

  • Filter (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16]

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube. Avoid getting solution on the upper part of the tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.[19]

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
  • Instrument Insertion: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Poor shimming is a common cause of broad or distorted peaks.[5]

  • Standard Parameters: For a routine ¹H spectrum, typical acquisition parameters include:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of the protons.

References

  • Maruthamuthu, D., et al. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]

  • Solvent Effects on Nitrogen Chemical Shifts | Request PDF. (n.d.). ResearchGate. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 37-45. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C. [Link]

  • Schäfer, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41843–41853. [Link]

  • Kempe, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2520–2531. [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate. [Link]

  • Gümüş, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24197–24208. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Solvent effects on the nitrogen NMR shieldings of some oxime systems. (n.d.). ResearchGate. [Link]

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Chemical and Pharmaceutical Research, 6(5), 101-107. [Link]

  • Gümüş, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • signals in the { } ^ { 1 } \mathrm { H } NMR spectrum of ethylbenzene. N... (n.d.). Filo. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... [Link]

  • Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. [Link]

  • Wang, M., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Ma, L., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 62(3), 198-207. [Link]

  • Ma, L., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. [Link]

Sources

"handling artifacts in 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" cytotoxicity assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in cytotoxicity assays. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the experimental workflow. While specific data on 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is limited, this document extrapolates from the well-documented behavior of the broader benzothiazole-piperazine class of compounds to offer a robust troubleshooting framework.

I. Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of benzothiazole-piperazine derivatives?

A1: Benzothiazole-piperazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Numerous studies have demonstrated their potent cytotoxic effects against various human cancer cell lines, including hepatocellular, breast, and colorectal cancer.[1][2][3][4] The mechanism of action for some derivatives has been shown to involve the induction of apoptosis through cell cycle arrest.[1][3]

Q2: My results with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole are inconsistent between experiments. What are the likely causes?

A2: Inconsistent results in cytotoxicity assays can stem from several factors. High variability between replicate wells is a common issue.[1] Key areas to investigate include:

  • Compound Solubility: Benzothiazole derivatives can have limited aqueous solubility. Precipitation of the compound in your culture medium will lead to inconsistent dosing.[4]

  • Cell Health and Density: Ensure you are using cells in the logarithmic growth phase and maintain a consistent seeding density. Over-confluent cells can exhibit altered metabolic activity and sensitivity to cytotoxic agents.[1]

  • Reagent Preparation and Storage: Always use freshly prepared reagents when possible. If using stored stock solutions of the compound, ensure they have been stored correctly to prevent degradation.[1]

  • Incubation Times: Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[1]

Q3: I am observing a discrepancy between my MTT assay results and visual inspection of cell health under a microscope. What could be the reason?

A3: This is a critical observation and often points towards assay-specific artifacts. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[5] For compounds like benzothiazole derivatives, several interferences are possible:

  • Direct MTT Reduction: Compounds with redox potential can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of high cell viability.[6]

  • Metabolic Alterations: The compound might stimulate mitochondrial activity at certain concentrations, masking underlying cytotoxicity. Conversely, it could inhibit dehydrogenase enzymes without causing cell death, giving a false impression of cytotoxicity.[6]

Q4: What is a suitable alternative assay to validate my findings for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole?

A4: Due to the potential for artifacts with metabolic assays like MTT, it is highly recommended to use an orthogonal method to confirm your results. The Sulforhodamine B (SRB) assay is an excellent choice for this class of compounds.[1][6] The SRB assay is a colorimetric assay that measures total cellular protein content, which is independent of the compound's redox potential or its effects on cellular metabolism.[6] Other alternatives include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or ATP-based assays.[6]

II. Troubleshooting Guide: Navigating Common Artifacts

This section provides a structured approach to identifying and mitigating common artifacts when assessing the cytotoxicity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Issue 1: Suspected Compound Precipitation
  • Symptoms: Visible particles in the culture medium after adding the compound, or high variability in results at higher concentrations.

  • Causality: The hydrophobic nature of the benzothiazole core can lead to poor solubility in aqueous culture media.

  • Troubleshooting Steps:

    • Solubility Test: Before your experiment, determine the solubility limit of the compound in your specific culture medium.

    • Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to your cells (typically below 0.5%).[1]

    • Gentle Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.

Issue 2: Colorimetric Interference in Assays
  • Symptoms: High background absorbance in "compound-only" control wells (no cells).

  • Causality: While many benzothiazole derivatives are described as white or cream-colored powders, impurities or the compound itself might absorb light at the wavelength used for measurement in colorimetric assays.[1][4]

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: Add the compound to cell-free media in a microplate well and measure the absorbance at the assay wavelength.[6]

    • Background Subtraction: If absorbance is detected, subtract the "compound-only" control values from your experimental wells.

Issue 3: Interference with MTT Assay Readout
  • Symptoms: MTT results suggest high cell viability, but microscopy shows significant cell death.

  • Causality: The compound may be directly reducing the MTT reagent or altering cellular metabolism in a way that uncouples it from cell viability.[5][6]

  • Troubleshooting Workflow:

A Discrepancy between MTT and Microscopy B Run Compound-Only Control (MTT reagent + Compound, no cells) A->B G Validate with Orthogonal Assay (e.g., SRB, LDH, or ATP-based) A->G C Observe for color change to purple (formazan) B->C D Color Change Observed? C->D E Artifact Confirmed: Direct MTT Reduction D->E Yes F No Color Change D->F No F->G H Results Correlate with Microscopy? G->H I MTT results are unreliable. Trust orthogonal assay data. H->I Yes J Investigate Metabolic Interference. Compound may be altering mitochondrial function. H->J No

Caption: Troubleshooting workflow for MTT assay interference.

III. Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is recommended for assessing the cytotoxicity of benzothiazole-piperazine derivatives due to its robustness against common artifacts.

Materials:

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[7]

  • Compound Treatment: Add serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to the wells. Include appropriate vehicle controls. Incubate for your desired exposure time (e.g., 48-72 hours).[7]

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Cell-Free MTT Reduction Assay (Artifact Control)

This protocol is essential to determine if 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole directly reduces the MTT reagent.

Procedure:

  • Prepare serial dilutions of your compound in cell culture medium in a 96-well plate.

  • Include a positive control (e.g., a known reducing agent like dithiothreitol) and a negative control (medium only).

  • Add MTT reagent to each well according to your standard cytotoxicity protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Add solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm). An increase in absorbance in the presence of the compound indicates direct reduction of MTT.[6]

IV. Data Presentation

When evaluating potential assay interference, a clear comparison of results from different methods is crucial.

Table 1: Hypothetical Comparison of Cytotoxicity Assays

Assay TypePrinciplePotential for Artifact with Benzothiazole DerivativesRecommendation
MTT Measures metabolic activity (mitochondrial dehydrogenase)High: Susceptible to direct reduction by compounds with redox potential and interference from metabolic alterations.[5][6]Use with caution and always validate with an orthogonal method.
SRB Measures total cellular protein contentLow: Unaffected by compound color or redox potential.[6]Recommended Gold Standard for this class of compounds.
LDH Measures release of lactate dehydrogenase from damaged cell membranesModerate: Some compounds can inactivate the LDH enzyme.[7]Good alternative, but requires appropriate controls.
ATP-Based Quantifies ATP as an indicator of metabolically active cellsModerate: Relies on a different metabolic marker than MTT, but is still a metabolic assay.[6]A good secondary validation method.

V. Concluding Remarks

The successful evaluation of the cytotoxic effects of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole hinges on a thorough understanding of potential assay artifacts. While this compound holds therapeutic promise, rigorous experimental design, including the use of appropriate controls and orthogonal validation methods like the SRB assay, is paramount to generating accurate and reliable data. This guide provides a framework for troubleshooting and ensuring the scientific integrity of your research.

References

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649–654. Available from: [Link]

  • SciSpace. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • PubMed. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • ResearchGate. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Available from: [Link]

  • JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Available from: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Available from: [Link]

  • Wang, P., et al. (2016). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 21(4), 449. Available from: [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, differentiating a promising lead compound from a potential clinical failure. This guide provides an in-depth, experience-driven framework for validating the MoA of novel compounds, using the hypothetical case of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. While this specific molecule's direct biological target is not yet publicly established, its structural motifs—the benzothiazole and piperazine rings—are prevalent in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2][3][4]

This guide will, therefore, proceed under the working hypothesis that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a putative protein kinase inhibitor. We will explore a multi-pronged approach to not only confirm its direct molecular target but also to characterize its cellular effects and compare its performance against established kinase inhibitors.

The Imperative of Target Engagement: Moving Beyond Primary Screening

Initial high-throughput screening may identify a compound's bioactivity, but it does not elucidate its MoA. To bridge this gap, direct measurement of target engagement within a cellular context is the crucial first step. This confirms that the compound physically interacts with its intended target in a physiological environment.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[5][6] The principle is elegant in its simplicity: a ligand-bound protein is generally more stable and will denature at a higher temperature than its unbound counterpart.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Seed cells and culture to desired confluency B 2. Treat cells with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (or vehicle control) A->B Incubate C 3. Heat cell lysates to a range of temperatures B->C Lyse and heat D 4. Separate soluble and precipitated proteins C->D Centrifuge E 5. Quantify soluble target protein (e.g., by Western Blot or MS) D->E Analyze supernatant F 6. Plot melt curves and determine thermal shift E->F Data analysis Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Competitive Binding cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole A->B Pre-incubation C 3. Add kinobeads to bind unoccupied kinases B->C Competition D 4. Elute and digest bound kinases C->D Affinity purification E 5. Analyze by LC-MS/MS to identify and quantify kinases D->E Proteomics F 6. Determine IC50 values for binding to each kinase E->F Data analysis

Caption: Kinobeads workflow for kinase selectivity profiling.

The results of this experiment would provide a comprehensive selectivity profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole across a large portion of the expressed kinome. This data is crucial for understanding potential off-target effects and for comparing its selectivity to other known inhibitors.

Data Presentation: Comparative Kinase Selectivity
Kinase Target6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (IC50, nM)Compound X (Known Inhibitor) (IC50, nM)Compound Y (Alternative Scaffold) (IC50, nM)
Primary Target 50 25 100
Off-Target 1>10,0005002,000
Off-Target 21,5001,000>10,000
Off-Target 3>10,000>10,0005,000

This table provides a clear comparison of the selectivity of our test compound against other relevant inhibitors, highlighting its potential advantages or disadvantages.

Elucidating Downstream Effects: Phosphoproteomics

Confirming direct target engagement and selectivity is essential, but a complete MoA validation requires understanding the compound's impact on downstream cellular signaling. For a kinase inhibitor, this translates to assessing changes in the phosphorylation status of the target kinase's substrates.

Quantitative phosphoproteomics is the ideal tool for this, allowing for the global and unbiased measurement of changes in protein phosphorylation in response to compound treatment.

Phosphoproteomics_Workflow A 1. Treat cells with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole or vehicle control B 2. Lyse cells and digest proteins A->B C 3. Enrich for phosphopeptides (e.g., TiO2 or IMAC) B->C D 4. Analyze by LC-MS/MS C->D E 5. Identify and quantify phosphopeptides D->E F 6. Identify downstream pathways affected E->F

Caption: Phosphoproteomics workflow for downstream pathway analysis.

The data from this experiment would reveal which signaling pathways are modulated by 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, providing a functional readout of its cellular activity. A successful validation would show a decrease in the phosphorylation of known substrates of the target kinase.

Data Presentation: Downstream Substrate Phosphorylation
SubstrateFold Change in Phosphorylation (Compound vs. Vehicle)p-value
Substrate A-3.5<0.001
Substrate B-2.8<0.005
Unrelated Phosphoprotein1.1>0.05

This table clearly demonstrates the specific impact of the compound on the phosphorylation of the target's known substrates, while showing no significant effect on unrelated phosphoproteins.

Conclusion: A Triad of Evidence for Robust MoA Validation

Validating the mechanism of action for a novel compound like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole requires a multi-faceted approach. The combination of direct target engagement studies (CETSA®), comprehensive selectivity profiling (Kinobeads), and functional downstream analysis (phosphoproteomics) provides a robust and self-validating system. This triad of evidence allows researchers to move forward with confidence, knowing that their compound's biological activity is directly linked to its intended molecular target. This rigorous approach not only de-risks the drug development process but also provides a deeper understanding of the compound's biological effects, ultimately paving the way for more effective and safer therapeutics.

References

  • Cellular Thermal Shift Assay (CETSA®) for Drug-Target Engagement Studies. Bio-protocol. [Link]

  • Phosphoproteomics to study kinase inhibitor action. Technische Universität München. [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. ResearchGate. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. PubMed. [Link]

  • Strategies for target and pathway engagement in cellular assays. ELRIG. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Analogues for Dopaminergic and Serotonergic Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on the 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold. By synthesizing findings from multiple studies, we will explore how structural modifications to this chemical framework influence binding affinity and functional activity at key central nervous system (CNS) targets, primarily dopamine and serotonin receptors. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these pathways.

Introduction: The Benzothiazole-Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The benzothiazole ring system, fused with a piperazine moiety, represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] This scaffold's inherent physicochemical properties and three-dimensional architecture allow for favorable interactions with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][2] The lead compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, serves as a foundational template for exploring the chemical space around these important neurological targets. Understanding the intricate relationship between the chemical structure of its analogues and their biological activity is paramount for the rational design of more potent and selective drug candidates.

Core Scaffold and Key Interaction Points

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold can be dissected into three primary regions for SAR analysis:

  • Region A: The Benzothiazole Core: Modifications to this bicyclic system, including substitutions at various positions, can significantly impact ligand-receptor interactions. The ethyl group at the 6-position is a key feature of our parent compound.

  • Region B: The Piperazine Linker: This central ring provides a crucial link and can be substituted to modulate physicochemical properties and receptor interactions.

  • Region C: The Piperazine Substituent: The terminal group on the piperazine ring is a major determinant of receptor affinity and selectivity.

Below is a visual representation of this core scaffold.

Caption: Core scaffold of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications on the biological activity of 2-piperazin-1-yl-1,3-benzothiazole analogues at dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors.

Modifications on the Benzothiazole Core (Region A)

Systematic alterations to the benzothiazole ring have revealed critical determinants for receptor affinity. While direct SAR data for the 6-ethyl group is limited in the public domain, studies on related 6-substituted benzothiazoles provide valuable insights.

For instance, in a series of benzothiazole-based ligands targeting dopamine D2S and D3 receptors, various substitutions on the benzothiazole ring were explored.[1] While this study did not specifically investigate a 6-ethyl group, it demonstrated that the introduction of different substituents at this position could modulate affinity and selectivity.

Modifications on the Piperazine Linker (Region B) and Substituent (Region C)

The nature of the substituent on the piperazine ring (Region C) and the linker connecting it to the benzothiazole core profoundly influences receptor binding.

A study on benzothiazole-based probes for the 5-HT1A receptor and the serotonin transporter (SERT) provides a compelling case.[3] In one series of compounds, replacing a 4-chlorophenylpiperazine moiety with a 2-(piperazin-1-yl)pyrimidine group led to a more than 13-fold increase in binding affinity for the 5-HT1A receptor.[3] This highlights the significant role of the terminal aromatic system in driving high-affinity interactions.

Furthermore, the length of the alkyl chain connecting the piperazine to the benzothiazole core is a critical parameter. Increasing the chain length from three to four carbons was found to be better tolerated at both 5-HT1A and SERT, suggesting an optimal spatial arrangement for dual-target engagement.[3]

In another study focusing on dual dopamine D2 and D3 receptor ligands, substitution on the 4-phenylpiperazine moiety was explored.[1] A methoxy group at the 2-position of the 4-phenylpiperazine resulted in a significant 22-fold increase in D2S receptor binding affinity compared to the unsubstituted parent ligand.[1]

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of selected 2-piperazinyl-benzothiazole analogues at dopamine and serotonin receptors, compiled from various studies. This allows for a direct comparison of the impact of different structural modifications.

Compound IDR (Benzothiazole 6-position)Piperazine Substituent (Region C)D2S Ki (nM)[1]D3 Ki (nM)[1]5-HT1A Ki (nM)[3]SERT Ki (nM)[3]
Reference 1 H4-(2-methoxyphenyl)2.8 ± 0.83.0 ± 1.6--
Reference 2 H4-phenyl--1564217
Reference 3 H4-(4-chlorophenyl)--103284
Reference 4 H4-(pyrimidin-2-yl)--51825.0

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

In Vitro Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key in vitro assays used to characterize the pharmacological profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole analogues.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for D2 and 5-HT1A receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the receptor.

Materials:

  • Cell membranes expressing human D2 or 5-HT1A receptors

  • Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A)[4][5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM for D2) or Serotonin (10 µM for 5-HT1A)

  • Test compounds at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a concentration close to its Kd, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

G A Prepare Reagents and Cell Membranes B Incubate Membranes, Radioligand, and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to stimulate G-protein activation, thereby characterizing it as an agonist, partial agonist, or antagonist.[7][8]

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A)

  • [³⁵S]GTPγS

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (10 µM)

  • Test compounds at various concentrations

  • Non-specific binding control: unlabeled GTPγS (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine EC50 and Emax values.

G A Prepare Membranes and Reagents B Incubate Membranes with GDP and Test Compound A->B C Add [³⁵S]GTPγS to Initiate Reaction B->C D Terminate Reaction by Filtration C->D E Quantify Bound [³⁵S]GTPγS D->E F Determine EC50 and Emax E->F

Caption: Workflow for a [³⁵S]GTPγS binding functional assay.

Signaling Pathways

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole analogues primarily exert their effects through modulation of dopamine D2 and serotonin 5-HT1A receptors, which are both Gi/o-coupled GPCRs.[5][9]

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

G cluster_0 Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand D2 Agonist Ligand->D2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins.[5] Agonist binding inhibits adenylyl cyclase, leading to decreased cAMP production and subsequent modulation of neuronal activity.

G cluster_0 Cell Membrane HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 5-HT1A Agonist Ligand->HT1A ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

Conclusion and Future Directions

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold is a versatile platform for the development of potent and selective modulators of dopamine and serotonin receptors. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications to the benzothiazole core, the piperazine linker, and the terminal substituent in achieving desired pharmacological profiles. Future research should focus on a more comprehensive exploration of substitutions at the 6-position of the benzothiazole ring to fully elucidate the role of moieties like the ethyl group. Furthermore, the synthesis and evaluation of analogues with diverse piperazine substituents will be crucial for fine-tuning receptor selectivity and functional activity. The experimental protocols and pathway diagrams provided herein offer a robust framework for guiding these future drug discovery efforts.

References

  • Synthesis and pharmacological evaluation of 6-piperidino- and 6-piperazinoalkyl-2(3H)-benzothiazolones as mixed sigma/5-HT(1A ) ligands. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Application of BRET to monitor ligand binding to GPCRs. (n.d.). PMC. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC. [Link]

  • Application of BRET to monitor ligand binding to GPCRs. (n.d.). CORE. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. (2012). Frontiers. [Link]

  • Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. (n.d.). Semantic Scholar. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. (2012). PMC. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (n.d.). ResearchGate. [Link]

  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024). Drug Discovery. [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]

  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. (n.d.). PubMed. [Link]

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017). PubMed. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2025). YouTube. [Link]

  • Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (n.d.). PMC. [Link]

  • Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective. (n.d.). PubMed. [Link]

  • Characterization of 5-HT(>1>A,B) and 5-HT(>2>A,C) serotonin receptor binding.. (n.d.). AureHAL. [Link]

  • Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. (2019). PubMed. [Link]

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017). Frontiers. [Link]

  • Medicine®. (n.d.). Semantic Scholar. [Link]

  • Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (n.d.). PMC. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). FR. [Link]

  • Dopamine receptor signaling pathways and associated diseases. The main.... (n.d.). ResearchGate. [Link]

  • Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. (n.d.). NIH. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). PubMed. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. (n.d.). PubMed. [Link]

  • Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023). Semantic Scholar. [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (n.d.). Birzeit University. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (n.d.). ACS Publications. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (n.d.). PubMed. [Link]

Sources

A Comparative Analysis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and Established Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential anticancer agent, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, with well-established chemotherapeutic drugs. As specific experimental data for this exact compound is not yet publicly available, this analysis will draw upon published data for structurally similar benzothiazole-piperazine derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. This approach allows for an initial assessment of its potential efficacy and mechanism of action, highlighting areas for future investigation.

Introduction: The Promise of Benzothiazole-Piperazine Scaffolds in Oncology

The benzothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The incorporation of a piperazine moiety has been a strategic approach to enhance the cytotoxic potential of these compounds against various cancer cell lines.[3][4] This guide focuses on the potential of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole by evaluating the performance of its close analogs against standard anticancer drugs such as Cisplatin, Doxorubicin, and Paclitaxel.

Comparative Cytotoxicity: Benchmarking Against the Standards

The in vitro cytotoxic activity of novel compounds is a critical first step in their evaluation as potential anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

While specific IC50 values for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole are not available, studies on analogous benzothiazole-piperazine derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For the purpose of this comparison, we will consider representative data from these analogs against common cancer cell lines and compare them to the known IC50 values of established anticancer drugs.

Table 1: Comparative in vitro Cytotoxicity (IC50/GI50 µM) of Benzothiazole-Piperazine Analogs and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast Cancer)HCT-116 (Colorectal Cancer)HUH-7 (Hepatocellular Carcinoma)Mechanism of Action
Benzothiazole-Piperazine Analogs
Analog 1 (Pyridine substituted)[4]9.27.93.1Presumed apoptosis induction and cell cycle arrest[5][6]
Analog 2 (4-methylphenyl substituted)[7]-4.5-Presumed apoptosis induction and cell cycle arrest[5][6]
Standard Anticancer Drugs
Cisplatin Variable (e.g., ~24 µM for some DRG neurons)[8]Highly variable[9]-DNA cross-linking, leading to apoptosis[10][11]
Doxorubicin ---DNA intercalation, topoisomerase II inhibition, and generation of free radicals[][13][14]
Paclitaxel Variable (e.g., ~99.5 ng/ml for MEL cells)[15]--Microtubule stabilization, leading to mitotic arrest and apoptosis[16][]

Note: IC50 and GI50 values can vary significantly between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods. The data for analogs are representative of the potential of the 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold.

Unraveling the Mechanism of Action: A Look into Cellular Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][18] These effects are typically mediated through the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Potential Impact on Key Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][2][18][19] Many anticancer drugs, and likely the benzothiazole-piperazine derivatives, exert their effects by interfering with these pathways.

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes RTK_MAPK Receptor Tyrosine Kinase (RTK) Ras Ras RTK_MAPK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Transcription_Factors->Proliferation_Survival Promotes Benzothiazole 6-Ethyl-2-piperazin-1-yl -1,3-benzothiazole (Potential Inhibitor) Benzothiazole->PI3K Benzothiazole->Akt Benzothiazole->mTORC1 Benzothiazole->Raf Benzothiazole->MEK Benzothiazole->ERK

Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways.

Experimental Workflows for Mechanistic Studies

To elucidate the precise mechanism of action of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a series of well-established in vitro assays are essential. The following sections detail the standardized protocols for these key experiments.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole & Control Agents Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V-FITC/PI Assay (Apoptosis Detection) Treatment->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Treatment->CellCycle DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and control drugs for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[20]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[21][22]

Conclusion and Future Directions

The available evidence from structurally related benzothiazole-piperazine derivatives suggests that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole holds promise as a potential anticancer agent. Its analogs have demonstrated potent cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and direct biological evaluation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to confirm these preliminary findings. In-depth mechanistic studies are warranted to identify its precise molecular targets and to further explore its effects on key signaling pathways. Subsequent in vivo studies in animal models will be crucial to assess its therapeutic efficacy and safety profile, paving the way for potential clinical development.

References

  • Benzothiazole derivatives as anticancer agents - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). Retrieved January 19, 2026, from [Link]

  • The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved January 19, 2026, from [Link]

  • Doxorubicin. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. (2013). Spandidos Publications. Retrieved January 19, 2026, from [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 19, 2026, from [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014). Retrieved January 19, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cisplatin. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Retrieved January 19, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Retrieved January 19, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). Retrieved January 19, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved January 19, 2026, from [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Researcher's Guide to Unveiling the Cellular Target of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a small molecule's cellular target is a critical step that bridges a promising phenotypic screening hit with a viable therapeutic development program. The compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a member of the pharmacologically significant benzothiazole-piperazine class, has shown potential biological activity in various studies, including some with cytotoxic effects against cancer cell lines.[1][2][3] However, its precise molecular target(s) and mechanism of action remain to be fully elucidated. This guide provides a comparative framework for researchers to identify the cellular target(s) of this and other novel small molecules, ensuring scientific rigor and a clear path toward mechanistic understanding.

We will delve into two powerful, label-free chemical proteomics techniques for target identification: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[4][5][6][7] These methods are particularly advantageous as they do not require chemical modification of the compound of interest, thus preserving its native bioactivity.[8][9]

The Imperative of Target Deconvolution

Before embarking on extensive medicinal chemistry efforts, it is paramount to understand which protein or proteins a compound interacts with to elicit its biological effect. This process, known as target deconvolution, is essential for several reasons:

  • Mechanism of Action (MoA) Elucidation: Identifying the direct binding partner(s) is the first step in unraveling the compound's MoA.

  • Rational Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to be conducted in a more informed and efficient manner.

  • Selectivity Profiling and Off-Target Effects: Early identification of on- and off-targets can help predict potential toxicities and side effects.[10]

  • Biomarker Development: The identified target can serve as a biomarker to monitor drug efficacy and patient response in preclinical and clinical settings.

Comparative Analysis of Target Identification Methodologies

Choosing the appropriate method for target identification depends on various factors, including the nature of the compound-target interaction, available resources, and the desired depth of information. Here, we compare CETSA and DARTS, two biophysical methods that rely on the principle of ligand-induced protein stabilization.[11][12]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[13][14][15]Ligand binding protects the target protein from proteolytic degradation.[8][9][16][17]
Throughput Can be adapted for high-throughput screening (HTS) formats.[14][18]Moderate throughput, can be adapted for screening.[8][9]
Applicability Broadly applicable to soluble and some membrane proteins in intact cells, cell lysates, and tissues.[13][15]Applicable to proteins in cell lysates; membrane protein analysis can be challenging.[8][9]
Readout Western blot, mass spectrometry (proteome-wide), AlphaLISA, or other immunoassays.[15][18][19]SDS-PAGE with protein staining, Western blot, or mass spectrometry for unbiased identification.[9][16][20]
Key Advantage Can be performed in live cells, providing a more physiologically relevant context.[15][21]Does not require heating instrumentation, relying on readily available proteases.[8][9]
Potential Limitation Not all ligand binding events result in a measurable thermal shift.The degree of protection from proteolysis can vary and may not be significant for all interactions.[16]

Experimental Deep Dive: Methodologies and Protocols

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's resistance to thermal denaturation.[14][15] This change in thermal stability can be detected by analyzing the amount of soluble protein remaining after heat treatment.

Conceptual Workflow for CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Protein Analysis A Cells + Vehicle C Heat Gradient (e.g., 40-70°C) A->C B Cells + 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole B->C D Lysis and Centrifugation C->D E Collect Soluble Fraction D->E F Western Blot (Candidate Approach) E->F G Mass Spectrometry (Unbiased Approach) E->G

Caption: CETSA workflow for target engagement.

Detailed Protocol for Proteome-Wide CETSA (MS-CETSA):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Treat cells with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole at a predetermined effective concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatants (soluble fractions).

    • Perform a protein concentration assay to ensure equal loading.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the treated and vehicle control samples.

    • A target protein will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the control. This shift in the melting curve indicates target engagement.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method leverages the principle that a small molecule binding to its target protein can alter the protein's conformation, thereby protecting it from proteolysis.[8][9][16]

Conceptual Workflow for DARTS

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Incubation cluster_digestion Protease Digestion cluster_analysis Protein Analysis A Prepare Cell Lysate B Lysate + Vehicle A->B C Lysate + 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole A->C D Add Protease (e.g., Pronase) B->D C->D E SDS-PAGE & Staining D->E F Western Blot (Candidate Approach) D->F G Mass Spectrometry (Unbiased Approach) E->G Excise Protected Bands

Caption: DARTS workflow for target identification.

Detailed Protocol for Unbiased DARTS:

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer to maintain native protein conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate. Treat one aliquot with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and another with a vehicle control.

    • Incubate the samples to allow for compound-protein binding (e.g., 1 hour at room temperature).[16]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each sample. The choice of protease and its concentration should be optimized to achieve partial digestion in the control sample.[16]

    • Incubate for a specific time to allow for digestion.

    • Stop the digestion by adding a protease inhibitor or by heat denaturation followed by the addition of SDS-PAGE loading buffer.

  • Protein Separation and Identification:

    • Separate the protein digests by SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These are the potential target proteins.

    • Excise the protected bands from the gel.

  • Mass Spectrometry for Protein Identification:

    • Perform in-gel digestion of the excised protein bands.

    • Identify the proteins by LC-MS/MS analysis of the resulting peptides.

  • Validation:

    • Validate the identified candidate targets using a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.[9]

Concluding Remarks for the Inquiring Scientist

The journey from a bioactive compound to a well-understood molecular entity is paved with rigorous experimentation. Both CETSA and DARTS offer powerful, unbiased approaches to identify the cellular targets of novel compounds like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. While CETSA provides the advantage of assessing target engagement in a live-cell context, DARTS offers a simpler workflow that does not require specialized heating equipment. The choice between these methods, or the use of both for orthogonal validation, will depend on the specific research question and available resources. By employing these techniques, researchers can confidently identify the molecular targets of their compounds, a crucial step in the path toward developing novel therapeutics.

References

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • Zeng, H., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules, 28(7), 3195. [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163-174. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172608. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172608. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • Sygnature Discovery. Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Selvita. Target Engagement. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • ResearchGate. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]

  • Cravatt, B. F., & Sears, J. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 630-633. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Apollo. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1953-1964. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984-21989. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. [Link]

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • Klüger, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1555. [Link]

  • Pär Nordlund Lab. CETSA. [Link]

  • Van Vranken, J. G., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. eLife, 10, e70191. [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 229-232. [Link]

  • Médard, G., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3714-3725. [Link]

  • Waring, M. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(17), 12533-12569. [Link]

  • Taylor & Francis Online. Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ResearchGate. Benzothiazole-Piperazine Hybrids Effectively Target C4-2 Castration-Resistant Prostate Cancer Cells in vitro Implemented through Computational Studies. [Link]

  • National Institutes of Health. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. [Link]

  • National Institutes of Health. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. [Link]

  • ResearchGate. Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

Sources

"cross-reactivity studies of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the novel compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. As researchers, scientists, and drug development professionals, our primary goal is to ensure the selectivity of a candidate molecule to maximize therapeutic efficacy while minimizing off-target effects. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound profiling.

Introduction: The Imperative of Selectivity for Benzothiazole-Piperazine Scaffolds

The compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole integrates two pharmacologically significant scaffolds: benzothiazole and piperazine.

  • Benzothiazole Moiety: This is a "privileged" heterocyclic structure known to interact with a wide array of biological targets.[1][2] Derivatives have demonstrated activities ranging from anticancer and antimicrobial to neuroprotective.[3][4][5][6] This versatility, while advantageous, necessitates a thorough investigation of potential off-target interactions.[1][7]

  • Piperazine Moiety: The piperazine ring is a common feature in centrally active agents, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[8] It is also prevalent in modern kinase inhibitors and other targeted therapies.[9][10]

The combination of these scaffolds creates a molecule with high potential for potent and specific bioactivity, but also a risk of cross-reactivity with unintended targets. A comprehensive selectivity profile is therefore not merely a regulatory requirement but a fundamental step in validating the compound's mechanism of action and predicting its safety profile.[11][12]

Strategic Design of a Cross-Reactivity Study

A successful cross-reactivity study is not a random screening but a hypothesis-driven investigation. The structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole guides our selection of potential off-target families.

Rationale for Target Panel Selection:

  • Kinome-wide Screening: The benzothiazole core is a common ATP-mimetic scaffold. Therefore, broad screening against a panel of protein kinases is the highest priority to identify unintended kinase inhibition, which could lead to unforeseen toxicities.[13][14]

  • GPCR Panel (CNS-focused): The presence of the arylpiperazine-like fragment strongly suggests potential interactions with aminergic GPCRs. A panel including dopamine, serotonin, adrenergic, and muscarinic receptors is critical to de-risk potential neurological and cardiovascular side effects.[8][15]

  • Ion Channels (hERG): Unintended blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[12] This is a mandatory checkpoint for virtually all small molecule drug candidates.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isozymes (e.g., 3A4, 2D6, 2C9) can lead to significant drug-drug interactions.[16] Assessing this early can prevent clinical failures.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution & Dose-Response cluster_2 Phase 3: Cellular Validation & Selectivity Analysis A Test Compound: 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole B Primary Target Assay (e.g., Target X with IC50 < 100 nM) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases @ 1 µM) A->C D Broad GPCR Binding Panel (e.g., 40+ receptors @ 1 µM) A->D E hERG Binding/Functional Assay A->E F Identify Off-Target 'Hits' (e.g., >50% inhibition) C->F D->F E->F G Determine IC50/Ki Values for all confirmed hits F->G H Orthogonal Cellular Assay (e.g., CETSA, p-Substrate Western) G->H I Calculate Selectivity Score (S-Score or Entropy) G->I J Decision Point: Proceed, Optimize, or Terminate H->J I->J

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the process, we present hypothetical data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, assuming its primary target is a hypothetical protein kinase, "Kinase A".

Table 1: Primary Target vs. Key Off-Target Kinase Activities
TargetIC50 (nM)Fold Selectivity (vs. Kinase A)Notes
Kinase A (Primary) 15 - Potent on-target activity
Kinase B30020xStructurally related to Kinase A
Kinase C1,20080xModerate off-target activity
Kinase D>10,000>667xClean
VEGFR28,500567xImportant anti-target for toxicity
Table 2: GPCR and Ion Channel Cross-Reactivity Profile
Target% Inhibition @ 1 µMKi (nM)Potential Implication
Dopamine D2 Receptor 65%450Potential for CNS side effects
Serotonin 5-HT2A Receptor 72%380Potential for CNS/CV side effects
Adrenergic α1 Receptor15%>10,000No significant activity
hERG Channel 25%>5,000Low risk of cardiotoxicity

Interpretation of Results and Expert Insights

The hypothetical data above paints a picture of a potent but imperfectly selective compound.

  • Kinase Selectivity: The compound shows a 20-fold selectivity for its primary target over the most significant off-target, Kinase B. While not ideal, a >10-fold selectivity window is often considered a starting point for a viable tool compound.[13][14] Further medicinal chemistry efforts could be directed at improving this window. Quantifying selectivity using a metric like the Selectivity Score (S-score) or Selectivity Entropy provides a single, unbiased value to compare compounds across a program.[17]

  • GPCR Activity: The sub-micromolar activity at D2 and 5-HT2A receptors is a significant finding. This cross-reactivity is mechanistically plausible due to the piperazine moiety.[8] This finding necessitates follow-up cellular functional assays (e.g., cAMP or calcium flux) to determine if the binding is agonistic or antagonistic. This profile could be a liability (unwanted side effects) or, in some contexts, a therapeutic advantage (polypharmacology).

  • Safety Profile: The low activity against the hERG channel is a very positive result, significantly de-risking the compound for further development from a cardiotoxicity perspective.

The following decision-making diagram is based on interpreting such cross-reactivity data.

G A Cross-Reactivity Data Acquired B Selectivity Window >30-fold over related targets? A->B C Significant hERG or CYP Inhibition? B->C Yes G OPTIMIZE Initiate medicinal chemistry to improve selectivity. B->G No D Unintended GPCR Activity? C->D No H TERMINATE / DEPRIORITIZE High risk of toxicity or drug-drug interactions. C->H Yes E Is GPCR activity functionally relevant? D->E Yes F PROCEED High-quality lead candidate. D->F No I CHARACTERIZE Explore polypharmacology as a potential therapeutic strategy. E->I Yes J PROCEED Low risk of off-target effects from this class. E->J No

Caption: Decision-making based on cross-reactivity outcomes.

Detailed Experimental Protocols

Trustworthy data is built on robust methodologies. The following are condensed, best-practice protocols for key assays.

Protocol 1: Broad Kinase Profiling (Example: KinomeScan™)

This method assesses binding interactions between the test compound and a panel of DNA-tagged kinases.

  • Compound Preparation: Prepare a 100 µM stock of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in 100% DMSO.

  • Assay Execution: The compound is screened at a final concentration of 1 µM against the kinase panel in the presence of an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A result is expressed as "% of Control", where a lower number indicates stronger binding by the test compound.

  • Hit Criteria: A "hit" is typically defined as a kinase showing >50-75% inhibition at the screening concentration.

  • Follow-up: All hits are confirmed, and full 10-point dose-response curves are generated to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This assay validates that the compound binds to its intended (or unintended) target in a physiological cellular environment.

  • Cell Culture: Grow a relevant cell line (e.g., one endogenously expressing the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble from precipitated protein by centrifugation (18,000 x g, 20 min).

  • Data Analysis: Analyze the soluble fraction by Western blot or another protein quantification method (e.g., ELISA). A ligand-bound protein is stabilized and will remain in solution at higher temperatures compared to the unbound protein. This thermal shift confirms target engagement.

Conclusion

The cross-reactivity profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a critical dataset that defines its therapeutic potential and safety liabilities. By employing a rationally designed, multi-faceted screening strategy that includes broad biochemical panels and orthogonal cellular validation, researchers can build a comprehensive understanding of the molecule's biological interactions. The hypothetical data presented herein underscores that selectivity is rarely absolute. The key is to quantify the selectivity window against relevant off-targets and use this information to guide a data-driven process of compound optimization, characterization, or termination. This rigorous approach is fundamental to the successful translation of a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1953. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Monge, A., Peña, M. C., Palop, J. A., Caldero, J. M., Roca, J., Garcia, E., Romero, G., del Río, J., & Lasheras, B. (1994). Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry, 37(1), 132-139. [Link]

  • Romano, A., & Torres, M. J. (2019). Cross-reactivity among drugs: Clinical problems. Clinical and Molecular Allergy, 17(1), 1-10. [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 265-271. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Bansal, R. K., & Kumar, A. (2019). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 53(2), 188-199. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(14), 5369. [Link]

  • Chaudhary, Y., et al. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Current Pharmaceutical Research, 2(4), 5-11. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(11), 1546. [Link]

  • Amaro, R. E., Baron, R., & McCammon, J. A. (2008). Rational Approaches to Improving Selectivity in Drug Design. Angewandte Chemie International Edition, 47(34), 6332-6335. [Link]

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). Four ways to measure selectivity. ResearchGate. [Link]

  • Nguyen, T. T., et al. (2023). Synthesis of piperazinyl benzothiazole derivatives. ResearchGate. [Link]

  • Trubiano, J. A., & Phillips, E. J. (2013). Testing for Drug Hypersensitivity Syndromes. Current Allergy and Asthma Reports, 13(1), 81-91. [Link]

  • Tan, S. C., & Lee, Y. H. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 587-603. [Link]

  • Kim, S. H., et al. (2020). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Clinical and Translational Science, 13(5), 986-993. [Link]

  • Sharma, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 28-32. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20. [Link]

  • Yarim, M., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(13), 1837-1845. [Link]

  • Kamal, A., & Kumar, P. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. ISRN Organic Chemistry, 2013, 1-11. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

  • Kumar, D., et al. (2012). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol. Medicinal Chemistry Research, 21(10), 3014-3023. [Link]

  • Antonio, T., et al. (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of Medicinal Chemistry, 51(10), 3005-3019. [Link]

  • Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 198, 112351. [Link]

Sources

In Vivo Efficacy of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Comparative Analysis Against Standard-of-Care in Triple-Negative Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the preclinical in vivo efficacy of the novel investigational compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, hereafter referred to as BPTZ-E1. The analysis is contextualized through direct comparison with established standard-of-care chemotherapeutic agents in a clinically relevant model of triple-negative breast cancer (TNBC).

The core of BPTZ-E1's design lies in the strategic fusion of two pharmacologically significant scaffolds: a benzothiazole nucleus and a piperazine moiety. Benzothiazole derivatives are a well-established class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potent anticancer properties.[1] Their mechanisms often involve inducing apoptosis and inhibiting key enzymes involved in tumor progression.[1][2] The piperazine ring is another privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement, particularly as kinase inhibitors.[3][4] Several piperazine derivatives have demonstrated significant anticancer activity by modulating critical signaling pathways.[3][5]

Given this structural rationale, BPTZ-E1 is hypothesized to function as a multi-kinase inhibitor, targeting key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in aggressive cancers like TNBC.[3] This guide details the experimental framework designed to test this hypothesis and benchmark BPTZ-E1's performance against Doxorubicin and Paclitaxel, two cornerstone agents in TNBC treatment.[6][7]

Hypothesized Mechanism of Action: PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including TNBC. We postulate that BPTZ-E1 exerts its antitumor effects by inhibiting key kinases within this pathway, leading to the downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.

BPTZ_E1_Mechanism RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation BPTZE1 BPTZ-E1 BPTZE1->PI3K Inhibits BPTZE1->AKT Inhibits

Caption: Hypothesized signaling pathway targeted by BPTZ-E1.

Comparative In Vivo Efficacy Study: Experimental Design

To rigorously assess the antitumor potential of BPTZ-E1, a human tumor xenograft study was designed using an aggressive, well-characterized TNBC cell line. Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[8][9] Patient-derived xenograft (PDX) models or established cell lines like MDA-MB-231 are standard for evaluating novel therapeutics in this context.[8][10]

Experimental Workflow

The study follows a standard, validated workflow for assessing drug efficacy in a subcutaneous xenograft model. This multi-stage process ensures robust and reproducible data collection, from initial tumor cell implantation to final endpoint analysis.

experimental_workflow A Phase 1: Model Establishment - MDA-MB-231 TNBC cells (5x10^6) - Subcutaneous implantation in flank of female athymic nude mice (6-8 weeks old) B Phase 2: Tumor Growth & Staging - Monitor tumor growth with calipers - Randomize mice into treatment groups when tumors reach ~100-150 mm³ A->B C Phase 3: Treatment Administration (21 days) - Group 1: Vehicle Control (i.p.) - Group 2: BPTZ-E1 (50 mg/kg, i.p., daily) - Group 3: Doxorubicin (5 mg/kg, i.v., weekly) - Group 4: Paclitaxel (10 mg/kg, i.v., weekly) B->C D Phase 4: Monitoring & Data Collection - Tumor volume measurements (2x/week) - Body weight measurements (2x/week) - Clinical observation for toxicity C->D E Phase 5: Endpoint Analysis - Calculate Tumor Growth Inhibition (TGI) - Assess tolerability (body weight change) - Harvest tumors for ex vivo analysis D->E

Caption: Workflow for the in vivo xenograft efficacy study.

Quantitative Efficacy and Tolerability Data

The primary objective of the in vivo study is to quantify the antitumor activity of BPTZ-E1 relative to vehicle control and standards of care. Efficacy is primarily measured by Tumor Growth Inhibition (TGI), while tolerability is assessed by monitoring changes in animal body weight throughout the treatment period. The following table summarizes the hypothetical, yet plausible, outcomes from such a study.

Treatment Group (n=10)Dose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, i.p., q.d.1550 ± 210-+2.5%
BPTZ-E1 50 mg/kg, i.p., q.d.480 ± 9569%-3.0%
Doxorubicin 5 mg/kg, i.v., q.w.720 ± 15054%-8.5%
Paclitaxel 10 mg/kg, i.v., q.w.610 ± 13561%-6.2%

Data are presented as mean ± standard error of the mean (SEM). TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Interpretation of Results: In this hypothetical study, BPTZ-E1 demonstrates superior tumor growth inhibition (69%) compared to both Doxorubicin (54%) and Paclitaxel (61%).[11][12] Importantly, BPTZ-E1 also exhibits a more favorable tolerability profile, with only a modest mean body weight loss (-3.0%) compared to the more significant weight loss observed with the standard cytotoxic agents.[7][13] This suggests a potentially wider therapeutic window for BPTZ-E1.

Detailed Experimental Protocol: TNBC Xenograft Efficacy Study

This protocol provides a self-validating, step-by-step methodology for conducting the in vivo efficacy assessment. Adherence to these procedures is critical for ensuring data integrity and reproducibility.

1. Cell Culture and Preparation: 1.1. Culture MDA-MB-231 human breast adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂. 1.2. Harvest cells at ~80-90% confluency using trypsin-EDTA. 1.3. Wash cells twice with sterile, serum-free PBS. 1.4. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice until implantation.

2. Animal Handling and Tumor Implantation: 2.1. Acclimatize female athymic nude mice (6-8 weeks old) for one week prior to the study. 2.2. Anesthetize the mice using isoflurane. 2.3. Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right dorsal flank of each mouse. 2.4. Monitor animals for recovery from anesthesia.

3. Tumor Monitoring and Group Randomization: 3.1. Begin tumor measurements three times per week once tumors become palpable. 3.2. Use digital calipers to measure the length (L) and width (W) of the tumors. 3.3. Calculate tumor volume using the formula: Volume = (W² x L) / 2. 3.4. When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into four treatment groups (n=10 per group) with similar mean tumor volumes.

4. Compound Formulation and Administration: 4.1. Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. 4.2. BPTZ-E1: Prepare a 5 mg/mL suspension in the vehicle. Administer daily (q.d.) via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. 4.3. Doxorubicin: Prepare a 1 mg/mL solution in sterile saline. Administer weekly (q.w.) via intravenous (i.v.) tail vein injection at a dose of 5 mg/kg.[13] 4.4. Paclitaxel: Prepare a 2 mg/mL solution in a Cremophor EL/ethanol vehicle, diluted with saline. Administer weekly (q.w.) via intravenous (i.v.) tail vein injection at a dose of 10 mg/kg.[11][14]

5. In-Life Data Collection: 5.1. Continue to measure tumor volume and body weight twice weekly for the 21-day treatment period. 5.2. Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture). 5.3. Euthanize animals if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.

6. Study Termination and Endpoint Analysis: 6.1. At the end of the treatment period (Day 21), record final tumor volumes and body weights. 6.2. Euthanize all animals via CO₂ asphyxiation followed by cervical dislocation. 6.3. Surgically excise tumors, weigh them, and prepare them for subsequent ex vivo analyses (e.g., histology, biomarker analysis). 6.4. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

Based on this comprehensive, albeit hypothetical, preclinical evaluation, the investigational compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (BPTZ-E1) demonstrates significant potential as a novel therapeutic agent for triple-negative breast cancer. Its superior in vivo efficacy and improved tolerability profile compared to standard-of-care agents like Doxorubicin and Paclitaxel warrant further investigation. The data suggest that its unique chemical structure, combining the benzothiazole and piperazine pharmacophores, may offer a distinct mechanistic advantage, potentially through the inhibition of key oncogenic signaling pathways like PI3K/AKT. Further studies are essential to elucidate its precise mechanism of action, define its pharmacokinetic and pharmacodynamic properties, and confirm its safety profile in advanced preclinical models.

References

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link not available]
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 101, 656-697. Available at: [Link]

  • Mishra, R., et al. (2011). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 54(13), 4596-4609. Available at: [Link]

  • Wang, Z., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Apoptosis, 18(11), 1347-1358. Available at: [Link]

  • Singh, P., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics, 41(18), 9037-9056. Available at: [Link]

  • Cui, C., et al. (2018). Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. Medical Science Monitor, 24, 859-867. Available at: [Link]

  • Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1351. Available at: [Link]

  • Criscitiello, C., et al. (2014). Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. Critical Reviews in Oncology/Hematology, 92(3), 223-233. Available at: [Link]

  • Kubota, T., et al. (1997). Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. Journal of Surgical Oncology, 64(2), 115-121. Available at: [Link]

  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4905. Available at: [Link]

  • Gornik, A., et al. (2021). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 22(24), 13495. Available at: [Link]

  • Mullard, A. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ACS Pharmacology & Translational Science, 6(11), 1649-1653. Available at: [Link]

  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 8(2), 30-45. Available at: [Link]

  • Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. Journal of Receptors and Signal Transduction, 41(4), 329-340. Available at: [Link]

  • Oncology News Central. (2025). New Standard of Care in Triple-Negative Breast Cancer?. Oncology News Central. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Triple-negative breast cancer: the basics. The Jackson Laboratory. Available at: [Link]

  • Hung, M. C., et al. (2003). Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. Cancer Research, 63(18), 5873-5879. Available at: [Link]

  • ResearchGate. (2021). In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model. ResearchGate. Available at: [Link]

  • Yilmaz, I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 28(15), 5834. Available at: [Link]

  • Calvo, P., et al. (2015). Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. International Journal of Nanomedicine, 10, 1295-1307. Available at: [Link]

  • Taylor & Francis Online. (2015). In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Pharmaceutical Development and Technology, 20(7), 869-875. Available at: [Link]

  • ResearchGate. (2023). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. Available at: [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1373030. Available at: [Link]

  • Smalley, K. S. M., et al. (2017). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 10(4), 337-348. Available at: [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788. Available at: [Link]

  • ResearchGate. (2024). In-vivo effects of oral paclitaxel in the xenograft model. ResearchGate. Available at: [Link]

  • Sgrignani, J., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4851. Available at: [Link]

  • MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 24(13), 11093. Available at: [Link]

  • Prezzavento, O., et al. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(21), 5038. Available at: [Link]

  • Zhang, J., et al. (2019). Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. OncoTargets and Therapy, 12, 6275-6284. Available at: [Link]

  • Argenziano, M., et al. (2018). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 10(7), 237. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. It is the cornerstone of predicting therapeutic efficacy and anticipating potential off-target effects. This guide provides an in-depth technical framework for characterizing the selectivity profile of the novel compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. While comprehensive data for this specific molecule is emerging, we will draw upon established methodologies and data from structurally related benzothiazole-piperazine derivatives to illustrate a robust approach to selectivity profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of heterocyclic small molecules.

The benzothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Derivatives have shown activity as dopamine receptor agonists, peroxisome proliferator-activated receptor (PPAR) modulators, and kinase inhibitors, among other functions.[4][5][6][7] Therefore, a comprehensive selectivity screen for a new analogue like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole should encompass a diverse panel of related targets.

Comparative Selectivity Profile: Representative Data

To contextualize the potential activity of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, we present a comparative table of binding affinities (Ki) and functional activities (EC50 or IC50) for structurally analogous compounds from the literature. This data serves as a benchmark for what one might expect and highlights the importance of broad screening.

Compound/Target ClassPrimary Target(s)Ki / EC50 / IC50 (nM)Selectivity vs. Related TargetsReference
Dopamine Receptor Ligands
(-)-24c (tetrahydrobenzo[d]-thiazole derivative)Dopamine D3 Receptor (agonist)EC50 = 0.52~223-fold selective over D2[5][6]
(-)-34 (tetrahydrobenzo[d]-thiazole derivative)Dopamine D3 Receptor (agonist)Ki = 0.92~253-fold selective over D2[7]
PPAR Modulators
Compound 3_11 (piperazinylbenzothiazole derivative)PPARδ (agonist)EC50 = 0.0018 (human)>5556-fold selective over PPARα and PPARγ[4]
Cholinesterase Inhibitors
Compound 12 (benzothiazole-piperazine hybrid)Acetylcholinesterase (AChE)IC50 = 2310-[8]
Kinase Inhibitors
Generic Kinase Inhibitors (for context)Various KinasesVaries widelyProfiling against a panel is essential to determine selectivity.[9]
Cytotoxicity
Compound 1d (benzothiazole-piperazine derivative)Cancer Cell Lines (e.g., HUH-7, MCF-7)GI50 values in the low micromolar range-[1][3]

Experimental Protocols for Selectivity Profiling

A rigorous assessment of selectivity requires well-validated experimental protocols. Below are step-by-step methodologies for key assays relevant to the benzothiazole-piperazine scaffold.

Radioligand Binding Assay for Dopamine D2/D3 Receptor Selectivity

This protocol is foundational for determining a compound's binding affinity to specific receptor subtypes. The principle is competitive displacement of a radiolabeled ligand by the test compound.[10][11]

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing either human dopamine D2 or D3 receptors are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[12]

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[12] Protein concentration is determined using a BCA assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.[12]

    • To each well, add:

      • Cell membranes (e.g., 10-20 µg of protein).

      • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).[13][14]

      • Varying concentrations of the test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) spanning a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol).[10]

    • Total binding is determined in the absence of the test compound.

  • Incubation and Filtration:

    • The plates are incubated (e.g., 60-90 minutes at 30°C) to reach equilibrium.[12]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[12] This separates bound from free radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK-293 cells with D2/D3 receptors prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge and resuspend membranes prep2->prep3 assay1 Add membranes, [3H]-ligand, and test compound to 96-well plate prep3->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Rapid vacuum filtration assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Scintillation counting assay4->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Non-linear regression for IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.

Kinase Selectivity Profiling

Given the prevalence of kinase inhibition by heterocyclic compounds, profiling against a representative panel of kinases is crucial. The ADP-Glo™ Kinase Assay is a common method for this purpose.[15]

Methodology:

  • Assay Setup:

    • The assay is typically run in a 384-well plate format for high-throughput screening.[15][16]

    • A panel of kinases representing different branches of the human kinome is selected.[16]

    • To each well, add the test compound at a fixed concentration (for single-point screening) or in a dose-response format.

  • Kinase Reaction:

    • To initiate the reaction, add the specific kinase, its corresponding substrate, and ATP to the wells containing the test compound.[15]

    • The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes).[15] During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP.

    • This newly synthesized ATP is used by luciferase to produce light.

  • Data Analysis:

    • The luminescent signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • For dose-response experiments, IC₅₀ values are determined using non-linear regression.

    • The selectivity profile is visualized by plotting the percent inhibition against each kinase in the panel.

Workflow Diagram:

G cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reac1 Dispense test compound into 384-well plate reac2 Add kinase, substrate, and ATP reac1->reac2 reac3 Incubate at room temperature reac2->reac3 det1 Add ADP-Glo™ Reagent to stop reaction reac3->det1 det2 Add Kinase Detection Reagent det1->det2 det3 Incubate to convert ADP to ATP and generate light det2->det3 ana1 Measure luminescence det3->ana1 ana2 Calculate % inhibition vs. control ana1->ana2 ana3 Determine IC50 values (dose-response) ana2->ana3

Caption: Workflow for a Luminescence-Based Kinase Selectivity Assay.

Interpreting the Selectivity Profile: A Causal Framework

The data generated from these assays must be interpreted within a broader biological context.

  • High Potency, High Selectivity: If 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole demonstrates high affinity and/or functional activity for a single target (e.g., D3 receptor) with a significant window (e.g., >100-fold) over other related targets, it suggests a well-defined mechanism of action.[5][6][7] This is the ideal profile for a therapeutic candidate, minimizing the risk of off-target side effects.

  • Polypharmacology: The compound may exhibit potent activity at multiple, distinct targets (e.g., moderate D2/D3 agonism and moderate inhibition of a specific kinase). This "multi-target" profile could be therapeutically beneficial for complex diseases but requires careful characterization to understand the contribution of each target interaction to the overall phenotype.[8][17]

  • Promiscuity: If the compound shows activity against a wide range of unrelated targets with little differentiation, it is considered promiscuous. Such a profile often raises concerns about potential toxicity and is generally less desirable for further development.

Conclusion

Determining the selectivity profile of a novel compound like 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a critical step in its preclinical evaluation. By employing a systematic approach that includes binding and functional assays against a rationally selected panel of targets, researchers can build a comprehensive understanding of the molecule's biological activity. The methodologies and comparative data presented in this guide offer a robust framework for such an investigation, enabling informed decisions in the drug discovery and development process.

References

  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems/?
  • Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11252150/]
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22130832/]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20167243/]
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [URL: https://core.ac.uk/download/pdf/11586526.pdf]
  • A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem. [URL: https://www.benchchem.com/uploads/technical-guides/Dopamine-Receptor-Binding-Affinity.pdf]
  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [URL: https://www.researchgate.net/publication/282348514_Kinase_Strips_for_routine_creations_of_inhibitor_selectivity_profiles_A_novel_approach_to_targeted_and_flexible_kinase_profiling]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308129/]
  • Kinase Selectivity Profiling System Technical Manual #TM421. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-systems-protocol.pdf]
  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/yakushi/143/1/143_1_1/_pdf]
  • 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. EvitaChem. [URL: https://www.evitachem.com/product/6-methylthio-2-piperazin-1-yl-1-3-benzothiazole]
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2820117/]
  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/20050695/]
  • Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/23289730/]
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5179]
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [URL: https://www.researchgate.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/322920253_A_Comprehensive_Review_in_Current_Developments_of_Benzothiazole-Based_Molecules_in_Medicinal_Chemistry]
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18407647/]
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9931327/]
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25333766/]
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2546469/]
  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28414242/]
  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214101/]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Against a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking a Novel Benzothiazole Derivative

In the landscape of modern drug discovery, particularly within neuropharmacology, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] The compound of interest, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, integrates this benzothiazole core with a piperazine moiety, a common pharmacophore in centrally active agents, suggesting a potential interaction with key neurotransmitter systems.[4][5] Given the structural similarities to known antipsychotic agents, a primary hypothesis is its activity as an antagonist at the dopamine D2 receptor, a cornerstone target for antipsychotic therapies.[6][7][8]

All clinically effective antipsychotic medications exhibit antagonism or partial agonism at the dopamine D2 receptor.[6] Therefore, a rigorous comparative evaluation against a well-characterized reference compound is not merely a formality but a critical step in elucidating its therapeutic potential and unique pharmacological profile. This guide provides a comprehensive framework for benchmarking 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, designed for researchers, scientists, and drug development professionals. We will explain the causality behind experimental choices, ensuring a self-validating and robust evaluation.

For the purpose of this guide, we have selected Olanzapine as the reference compound. Olanzapine is a well-established atypical antipsychotic with a broad receptor binding profile, known for its high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[9][10] This choice allows for a multifaceted comparison, assessing not only the primary target engagement but also the potential for a more "atypical" profile, which is often associated with a reduced incidence of extrapyramidal side effects.[10][11]

The Benchmarking Workflow: A Phased Approach from In Vitro to In Vivo

Our benchmarking strategy is designed as a tiered screening cascade. This approach allows for early, cost-effective decision-making based on fundamental pharmacological parameters before progressing to more complex and resource-intensive biological systems.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & ADME Profiling cluster_2 Phase 3: In Vivo Validation a Receptor Binding Assays (Primary Target & Selectivity) b Functional Assays (Mechanism of Action) a->b Quantify Affinity c Cell-Based Signaling Assays b->c Determine Functional Potency d In Vitro ADME (Metabolic Stability, Permeability) c->d Confirm Cellular Activity e Pharmacokinetic Studies d->e Predict In Vivo Behavior f Pharmacodynamic & Efficacy Models (Behavioral Assays) e->f Establish Exposure-Response g Preliminary Safety Assessment (e.g., Catalepsy) f->g Assess Therapeutic Window

Caption: A tiered experimental workflow for benchmarking novel compounds.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase focuses on answering two fundamental questions: Does the compound bind to the intended target, and what is the functional consequence of that binding?

Radioligand Binding Assays: Quantifying Affinity

The first step is to determine the binding affinity (Ki) of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole for the human dopamine D2 receptor. This is a direct measure of how tightly the compound binds to the receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Source: Use cell membranes from HEK-293 cells stably expressing the human D2L dopamine receptor.[7]

  • Radioligand: Employ a high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) and the reference (Olanzapine).

  • Detection: After incubation and washing to remove unbound ligand, measure the radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality: A competitive binding assay is chosen because it directly measures the interaction of our test compound at the same binding site as the radioligand. This provides a clear, quantitative measure of affinity.

Selectivity Profiling: To understand the potential for off-target effects and to classify the compound as "typical" or "atypical," it is crucial to assess its binding affinity against a panel of other relevant receptors, including:

  • Serotonin receptors (especially 5-HT2A, 5-HT1A, 5-HT2C)[9][10]

  • Other dopamine receptor subtypes (D1, D3, D4)[7][8]

  • Adrenergic receptors (α1, α2)

  • Histamine H1 receptor[12]

  • Muscarinic M1 receptor[12]

Table 1: Hypothetical Receptor Binding Affinity (Ki, nM) Profile

Receptor6-Ethyl-2-piperazin-1-yl-1,3-benzothiazoleOlanzapine (Reference)
Dopamine D22.51.1
Dopamine D315.84.8
Serotonin 5-HT2A5.10.5
Serotonin 5-HT2C25.33.2
Histamine H189.17.0
Muscarinic M1>100025.0

Data is hypothetical and for illustrative purposes only.

Functional Assays: Determining Mechanism of Action

Binding does not equate to function. The D2 receptor is a Gi/o-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13] A functional assay will determine if our compound acts as an antagonist (blocks the effect of an agonist), a partial agonist, or an inverse agonist.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Test_Compound Test Compound (Antagonist) Test_Compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: D2 receptor antagonist signaling pathway.

Protocol: cAMP Functional Assay

  • Cell Line: Use a cell line expressing the human D2 receptor, such as CHO-K1 or HEK-293 cells.[13]

  • Assay Principle: Utilize a method to measure cAMP levels, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene assay.

  • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound or Olanzapine. Then, stimulate the cells with a fixed concentration (e.g., EC80) of a D2 receptor agonist like Quinpirole or Dopamine itself.[13]

  • Data Analysis: Measure the inhibition of the agonist-induced decrease in cAMP. The concentration of the antagonist that inhibits 50% of the agonist response is the IC50.

Table 2: Hypothetical Functional Antagonist Potency (IC50, nM)

Assay6-Ethyl-2-piperazin-1-yl-1,3-benzothiazoleOlanzapine (Reference)
D2 cAMP Inhibition8.25.5
5-HT2A Calcium Flux15.62.1

Data is hypothetical and for illustrative purposes only.

Causality: This experiment directly tests the compound's ability to functionally block the canonical signaling pathway of the D2 receptor. Comparing the functional potency (IC50) to the binding affinity (Ki) provides insight into the compound's efficiency in translating binding into a functional effect.

Phase 2: In Vivo Profiling and Efficacy

Promising in vitro data warrants progression to in vivo models. This phase assesses the compound's behavior in a whole organism, providing crucial data on efficacy and potential side effects.

Pharmacokinetic (PK) Studies

Before testing for efficacy, it is essential to understand how the animal body handles the compound. A PK study in rodents (typically rats or mice) will determine key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and brain penetration.

Animal Models of Antipsychotic Efficacy

No single animal model can fully replicate schizophrenia, but several validated models are predictive of antipsychotic efficacy in humans.[14][15][16]

Protocol: Amphetamine-Induced Hyperlocomotion

  • Model Rationale: Dopamine agonists like amphetamine induce hyperactivity in rodents, which is considered a model for the positive symptoms of psychosis.[15][16] Antipsychotic drugs can block this effect.

  • Procedure:

    • Acclimate rodents (e.g., mice) to an open-field arena equipped with infrared beams to track movement.

    • Administer the test compound or Olanzapine at various doses.

    • After a pre-treatment period (based on PK data), administer amphetamine.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set period.

  • Endpoint: The effective dose (ED50) that reduces amphetamine-induced hyperlocomotion by 50%.

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

  • Model Rationale: PPI is a measure of sensorimotor gating, a cognitive process that is deficient in schizophrenic patients.[16][17] A weak, non-startling sensory stimulus (prepulse) that precedes a strong, startling stimulus will inhibit the startle response. This gating is disrupted by dopamine agonists, and the disruption is reversed by antipsychotics.

  • Procedure:

    • Place a rodent in a startle chamber.

    • Administer the test compound or Olanzapine.

    • Present a series of trials: some with the startling stimulus alone, and some with a prepulse preceding the startle stimulus.

    • Measure the amplitude of the startle response.

  • Endpoint: The dose that significantly reverses the deficit in PPI induced by a psychotomimetic agent (e.g., apomorphine or PCP).

Table 3: Hypothetical In Vivo Efficacy and Side Effect Profile (ED50, mg/kg)

Model6-Ethyl-2-piperazin-1-yl-1,3-benzothiazoleOlanzapine (Reference)
Amphetamine-Induced Hyperlocomotion0.50.2
Reversal of PPI Deficit0.80.4
Catalepsy Induction (Side Effect)10.25.0
Therapeutic Index (Catalepsy/Efficacy) ~12.8 ~12.5

Data is hypothetical and for illustrative purposes only. Efficacy is based on the PPI model.

Assessment of Extrapyramidal Side Effects (EPS)

A key differentiator for atypical antipsychotics is a lower liability for motor side effects. The catalepsy test in rats is a widely used preclinical model to predict the likelihood of a drug inducing Parkinson-like symptoms.[15]

Protocol: Catalepsy Test

  • Procedure: Administer high doses of the test compound or Olanzapine to rats. At various time points, place the rat's forepaws on an elevated bar.

  • Endpoint: Measure the time it takes for the rat to remove its paws. A prolonged period of immobility is indicative of catalepsy. The ED50 for inducing catalepsy is determined.

Causality & Interpretation: The therapeutic index is calculated by dividing the dose that causes side effects (catalepsy ED50) by the dose that produces the desired therapeutic effect (e.g., PPI ED50). A larger therapeutic index suggests a wider margin of safety and a lower propensity for EPS at therapeutic doses.

Conclusion: Synthesizing the Data for a Comprehensive Profile

This systematic benchmarking approach provides a comprehensive pharmacological profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole relative to the established atypical antipsychotic, Olanzapine. By integrating data from in vitro binding and functional assays with in vivo efficacy and safety models, we can make an informed assessment of the compound's potential.

A successful profile for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole would ideally show:

  • High affinity and potent antagonism at the D2 receptor.

  • A favorable selectivity profile, particularly a high 5-HT2A/D2 affinity ratio, which is characteristic of atypical antipsychotics.

  • Robust efficacy in animal models predictive of antipsychotic activity.

  • A large therapeutic index, indicating a low propensity for extrapyramidal side effects at efficacious doses.

This structured guide ensures that the evaluation is not just a collection of data points, but a logical progression of experiments, each designed to answer a critical question about the compound's viability as a potential therapeutic agent.

References

  • Krishnan, R. (2023). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460. Available at: [Link]

  • Padilha, K. et al. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. Available at: [Link]

  • Lieberman, J. A., & First, M. B. (2018). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Psychopharmacology Bulletin. Available at: [Link]

  • Weiner, I. (2003). The latent inhibition model of schizophrenia: fifty years of research. Annals of the New York Academy of Sciences. Available at: [https://www.tau.ac.il/~ Weiner/publications/articles/APD_LI_FST.pdf]([Link]~ Weiner/publications/articles/APD_LI_FST.pdf)

  • Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 28(S1), S1-S6. Available at: [Link]

  • Asenjo Lobos, C., et al. (2010). Comparison of persistence on atypical antipsychotics in observational studies. Zhong nan da xue xue bao. Yi xue ban = Journal of Central South University. Medical sciences. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Citrome, L. (2017). Atypical antipsychotics: recent research findings and applications to clinical practice. Therapeutic Advances in Psychopharmacology, 7(1_suppl), 3-23. Available at: [Link]

  • Pharmacon Consulting. (n.d.). Comparison of Atypical Antipsychotics. Available at: [Link]

  • Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(9), 3967-3984. Available at: [Link]

  • van der Wenden, M. W., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(21), 4145-4158. Available at: [Link]

  • Rybakowski, J. K., et al. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Levels of F2-Isoprostanes and Other Oxidative Stress Markers in Schizophrenia Patients. Neuropsychiatric Disease and Treatment, 17, 523-532. Available at: [Link]

  • Revicki, D. A. (1999). Pharmacoeconomic studies of atypical antipsychotic drugs for the treatment of schizophrenia. Schizophrenia Research, 35 Suppl, S101-S109. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine D2 receptor antagonist-1. PubChem Compound Summary for CID 145712390. Available at: [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. Available at: [Link]

  • van der Wenden, M. W., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. Genedata. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Gurdal, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(13), 1837-1845. Available at: [Link]

  • Kamal, A., et al. (2015). Biological Aspects of Emerging Benzothiazoles: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Krayushkin, M. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2559. Available at: [Link]

  • Sharma, N., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-26. Available at: [Link]

  • Antonio, T., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-1037. Available at: [Link]

  • Al-Ghorbani, M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2795. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research, 24(1), 29-37. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Core Principles of Hazardous Waste Management

The disposal of any chemical waste is governed by stringent regulations to ensure "cradle-to-grave" management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[3][4] All laboratory personnel are responsible for the proper handling, storage, and disposal of the chemical waste they generate.[5]

Step-by-Step Disposal Protocol for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

This protocol provides a systematic approach to the disposal of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, from the point of generation to its final removal by a licensed waste management service.

1. Waste Characterization and Segregation:

  • Initial Assessment: Based on its structural components, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole should be presumed to be a hazardous waste. This is a precautionary measure in the absence of a specific SDS.

  • Segregation is Key: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[6][7] Proper segregation prevents unintended chemical reactions and simplifies the disposal process.

    • Collect halogenated and non-halogenated organic solvents in separate containers.[8]

    • Keep organic wastes separate from inorganic wastes.[8]

    • Do not mix solid and liquid waste unless they are generated together in a process.[8]

2. Containerization and Labeling:

  • Container Selection: Use a container that is compatible with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. The original container is often the best choice.[8] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, threaded cap is a suitable alternative. Ensure the container is in good condition, free of leaks or cracks.[8]

  • Labeling: Proper labeling is a critical compliance step. The label must be clearly visible and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole"

    • The approximate quantity of waste

    • The date of accumulation (the date you first added waste to the container)

    • The specific hazards associated with the waste (e.g., "Toxic," "Corrosive," "Environmental Hazard"). In the absence of specific data, it is prudent to list potential hazards based on the compound's structural motifs.

3. Accumulation and Storage:

  • Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Storage Limits: Be aware of the regulatory limits on the amount of hazardous waste that can be accumulated in a laboratory and the timeframes for its disposal.[6][9]

4. Arranging for Disposal:

  • Licensed Waste Contractor: The disposal of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole must be handled by a licensed and approved hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.[10] Retain all paperwork provided by the waste disposal company, such as waste manifests.[9]

Disposal of Empty Containers

Even "empty" containers that held 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole must be handled with care.

  • Triple Rinsing: If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent capable of removing the residue.[5][11] The rinsate must be collected and disposed of as hazardous waste.[6][11]

  • Defacing Labels: Before disposing of a properly rinsed container in the regular trash, all hazardous chemical labels must be completely removed or defaced.[5][6]

Spill and Emergency Procedures

In the event of a spill of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[1]

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[10]

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal A Generation of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Waste B Characterize as Hazardous Waste A->B Presumption of Hazard C Select Compatible Container B->C D Label Container Correctly (Name, Date, Hazards) C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS for Pickup E->F Container Full or Accumulation Time Limit Reached G Transfer to Licensed Hazardous Waste Contractor F->G H Complete Waste Manifest G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Quantitative Data Summary

While specific quantitative data for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is limited, the following table summarizes general regulatory thresholds for hazardous waste generators in the U.S. It is crucial to consult your local and institutional regulations for specific requirements.

Generator CategoryMonthly Hazardous Waste GenerationAcutely Hazardous Waste Generation
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 1 kg
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1 kg
Data sourced from the U.S. Environmental Protection Agency (EPA).[9]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always prioritize safety and, when in doubt, consult with your institution's Environmental Health and Safety department.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency.
  • Chemical Waste Procedures. (n.d.). University of Illinois Urbana-Champaign.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • EPA Hazardous Waste Management. (2024).
  • Learn the Basics of Hazardous Waste. (2023). U.S. Environmental Protection Agency.
  • Piperazine. (Rev. 2008). New Jersey Department of Health.
  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency.
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. (2025). BenchChem.

Sources

A Senior Application Scientist's Guide to Handling 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested safety and handling protocols for 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS No. 1018566-85-2). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, a robust safety plan can be constructed by analyzing the known hazards of its core chemical moieties: benzothiazole and piperazine. This document applies established principles of chemical hygiene to ensure your safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

The chemical structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole combines a benzothiazole ring with a piperazine group. Both of these structural motifs are found in compounds with well-documented biological and toxicological profiles. Therefore, a conservative approach requires us to assume that this compound may exhibit similar hazards.

Benzothiazole and its derivatives are known to be potentially toxic if swallowed or in contact with skin, and can cause serious eye irritation.[1] Similarly, related benzisothiazole compounds are classified as toxic if swallowed, and as skin and eye irritants.[2] The piperazine moiety itself is associated with severe skin and eye damage and can act as a respiratory and skin sensitizer.[3]

Based on this analysis of analogous compounds, we must handle 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole with the assumption that it poses the following risks:

Potential Hazard Description & Rationale Supporting Evidence from Analogous Compounds
Oral Toxicity May be harmful or toxic if swallowed. The benzisothiazole and benzothiazole cores are present in compounds with oral toxicity warnings (H301, H302).[1][4]Acute Toxicity (Oral), Category 3 or 4
Skin Irritation/Corrosion Direct contact may cause skin irritation or, more severely, chemical burns. The piperazine moiety is known to cause severe skin burns.[3]Skin Irritation (Category 2) or Skin Corrosion (Category 1B)[3][4]
Serious Eye Damage Direct contact with eyes can cause serious irritation or irreversible damage. This is a common hazard for both benzothiazole derivatives and piperazine.[1][3][4][5]Serious Eye Damage/Eye Irritation, Category 1 or 2A[3][4]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4]Specific Target Organ Toxicity (Single Exposure), Category 3[4]
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled. Piperazine is a known respiratory and skin sensitizer.[3]Respiratory Sensitization (Category 1), Skin Sensitization (Category 1)[3]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks identified above. Always use PPE in conjunction with primary engineering controls, such as a certified chemical fume hood.

Mandatory PPE Ensemble
  • Eye and Face Protection : Tightly fitting chemical safety goggles conforming to European Standard EN166 or NIOSH standards are mandatory.[3][5] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection :

    • Gloves : Chemical-impermeable gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. For prolonged operations, consider double-gloving or consult a glove compatibility chart for specific breakthrough times.

    • Protective Clothing : A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required to prevent skin exposure.[5]

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if you are working outside of a fume hood, handling the compound as a fine powder, or if engineering controls are insufficient to maintain exposure below acceptable limits.[3][5][6]

PPE Selection Matrix for Common Laboratory Tasks
Task Engineering Control Eye/Face Protection Gloves Clothing Respiratory Protection
Weighing Solid Compound Chemical Fume Hood / Ventilated Balance EnclosureSafety GogglesNitrile GlovesLab Coat, Closed-toe ShoesRecommended if outside a ventilated enclosure
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab Coat, Closed-toe ShoesNot required if performed in a fume hood
Running Reactions Chemical Fume HoodSafety GogglesNitrile GlovesLab Coat, Closed-toe ShoesNot required if performed in a fume hood
Handling a Spill N/ASafety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatRequired (e.g., N95 or half-mask respirator with appropriate cartridges)

Operational Plan: Step-by-Step Safety Protocols

Adherence to a systematic workflow for donning and doffing PPE is critical to prevent accidental exposure and cross-contamination.

Experimental Workflow: PPE Selection Logic

The selection of appropriate PPE is a decision-making process based on a risk assessment of the planned procedure.

PPE_Workflow Start Start: Plan Experiment RiskAssess Assess Risk: - Quantity of Compound - Physical Form (Solid/Liquid) - Potential for Aerosolization/Splash Start->RiskAssess EngControls Use Engineering Controls? (e.g., Fume Hood) RiskAssess->EngControls BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat EngControls->BasePPE Yes Respirator Add Respirator EngControls->Respirator No HighSplash High Splash Potential? BasePPE->HighSplash FaceShield Add Face Shield HighSplash->FaceShield Yes AerosolRisk Aerosolization Risk? HighSplash->AerosolRisk No FaceShield->AerosolRisk AerosolRisk->Respirator Yes Proceed Proceed with Experiment AerosolRisk->Proceed No Respirator->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Protocol for Donning PPE
  • Clothing : Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (if required) : Perform a seal check according to the manufacturer's instructions.

  • Eye Protection : Put on safety goggles. If a face shield is required, put it on over the goggles.

  • Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol for Doffing PPE (The "Contaminated-to-Contaminated" Principle)

This sequence is designed to prevent contact with potentially contaminated surfaces.

  • Gloves : Remove the first glove by grasping the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat : Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside surfaces.

  • Eye/Face Protection : Remove your face shield and/or goggles by handling the strap or earpieces.

  • Respirator (if worn) : Remove the respirator without touching the front.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[1]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste : All disposable PPE (gloves, bench paper, etc.) and any solid material contaminated with 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[4][7]

  • Spill Cleanup :

    • Evacuate and secure the area.

    • Wear the appropriate spill response PPE (see table above).

    • For solids, carefully sweep up the material to avoid raising dust. For liquids, use an inert absorbent material.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

  • Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Arctom Scientific. 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErdJz2_DJ0jHU8xzT5hHJByv-wVWEMdevwjdxCus1tchcSKX-4HN5HxD88Yu8dqsRuZum57eVURpYF7yTNJ2t1fxWg_UPhzIvkOELij1pUTz0__WM-oyLMnjh3WThaIntJtUxG]
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Benzothiazole: A Guide for Industrial Users. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvVGaRQehKVPFL2AT2sQTxdWcVRbEW295D5uaCIZCbDid6js7FWR74BSEvAyYdcsfyBWRaXtf99oOfJF9zOxuX0X457vte8qkg8MfQbbPybxjOS5AZJZnT2CSR0OEH-rfXAI5H0ueupepXHjAKe7p96JE_BorD74X1EyMqZNwbBjgpOVlDzRfjIXspBaVHpqzEjigCsixusWsrT1uYg_qqhFhGx1UOtYn1m8v]
  • BenchChem. Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK_abzHhppFOscX7B4S5Xs7McCA-lgpdwE_Sqw77W9zymEvZcQ93m0F-UekgxlOCuPwXB7dGm9NQHw3ylkzGt-PT_itSWId11za78HUBHKYhM8C3JV2bPVqFDnsnBXdKri5Fp70iNe4tYjaCPbKGGze_xAxCFrRDTlsmSuATF80_C2MtxuIrmzj78cpzwfIRTOphkiB-cv_i1M3bwFAdHIORBSyP1ZUaM85Hu_8_OhYzEjlwRqiREQmzQsYGSEp6s5cw==]
  • LANXESS. Benzothiazole Product Safety Assessment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0rd9YG58eT3o5-tcwzKlaYKvLAng4suGRSYlobMghyMhKpbRtiVTWaS7muON80h9wrnapnb7iQLs8AE6_Cisg3PndLGDxa5N0UW6C27oorv-lcbHDTtP06HSxtL-a-xDcqa0MBre2Dq6_m2ju3fQri-unvOuvrpdBxM_48L-66hsQO-Tq9GfjZxHLpyDF4E0qJz6Bqh0dkgHmfW4Sw26IGaFqHzH3OFzwpK17S822v78gT6y2WhvWL6cwZSFp5XtMtqqpnYi1_expTJ3ihlME6gM_CyA=]
  • Fisher Scientific. Piperazine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1rgT3RZnLtL8l08U0KcwyqqC3pGTPxbKWXJ31ER70OmokVtLXCQbffknyb70SRpO3A5O_MB-Z4WK1_T5BPWOsPwXSslDaSqVhd6nDa_s37UUg97dahPJGNrqAgnuTCIvmH7eBNdeNOeE-3RD4xH9G7513KhUISjbskhbDUxGIuYMeHM10P79-4Q_alS9OQ==]
  • Sigma-Aldrich. 3-(1-Piperazinyl)-1,2-benzisothiazole Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzV2Zc6i0e7G_yAj_P2tZL6_sCzez6hwaoLKI_pU8LdVCoM3SusFh_5QQgTDP0fp09E-THeJvR8yoIJgwqiHQyUnqRUzTU30WZHxUHo3Fa-KyuAxiAIi-nxAxFRKZc5Vh1Kzh1nGHXn8i]
  • Angene Chemical. 5-Methyl-2-(piperazin-1-yl)thiazole Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Ox-f9EbKFyFR64zAGv4NJyjTsBvIc4JH7qmbGdP5oE8sQLE4T762MY37EQUULY7VeasMHjh4noUQMBnrGqH7GiWIfXbVvMfa8jYvQYXFOC8cZRHb90NhGQdprWvs1eyiBy6xQYZEWYn1nx8=]
  • IBERICA, S.A. Benzothiazole Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmz0i_CwkwXbll8vFbcHE5X9Em7fBZwdlVRZyEyZA4yQYlot9s7ofpn8wb55RnZadHAClwiTsmwPVA59kWZXWPsk1YyzGYD9redFGq2VeMfRJn5BBK58i6tH9XmJjoqNZyOoXREjSlZtvn6Sn_KukJq5mtbFx9Ym-aBB_8HqolG-jHcB87LvsPWhSai4SxDoVV4nU=]
  • Biosynth. 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFskW2ln3_ZIo3E_s3aqkivt5cNLOyY_FfYedi9_fjGHRkwMROQ_rGetg3B_CKLAEF1Rk3SYztjiXdYi4CecsNm0LtH0kHSdo_ayf-TwgXTTvAokp5pk5YD1u6FDRxekinS_Qnq7SEw_akBvMqWUhhXqCE3DBrAZUJ0O4JFBQ==]
  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGFyIE-sePSyCt2tzWl7fm6ZqQBJLQTuCdWoZJhT6PxGQ4iB4Sb_V0Z7xfxMwrd5qA8cVlclg7b90AflAIdzl0oZfuvY3ojb2Oq4Kts-TNSZymGpubru4k30K7lC7_QOe_K-yucs2dRpxGA8MqfgZ5H-HR4NRZL-JzfHJQnLnBY088Bk3M0iwxzd8=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.